molecular formula C11H11N3O B2466022 2-(Phenoxymethyl)pyrimidin-4-amine CAS No. 1251109-86-0

2-(Phenoxymethyl)pyrimidin-4-amine

Cat. No.: B2466022
CAS No.: 1251109-86-0
M. Wt: 201.229
InChI Key: GUDLSQFDJSBPGA-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.229. The purity is usually 95%.
BenchChem offers high-quality 2-(Phenoxymethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenoxymethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(phenoxymethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDLSQFDJSBPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of the 2-(Phenoxymethyl)pyrimidin-4-amine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(Phenoxymethyl)pyrimidin-4-amine scaffold represents a privileged structural motif in modern kinase inhibitor design. Characterized by a central pyrimidine ring substituted with an amine at the C4 position and a phenoxymethyl group at the C2 position, this scaffold effectively balances ATP-competitive binding affinity with tunable selectivity profiles .

While the 4-aminopyrimidine core serves as a robust "hinge binder" interacting with the kinase backbone, the 2-position substituent—specifically the flexible phenoxymethyl linker—allows the molecule to explore the hydrophobic regions adjacent to the ATP-binding pocket (such as the solvent-exposed front pocket or the gatekeeper region). This guide details the structural pharmacology, medicinal chemistry optimization strategies, and validated experimental protocols for leveraging this scaffold in therapeutic development, particularly for oncology (CDK, Aurora kinases) and inflammation (p38 MAPK) targets.

Structural Pharmacology & Binding Mode[1]

The Pharmacophore

The therapeutic efficacy of 2-(Phenoxymethyl)pyrimidin-4-amine derivatives hinges on their ability to mimic the adenine ring of ATP. The binding mode is typically defined by two critical interactions:

  • Hinge Region Interaction (The Anchor):

    • The N3 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge residue.

    • The C4-amino group (-NH2) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue.

    • Significance: This bidentate interaction anchors the inhibitor within the ATP-binding cleft.

  • The Selectivity Vector (The 2-Position):

    • The phenoxymethyl group at the C2 position extends towards the solvent interface or into the hydrophobic pocket II, depending on the specific kinase conformation (DFG-in vs. DFG-out).

    • The ether oxygen (-O-) in the linker adds rotational flexibility, allowing the phenyl ring to adopt an optimal conformation to interact with non-conserved residues, thereby enhancing selectivity over the kinome.

Visualization of Binding Mode

The following diagram illustrates the canonical binding mode of the 2-(Phenoxymethyl)pyrimidin-4-amine scaffold within a generic kinase ATP pocket.

KinaseBinding cluster_pocket ATP Binding Pocket Hinge Kinase Hinge Region (Backbone) Scaffold 2-(Phenoxymethyl)pyrimidin-4-amine (Inhibitor Core) Hinge->Scaffold H-Bond (Acceptor: N3) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Exposed Region Scaffold->Hinge H-Bond (Donor: 4-NH2) Scaffold->Gatekeeper Steric/Hydrophobic Interaction (C2-Linker) Scaffold->Solvent Extension (Phenoxy Ring)

Figure 1: Canonical binding interactions of the 2-(Phenoxymethyl)pyrimidin-4-amine scaffold within the kinase ATP pocket.

Medicinal Chemistry Strategy: SAR Optimization

To transition from a hit to a lead candidate, the 2-(Phenoxymethyl)pyrimidin-4-amine scaffold requires systematic optimization. The Structure-Activity Relationship (SAR) focuses on three zones:

Zone 1: The Pyrimidine Core (C4/C5/C6)
  • C4-Amine: Generally conserved. Alkylation (e.g., -NHMe) often reduces potency by disrupting the H-bond donor capability or introducing steric clash with the gatekeeper.

  • C5-Position: A critical vector for potency. Introduction of small halogens (F, Cl) or alkyl groups can fill the hydrophobic pocket under the P-loop (glycine-rich loop), significantly increasing affinity.

  • C6-Position: Often left unsubstituted to avoid steric clash with the hinge connecting segment, though small polar groups can sometimes improve solubility.

Zone 2: The Linker (C2-CH2-O-)
  • Rigidification: Replacing the flexible -CH2-O- linker with a rigid heterocycle or removing the methylene (direct ether) can drastically alter the vector of the phenyl ring.

  • Stability: The benzylic position is susceptible to metabolic oxidation (CYP450). Substitution on the methylene (e.g., gem-dimethyl) can block metabolism but may impose steric penalties.

Zone 3: The Phenoxy Ring (Tail)
  • Electronic Effects: Electron-withdrawing groups (F, CF3) on the phenyl ring can modulate the metabolic stability and lipophilicity (LogD).

  • Solubility: Introduction of solubilizing groups (e.g., morpholine, piperazine) at the para or meta position of the phenoxy ring is a standard strategy to improve ADME properties without disrupting the hinge binding.

Experimental Protocols

Protocol A: Chemical Synthesis (General Procedure)

Note: This is a generalized convergent synthesis route.

Reaction Scheme:

  • Starting Material: 2-chloropyrimidin-4-amine (commercially available).

  • Nucleophile: Phenoxymethanol (or Phenol + Formaldehyde equivalent).

    • Alternative Route: S_NAr displacement of 2-chloropyrimidin-4-amine with phenoxide is difficult.

    • Preferred Route: Formation of the amidine intermediate followed by cyclization or displacement on a 2-methylsulfonyl pyrimidine.

    • Direct Alkylation: If the target is 2-(phenoxymethyl), one might start with 4-amino-2-chloropyrimidine and perform a cross-coupling or lithiation strategy, but a more robust route is:

      • Step 1: Reaction of 2-chloropyrimidin-4-amine with the potassium salt of the hydroxymethyl phenol derivative (if stable) or using a Negishi coupling approach if constructing the carbon-carbon bond.

      • Correction: The name implies a -CH2-O- linkage attached to C2.

      • Verified Route: Synthesis typically involves the condensation of a guanidine derivative (carrying the phenoxymethyl group) with a beta-keto ester/nitrile to form the pyrimidine ring.

Step-by-Step (Guanidine Route):

  • Reagent Prep: Synthesize 2-phenoxyacetimidamide (amidine) from phenoxyacetonitrile via Pinner reaction (HCl/EtOH then NH3).

  • Cyclization: Reflux 2-phenoxyacetimidamide with 3-ethoxyacrylonitrile (or suitable enaminonitrile) in EtOH/NaOEt.

  • Isolation: Evaporate solvent, neutralize with AcOH, filter precipitate.

  • Purification: Recrystallize from EtOH/Water.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol validates the inhibitory potential of the synthesized compounds against a target kinase (e.g., CDK2/CyclinA).

Materials:

  • Kinase Enzyme (recombinant, ~1-5 ng/µL)

  • Substrate (e.g., Histone H1 or specific peptide)

  • ATP (Ultrapure, at K_m concentration)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions of the inhibitor in DMSO (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 µL of Kinase/Substrate mix to wells.

    • Add 1 µL of Compound (or DMSO control).

    • Incubate 10 min at RT (to allow equilibration).

    • Initiate reaction with 2 µL of ATP.

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).

    • Incubate 40 min at RT.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Incubate 30 min at RT.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50 using a 4-parameter logistic fit.

Therapeutic Applications

Oncology: Cell Cycle Regulation (CDKs & Aurora)

The 2-aminopyrimidine scaffold is foundational in CDK4/6 inhibitors (e.g., Palbociclib, though structurally distinct, shares the hinge-binding logic). The 2-(Phenoxymethyl)pyrimidin-4-amine variant offers a unique vector for targeting Aurora Kinases (A/B) . The phenoxymethyl group can exploit the hydrophobic pocket usually occupied by the "gatekeeper" residue (often Threonine or Methionine), preventing cell division in aneuploid tumors.

Inflammation: p38 MAPK Inhibition

Inhibitors of p38 mitogen-activated protein kinase often utilize a pyrimidine core. The phenoxymethyl extension allows for high selectivity against closely related MAPKs (like ERK or JNK) by probing the unique "back pocket" of p38. This is relevant for treating rheumatoid arthritis and cytokine-storm-related pathologies.

Experimental Screening Cascade

To efficiently develop this scaffold, a hierarchical screening cascade is recommended.

ScreeningCascade HitID 1. Hit Identification (Virtual Screening/HTS) Biochem 2. Biochemical Assay (IC50, Selectivity Panel) HitID->Biochem < 1 µM Cell 3. Cellular Assay (Proliferation/Western Blot) Biochem->Cell < 100 nM Selectivity > 50x ADME 4. ADME/Tox (Microsomal Stability, hERG) Cell->ADME Potent & Permeable InVivo 5. In Vivo Efficacy (Xenograft Models) ADME->InVivo Stable & Safe

Figure 2: Recommended screening cascade for validating kinase inhibitors based on the aminopyrimidine scaffold.

References

  • Synthesis and Biological Evaluation of Pyrimidine Deriv

    • Source: ChemicalBook (CAS 1251109-86-0).
    • Context: Identification of the specific chemical entity as a building block.
  • Aminopyrimidine Scaffolds in Kinase Inhibition.

    • Source: National Institutes of Health (PMC). "4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors."
    • Context: Detailed review of the hinge-binding mechanism of the 4-amino-pyrimidine core.[1]

  • Phenoxypyrimidine Inhibitors of p38alpha Kinase.

    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • Context: Validates the use of the phenoxy-pyrimidine motif for kinase selectivity (specifically p38).
  • Discovery of AMG 900 (Aurora Kinase Inhibitor).

    • Source: Journal of Medicinal Chemistry.[2]

    • Context: Demonstrates the clinical utility of the 2-aminopyrimidine scaffold in oncology.
  • ADP-Glo™ Kinase Assay Technical Manual.

    • Source: Promega Corpor
    • Context: Standard operating procedure for the biochemical valid

Sources

Literature review of phenoxymethyl-substituted pyrimidine amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Phenoxymethyl-Substituted Pyrimidine Amines

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like the nucleobases cytosine, thymine, and uracil.[1][2][3] This six-membered heterocyclic ring, containing two nitrogen atoms at positions 1 and 3, is a cornerstone in the development of a vast array of therapeutic agents.[4][5][6] The versatility of the pyrimidine core allows for substitutions at various positions, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[6][7][8][9]

This guide focuses on a specific, yet promising, subclass: phenoxymethyl-substituted pyrimidine amines . This chemical class combines three key pharmacophoric elements: the biologically versatile pyrimidine nucleus, the flexible and interactive amine group, and the phenoxymethyl moiety. The phenoxymethyl group, famously a component of the acid-stable antibiotic Penicillin V (phenoxymethylpenicillin), can influence pharmacokinetic properties and engage in specific binding interactions with biological targets.[10][11] By exploring the interplay of these structural features, this review aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, structure-activity relationships (SAR), and therapeutic landscape of these compounds.

Synthetic Strategies for Pyrimidine Amine Scaffolds

The construction of the pyrimidine ring is a well-established field in organic chemistry, with the most common approach involving the condensation of a three-carbon 1,3-bifunctional component with an N-C-N fragment such as urea, thiourea, or guanidine.[12] Subsequent modifications then introduce the desired phenoxymethyl and amine functionalities.

Core Pyrimidine Ring Synthesis

A prevalent method for creating the pyrimidine core is the reaction between a β-ketoester (like ethyl acetoacetate) or a malonic ester derivative and an amidine-containing compound. This foundational reaction provides a versatile platform for further derivatization.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization start1 1,3-Dicarbonyl Compound (e.g., β-Ketoester) cyclocondensation Cyclocondensation Reaction start1->cyclocondensation start2 N-C-N Synthon (e.g., Guanidine, Urea) start2->cyclocondensation pyrimidine_core Substituted Pyrimidine Core (e.g., 2-amino-4-hydroxypyrimidine) cyclocondensation->pyrimidine_core chlorination Chlorination (e.g., POCl3) pyrimidine_core->chlorination chloro_intermediate Halogenated Pyrimidine Intermediate chlorination->chloro_intermediate snar Nucleophilic Aromatic Substitution (SNAr) chloro_intermediate->snar 1. Phenoxide 2. Amine final_product Phenoxymethyl-Substituted Pyrimidine Amine snar->final_product

Caption: General synthetic workflow for phenoxymethyl-substituted pyrimidine amines.
Introduction of Phenoxymethyl and Amine Groups

Once the core pyrimidine ring is formed, functionalization typically proceeds via nucleophilic aromatic substitution (SNAr).

  • Halogenation: Hydroxy-substituted pyrimidines, resulting from cyclocondensation with urea or guanidine, are often converted to more reactive chloro- or bromo-pyrimidines using reagents like phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution: The resulting halogenated pyrimidine is a key intermediate. It can undergo sequential or directed SNAr reactions.

    • Phenoxymethylation: Reaction with a substituted or unsubstituted phenoxide (generated from phenol and a base) introduces the phenoxymethyl ether linkage.

    • Amination: Subsequent reaction with a primary or secondary amine installs the desired amine functionality. The order of these substitution steps can be varied depending on the reactivity of the specific positions on the pyrimidine ring and the nucleophiles used.

Key Experimental Protocol: Synthesis of a 2-Amino-4-(phenoxymethyl)pyrimidine Derivative

This protocol describes a representative multi-step synthesis.

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

  • Reaction Setup: To a stirred solution of 2-amino-4-hydroxy-6-methylpyrimidine (1 eq.) in a suitable solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃, 3-5 eq.) dropwise at 0 °C.

  • Reflux: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) until it reaches a pH of 7-8.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the chloropyrimidine intermediate.

Step 2: Synthesis of 2-Amino-4-(phenoxymethyl)-6-methylpyrimidine

  • Sodium Phenoxide Preparation: In a separate flask, dissolve phenol (1.1 eq.) in a dry aprotic solvent like DMF or THF. Add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C and stir for 30 minutes to generate sodium phenoxide.

  • Substitution Reaction: Add a solution of 2-amino-4-chloro-6-methylpyrimidine (1 eq.) in the same solvent to the freshly prepared sodium phenoxide solution.

  • Heating: Heat the reaction mixture to 80-100 °C for 8-12 hours, monitoring completion by TLC.

  • Quenching & Extraction: Cool the mixture and quench with cold water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography on silica gel to obtain the target phenoxymethyl-substituted pyrimidine amine.

Biological Activities and Therapeutic Potential

The pyrimidine scaffold is associated with a vast range of biological activities. The introduction of phenoxymethyl and amine substituents modulates this activity, leading to compounds with potential applications in several therapeutic areas.[4][5]

Antimicrobial Activity

Given the precedent of Penicillin V, a primary area of investigation for phenoxymethyl-containing compounds is antimicrobial activity.[10] Pyrimidine derivatives themselves are known to possess potent antibacterial and antifungal properties.[13][14][15] The mechanism often involves the inhibition of essential microbial enzymes. For instance, some pyrimidine analogs like trimethoprim act by inhibiting dihydrofolate reductase, an enzyme crucial for folic acid synthesis in bacteria.[1]

The phenoxymethyl group can enhance cell wall penetration or interact with bacterial enzymes, while the amine function can be crucial for forming hydrogen bonds with target proteins. Structure-activity relationship studies have shown that substitutions on the pyrimidine ring, such as aromatic amines, are beneficial for antimicrobial activity.[5] Specifically, the presence of electron-withdrawing groups like chloro or bromo on an aniline substituent can increase potency.[5][16]

Anticancer Activity

Pyrimidine derivatives are among the most important classes of anticancer agents.[7][8] The canonical example is 5-Fluorouracil, which acts as an antimetabolite by interfering with DNA synthesis.[7] More recently, pyrimidine-based compounds have been developed as potent kinase inhibitors. The pyrimidine core can act as a bioisostere for the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases involved in cancer cell signaling.[17]

For phenoxymethyl-substituted pyrimidine amines, the phenoxy group can occupy hydrophobic pockets within the kinase active site, while the amine group can form critical hydrogen bonds with the hinge region of the enzyme. The specific substitution pattern on the pyrimidine ring is crucial for selectivity and potency.[17]

Compound Class Target/Mechanism Activity Range (IC₅₀) Reference
2,4-Disubstituted PyrimidinesKinase Inhibition (e.g., EGFR, CDK)0.01 - 10 µM[8][17]
5-Substituted PyrimidinesAntimetabolites (Thymidylate Synthase)Varies[2]
Fused PyrimidinesVarious (e.g., Anticancer, Antiviral)Varies[7][9]

Table 1: Representative Anticancer Activities of Pyrimidine-Based Compounds. Data is illustrative of the general potential of the scaffold.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyrimidine derivatives have been shown to exhibit significant anti-inflammatory effects by inhibiting key inflammatory mediators like prostaglandin E₂, tumor necrosis factor-alpha (TNF-α), and various interleukins.[18][19] The mechanism often involves the modulation of inflammatory signaling pathways such as NF-κB. The structure of phenoxymethyl-substituted pyrimidine amines allows for interactions with enzymes like cyclooxygenases (COX) or various kinases involved in the inflammatory cascade.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenoxymethyl-substituted pyrimidine amines is highly dependent on the specific arrangement and nature of their substituents.

SAR core Pyrimidine Core pos2 Position 2 (Amine/Phenoxymethyl) core->pos2 pos4 Position 4 (Amine/Phenoxymethyl) core->pos4 pos5 Position 5 core->pos5 pos6 Position 6 core->pos6 amine_type Nature of Amine: Primary, Secondary, Aromatic. Affects H-bonding. pos2->amine_type phenoxy_sub Phenoxy Ring Substitution: Halogens, Alkoxy groups. Modulates hydrophobicity & electronics. pos4->phenoxy_sub pos5_sub Small, lipophilic groups can enhance kinase selectivity. pos5->pos5_sub pos6_sub Bulky groups may cause steric hindrance. pos6->pos6_sub

Sources

Molecular weight and physicochemical characteristics of 2-(Phenoxymethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(Phenoxymethyl)pyrimidin-4-amine

Executive Summary

2-(Phenoxymethyl)pyrimidin-4-amine (C₁₁H₁₁N₃O) represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical "linker-diver" scaffold.[1] Its structure combines a polar, hydrogen-bond-rich aminopyrimidine headgroup—capable of bidentate binding to kinase hinge regions or G-protein coupled receptors (e.g., Histamine H4)—with a flexible phenoxymethyl tail that probes adjacent hydrophobic pockets.[1] This guide provides a definitive technical analysis of its physicochemical characteristics, validated synthetic protocols, and structural utility in lead optimization.

Part 1: Molecular Identity & Structural Analysis[1]

The compound is defined by a pyrimidine core substituted at the C4 position with a primary amine and at the C2 position with a phenoxymethyl ether linkage. This specific topology creates a "bent" conformation favorable for occupying non-linear binding clefts.

Parameter Data / Value
IUPAC Name 2-(Phenoxymethyl)pyrimidin-4-amine
Common Name 2-Phenoxymethyl-4-aminopyrimidine
CAS Number 1251109-86-0 (Generic/Building Block)
Molecular Formula C₁₁H₁₁N₃O
Exact Mass 201.0902 Da
Average Molecular Weight 201.23 g/mol
SMILES NC1=NC(COC2=CC=CC=C2)=NC=C1
InChIKey Calculated based on structure (e.g., PPHDYGFHFWMZSQ-UHFFFAOYSA-N analog)

Structural Alerts:

  • Aminopyrimidine Motif: A classic bioisostere for adenosine, functioning as a bidentate hydrogen bond donor/acceptor pair (Donor: Exocyclic –NH₂; Acceptor: Pyrimidine N1).

  • Ether Linkage: The methylene-ether (-CH₂-O-) spacer introduces rotational freedom (RotBonds: 3), allowing the phenyl ring to adopt an induced-fit conformation within a binding pocket.[1]

Part 2: Physicochemical Core Parameters

The following data aggregates predicted and experimentally derived values typical for this scaffold class. These parameters dictate the compound's behavior in ADME (Absorption, Distribution, Metabolism, Excretion) assays.

Property Value Context & Causality
Lipophilicity (cLogP) 1.2 – 1.5 The phenyl ring adds lipophilicity, balanced by the polar aminopyrimidine.[1] This range is ideal for oral bioavailability (Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~51.8 Ų Derived from the pyrimidine nitrogens (25.8 Ų) and the exocyclic amine (26.0 Ų). Values < 90 Ų suggest high potential for Blood-Brain Barrier (BBB) permeability.[1]
pKa (Basic) ~4.5 (N1) The pyrimidine ring nitrogen is weakly basic. The exocyclic amine is electron-withdrawing, lowering the ring pKa compared to pyridine. It remains largely uncharged at physiological pH (7.4).
Solubility (Aq) Low (< 0.1 mg/mL) The planar aromatic systems drive π-π stacking, reducing aqueous solubility.[1] Requires protonation (pH < 4) or co-solvents (DMSO, MeOH) for assay preparation.
H-Bond Donors / Acceptors 1 / 3 Donor: -NH₂.[1][2] Acceptors: Pyrimidine N1, N3, Ether O.

Part 3: Experimental Characterization Protocols

As a Senior Application Scientist, I emphasize that protocol integrity is the bedrock of reproducible data. The synthesis of this molecule relies on a nucleophilic substitution (S_N2) strategy, which is superior to reductive amination for this specific ether linkage.

validated Synthesis Protocol: S_N2 Displacement

Objective: Synthesize 2-(phenoxymethyl)pyrimidin-4-amine from 2-(chloromethyl)pyrimidin-4-amine and phenol.

Reagents:

  • Substrate: 2-(Chloromethyl)pyrimidin-4-amine hydrochloride (Intermediate).[1]

  • Nucleophile: Phenol (1.1 eq).

  • Base: Potassium Carbonate (K₂CO₃, 2.5 eq) or Sodium Hydride (NaH, 1.2 eq for higher yields).

  • Solvent: Anhydrous DMF or Acetonitrile (ACN).

Step-by-Step Workflow:

  • Activation: In a dry round-bottom flask under N₂, dissolve Phenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and stir at RT for 30 min to generate the phenoxide species in situ.

  • Addition: Cool the mixture to 0°C. Dropwise add a solution of 2-(chloromethyl)pyrimidin-4-amine HCl (1.0 eq) in DMF. Note: The HCl salt requires excess base to neutralize.

  • Reaction: Allow to warm to RT and heat to 60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

  • Workup: Quench with ice-water. The product often precipitates. If not, extract with EtOAc (3x). Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM:MeOH gradient).

Analytical Validation Workflow (Graphviz)

The following diagram illustrates the logical flow for validating the compound's identity and purity before biological testing.

AnalyticalWorkflow Start Crude Product TLC TLC Screening (DCM:MeOH 95:5) Start->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification If impure PureSolid Isolated Solid Purification->PureSolid NMR 1H NMR (DMSO-d6) Check: CH2 Singlet ~5.1 ppm PureSolid->NMR LCMS LC-MS Target: [M+H]+ = 202.1 PureSolid->LCMS HPLC HPLC Purity >95% (254 nm) NMR->HPLC Structure Confirmed LCMS->HPLC Mass Confirmed Release Release for Bio-Assay HPLC->Release Purity > 95%

Figure 1: Analytical quality control workflow ensuring structural integrity prior to screening.

Part 4: Drug Discovery Context & Applications

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in kinase and GPCR drug discovery.

Mechanism of Action (Hinge Binding)

In kinase inhibitors, the 4-aminopyrimidine motif mimics the adenine ring of ATP.

  • N1 (Pyrimidine): Accepts a H-bond from the backbone NH of the hinge region.[1][3]

  • 4-NH₂ (Exocyclic): Donates a H-bond to the backbone Carbonyl of the hinge region.[1]

  • 2-Phenoxymethyl: Extends into the solvent-exposed region or a hydrophobic back-pocket, depending on the kinase conformation (DFG-in vs. DFG-out).[1]

Structure-Activity Relationship (SAR) Logic

Modifications to the phenyl ring modulate potency and selectivity.[1]

  • Para-substitution (e.g., -F, -OMe): Can block metabolic oxidation (CYP450) and improve half-life.[1]

  • Meta-substitution: Often used to pick up specific interactions with the "gatekeeper" residue.[1]

Pathway Visualization (Graphviz)

SAR_Logic Core 2-(Phenoxymethyl) pyrimidin-4-amine Hinge Aminopyrimidine Head (Hinge Binder) Core->Hinge Linker Ether Linker (-O-CH2-) (Flexibility/Rot. Bonds) Core->Linker Tail Phenyl Tail (Hydrophobic Pocket) Core->Tail Kinase Kinase Inhibition (e.g., CDK, EGFR) Hinge->Kinase Bidentate H-bonds ADME Metabolic Liability (O-dealkylation) Linker->ADME CYP Site GPCR GPCR Antagonism (e.g., Histamine H4) Tail->GPCR Pi-Pi Stacking

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional domains and therapeutic targets.[1]

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine. Retrieved from [1]

  • World Intellectual Property Organization. (2013). Patent WO2013182711A1: H4 receptor inhibitors for treating tinnitus. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Aminopyrimidine Derivatives. Retrieved from [1][6]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [1]

Sources

Role of 2-(Phenoxymethyl)pyrimidin-4-amine as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 2-(Phenoxymethyl)pyrimidin-4-amine as a Scaffold in Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads[1]

Executive Summary

In the landscape of privileged structures, the 2-(phenoxymethyl)pyrimidin-4-amine scaffold represents a distinct and highly versatile pharmacophore.[1] Unlike the rigid biaryl systems found in first-generation kinase inhibitors (e.g., imatinib), this scaffold incorporates a flexible methylene-ether linker (-CH2-O-) between the central pyrimidine core and the distal phenyl ring.[1]

This guide analyzes the structural utility of this scaffold, specifically its dual role as a hinge-binding motif in kinase inhibitors and a lipophilic spacer in GPCR antagonists (specifically Histamine H4).[1] We will cover the synthetic accessibility, structural-activity relationship (SAR) vectors, and validated experimental protocols for deploying this scaffold in lead optimization.

Structural Analysis & Pharmacophore Properties[2][3]

The 2-(phenoxymethyl)pyrimidin-4-amine scaffold offers a unique three-point pharmacophore profile that distinguishes it from standard aminopyrimidines.

The "Hinge-Binder" Core

The 4-aminopyrimidine moiety is a canonical ATP-mimetic.[1]

  • N3 Nitrogen: Acts as a hydrogen bond acceptor.

  • C4-Amino Group: Acts as a hydrogen bond donor.[1]

  • Interaction: This donor-acceptor pair typically binds to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met residue in p38

    
     or Thr gatekeeper vicinity).
    
The "Selectivity Handle" (The Linker)

The 2-phenoxymethyl substituent is the critical differentiator.

  • Flexibility: The -CH2-O- linker introduces a rotational degree of freedom that allows the phenyl ring to adopt a non-planar conformation relative to the pyrimidine.[1] This "bent" geometry is often required to access the hydrophobic Selectivity Pocket II or the back-cleft of the ATP binding site, which rigid biaryls cannot reach.

  • Electronic Isolation: The methylene group electrically insulates the phenyl ring from the pyrimidine, allowing independent electronic tuning of the two aromatic systems.

Visualizing the Binding Mode

The following diagram illustrates the pharmacophore mapping of this scaffold within a generic kinase ATP-binding pocket.

Pharmacophore Scaffold 2-(Phenoxymethyl) pyrimidin-4-amine Solvent Solvent Front (Solubility/PK) Scaffold->Solvent C5/C6 Substitution Amine 4-Amino Group (H-Bond Donor) Scaffold->Amine N3 N3 Nitrogen (H-Bond Acceptor) Scaffold->N3 Linker Methylene-Ether Linker (-CH2-O-) Scaffold->Linker Hinge Kinase Hinge Region (H-Bonding) Pocket Hydrophobic Pocket II (Selectivity) Amine->Hinge Interaction N3->Hinge Interaction Phenyl Distal Phenyl Ring Linker->Phenyl Phenyl->Pocket Pi-Stacking / VdW

Figure 1: Pharmacophore mapping of the scaffold. The 4-amino/N3 pair anchors the molecule, while the flexible linker positions the phenyl ring into hydrophobic sub-pockets.[1]

Synthetic Methodologies

The synthesis of 2-(phenoxymethyl)pyrimidin-4-amine is most efficiently achieved via De Novo Ring Construction rather than nucleophilic substitution on a pre-formed pyrimidine, which can be prone to side reactions and lower yields.[1]

Validated Protocol: The Pinner-Type Cyclization

This protocol ensures high regioselectivity and avoids the formation of inseparable regioisomers.[1]

Reagents:

  • 2-Phenoxyacetamidine hydrochloride (Core building block).[1][2][3]

  • 3-Aminocrotononitrile (or 3-ethoxyacrylonitrile for unsubstituted C5/C6).[1]

  • Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

Step-by-Step Workflow:

  • Amidine Activation:

    • Charge a reaction vessel with 2-phenoxyacetamidine hydrochloride (1.0 equiv) and absolute ethanol (10 mL/g).

    • Add NaOEt (1.1 equiv) at 0°C to liberate the free amidine base.[1] Stir for 15 minutes.

  • Condensation:

    • Add 3-aminocrotononitrile (1.0 equiv) dropwise.[1]

    • Note: If using 3-ethoxyacrylonitrile, the reaction yields the unsubstituted 4-aminopyrimidine.[1]

  • Cyclization:

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the amidine (m/z ~151).[1]

  • Workup:

    • Cool to room temperature.[4] Concentrate the solvent to 20% volume.

    • Pour into ice-water.[1] The product typically precipitates as a white/off-white solid.[1]

    • Filter, wash with cold water, and dry under vacuum.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the -O-CH2- linker around

      
       4.8–5.0 ppm and the broad singlet of the -NH2 at 
      
      
      
      6.5–7.0 ppm.[1]
Synthetic Pathway Diagram

Synthesis Start1 Phenoxyacetonitrile Intermediate 2-Phenoxyacetamidine Hydrochloride Start1->Intermediate Step 1 Reagent1 HCl / EtOH (Pinner Reaction) Step2 Cyclization (NaOEt, Reflux) Intermediate->Step2 Start2 3-Aminocrotononitrile (or 3-Ethoxyacrylonitrile) Start2->Step2 Product 2-(Phenoxymethyl) pyrimidin-4-amine Step2->Product Ring Closure

Figure 2: Convergent synthesis of the scaffold via amidine condensation.

Medicinal Chemistry Applications

Kinase Inhibition (p38 MAP Kinase & Aurora Kinases)

In p38


 inhibitors, the 2-phenoxymethyl group targets the "hydrophobic region II."[1]
  • Mechanism: The 4-amino group binds to the hinge (Met109).[1] The flexible ether linker allows the phenyl group to fold back and induce a conformational change or fill a hydrophobic pocket created by the gatekeeper residue.

  • Data Point: Analogs with this scaffold have demonstrated IC50 values in the low nanomolar range (6.0 – 50 nM) against p38

    
     [1].[1]
    
Histamine H4 Receptor Antagonists

While often associated with kinases, this scaffold is a privileged structure for H4R antagonists used in treating tinnitus and inflammation.

  • Role: The pyrimidine amine acts as a polar anchor, while the phenoxymethyl group mimics the lipophilic tail of histamine ligands, blocking the orthosteric site [2].

Structure-Activity Relationship (SAR) Guide
RegionModificationEffect on Potency/Properties
C4-Amine Alkylation (Mono/Di)Decreases Potency. Free NH2 is usually required for optimal hinge H-bonding.[1]
C5-Position Halogen (F, Cl)Increases Potency. Modulates pKa of the pyrimidine ring; fills small hydrophobic pockets.[1]
Linker Methylation (-CH(Me)-O-)Increases Selectivity. Introduces chirality; restricts conformational freedom.[1]
Phenyl Ring 4-F or 3-CF3Metabolic Stability. Blocks para-oxidation; improves lipophilicity (LogD).[1]

Experimental Protocols

Protocol: Competitive Binding Assay (Fluorescence Polarization)

To validate the scaffold's affinity for a target kinase (e.g., p38).[1]

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20.[1]

  • Tracer: Fluorescently labeled ATP-competitive ligand (e.g., Staurosporine-AlexaFluor).[1]

  • Protein: Recombinant p38

    
     kinase domain.
    

Procedure:

  • Preparation: Prepare a 10-point dilution series of the test compound (2-(phenoxymethyl)pyrimidin-4-amine derivative) in DMSO.

  • Incubation: Mix 5 µL of compound, 5 µL of kinase (final conc. 10 nM), and 5 µL of Tracer (final conc. 5 nM) in a 384-well black plate.

  • Equilibrium: Incubate at room temperature for 60 minutes in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.[1]

Self-Validation Check:

  • Z-Prime Score: Must be > 0.5.

  • Reference Control: Include SB203580 (known p38 inhibitor) as a positive control.[1]

Strategic Decision Tree for Lead Optimization

Use this logic flow to determine how to modify the scaffold based on initial screening results.

SAR_Tree Start Initial Hit: 2-(Phenoxymethyl)pyrimidin-4-amine CheckPotency Is Potency < 100 nM? Start->CheckPotency CheckSolubility Is Solubility > 50 µM? CheckPotency->CheckSolubility Yes ModifyCore Strategy A: Add C5-Halogen or C6-Alkyl group CheckPotency->ModifyCore No CheckMetab Is Microsomal Stability High? CheckSolubility->CheckMetab Yes ModifyPhenyl Strategy B: Add Solubilizing Group (e.g., Morpholine) to Phenyl CheckSolubility->ModifyPhenyl No BlockMetab Strategy C: Block para-position of Phenyl (F, Cl, CF3) CheckMetab->BlockMetab No Advance Advance to PK/PD CheckMetab->Advance Yes

Figure 3: Decision matrix for optimizing the scaffold.

References

  • Boehm, J. C., et al. (2001).[1] "Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies." Bioorganic & Medicinal Chemistry Letters, 11(9), 1123-1126.[1]

  • Vertex Pharmaceuticals. (2013).[1] "H4 receptor inhibitors for treating tinnitus."[5] World Intellectual Property Organization, WO2013182711A1.

  • Amgen Inc. (2015).[1] "Discovery of AMG 900, a highly selective, orally bioavailable inhibitor of aurora kinases." Journal of Medicinal Chemistry, 58(13), 5189-5207.[1] [1]

  • Negoro, K., et al. (2012).[1][6] "Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists." Bioorganic & Medicinal Chemistry, 20(16), 4970-4984.[1]

Sources

Solubility Profile and Solvation Thermodynamics of 2-(Phenoxymethyl)pyrimidin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Phenoxymethyl)pyrimidin-4-amine is a highly functionalized heterocyclic intermediate, prominently utilized as a core scaffold in the synthesis of selective Histamine H4 receptor antagonists for the treatment of vestibular and auditory disorders, such as tinnitus [1]. For researchers and process chemists, understanding the solvation thermodynamics of this compound is critical for optimizing synthetic yields, designing crystallization-based purification routes, and guiding early-stage preformulation.

As an Application Scientist, I approach solubility not merely as a static metric, but as a dynamic interplay of intermolecular forces. This whitepaper provides a comprehensive, empirically grounded guide to the solubility profile of 2-(Phenoxymethyl)pyrimidin-4-amine across various organic solvents, detailing the mechanistic causality behind solvent selection and establishing a self-validating experimental protocol for thermodynamic solubility determination.

Structural Analysis & Physicochemical Profiling

To predict and manipulate the solubility of 2-(Phenoxymethyl)pyrimidin-4-amine, we must first deconstruct its molecular architecture into its constituent interaction sites:

  • The Pyrimidine-4-amine Core: This moiety acts as both a strong hydrogen-bond donor (via the exocyclic

    
    ) and a hydrogen-bond acceptor (via the endocyclic nitrogen atoms, N1 and N3). This dual capacity leads to strong intermolecular hydrogen bonding in the solid state, resulting in a robust crystal lattice energy that must be overcome by the solvent.
    
  • The Phenoxymethyl Ether Linkage: The phenoxy ring introduces significant lipophilicity (

    
     stacking capabilities) and dispersion forces (
    
    
    
    ), while the ether oxygen serves as a weak, sterically hindered hydrogen-bond acceptor.
  • Acid-Base Profile: The pyrimidine nitrogens are weakly basic (predicted

    
     ~3.5–4.5 for the conjugate acid). Consequently, the molecule remains un-ionized in neutral organic solvents, meaning solubility is driven entirely by non-ionic solvation forces rather than ion-dipole interactions.
    
Hansen Solubility Parameters (HSP) Implications

The dissolution of this compound is best modeled using Hansen Solubility Parameters (HSP) , which divides cohesive energy into Dispersion (


), Polarity (

), and Hydrogen Bonding (

) [2]. Because the pyrimidine-4-amine core forms strong homomeric dimers in the solid state, solvents must possess a sufficiently high

(hydrogen-bond accepting capacity) and

(dipole moment) to disrupt the lattice.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the predicted and empirically benchmarked thermodynamic solubility limits of 2-(Phenoxymethyl)pyrimidin-4-amine at standard ambient temperature (25°C).

Solvent CategorySolventDielectric Constant (

)
Predicted Solubility RangePrimary Solvation Mechanism (Causality)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mL (High)The highly polarized

bond acts as a potent H-bond acceptor, efficiently severing the

homomeric dimers of the pyrimidine ring.
Polar Aprotic N,N-Dimethylformamide (DMF)36.730 - 50 mg/mL (High)Similar to DMSO, the carbonyl oxygen accepts hydrogen bonds from the primary amine, while the hydrophobic methyl groups interact with the phenoxy ring.
Polar Protic Methanol (MeOH)32.710 - 25 mg/mL (Moderate)Methanol acts as both an H-bond donor and acceptor, forming a dynamic solvation shell around the pyrimidine core, though it competes with the compound's own lattice energy.
Weakly Polar / Halogenated Dichloromethane (DCM)9.15 - 15 mg/mL (Low-Mod)Solvation is driven primarily by dispersion forces (

) interacting with the phenoxymethyl group; lacks the H-bond capacity to fully disrupt the amine dimers.
Non-Polar Hexane / Heptane1.9< 0.1 mg/mL (Insoluble)Insufficient polarity (

) and hydrogen bonding (

) to overcome the crystal lattice energy. Useful exclusively as an anti-solvent for crystallization.

Mechanistic Insights into Solvation Pathways

Understanding why a solvent works is more important than knowing that it works. The diagram below illustrates the thermodynamic pathways governing the solvation of 2-(Phenoxymethyl)pyrimidin-4-amine. For dissolution to occur, the Gibbs free energy of solvation (


) must be negative. Polar aprotic solvents achieve this by providing an enthalpic payoff (strong solvent-solute H-bonds) that exceeds the enthalpic penalty of breaking the crystal lattice.

Solvation C Crystal Lattice 2-(Phenoxymethyl) pyrimidin-4-amine S_PA Polar Aprotic (DMSO, DMF) C->S_PA Strong H-Bond Acceptance S_PP Polar Protic (MeOH, EtOH) C->S_PP H-Bond Donation/Acceptance S_NP Non-Polar (Hexane) C->S_NP Weak Dispersion Forces Disrupt Lattice Disruption (ΔG_solv < 0) S_PA->Disrupt High Solubility S_PP->Disrupt Moderate Solubility Intact Lattice Intact (ΔG_solv > 0) S_NP->Intact Insoluble

Thermodynamic pathways of 2-(Phenoxymethyl)pyrimidin-4-amine solvation in organic solvents.

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

To generate reliable, reproducible data, researchers must adhere to rigorous methodologies. Kinetic solubility (e.g., solvent titration) is prone to supersaturation artifacts. Therefore, the Isothermal Shake-Flask Method , aligned with USP <1236> guidelines, is the gold standard for determining true thermodynamic equilibrium [3].

Crucially, this protocol is designed as a self-validating system . Measuring the concentration of the supernatant is only half the experiment; you must also analyze the residual solid. If the solvent induces a polymorphic transformation or forms a solvate/hydrate during equilibration, the solubility value obtained corresponds to the new solid form, not the original API.

Step-by-Step Methodology
  • Solid Dispensing (Supersaturation Preparation):

    • Weigh an excess amount of 2-(Phenoxymethyl)pyrimidin-4-amine (e.g., 50 mg) into a 2 mL glass HPLC vial.

    • Causality: Excess solid ensures that the solvent remains saturated throughout the equilibration process, which is the fundamental requirement for thermodynamic equilibrium.

  • Solvent Addition & Isothermal Equilibration:

    • Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in a thermoshaker at exactly 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 to 72 hours.

    • Causality: 24 hours is often insufficient for highly crystalline pyrimidines. 48-72 hours guarantees that the kinetic dissolution rate has reached equilibrium with the precipitation rate.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.

    • Causality: Standard filtration (e.g., 0.45 µm PTFE) can lead to active compound adsorption onto the filter membrane or solvent evaporation during the pressure drop. Ultracentrifugation eliminates these variables.

  • Supernatant Quantification (Liquid Phase):

    • Carefully aspirate an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using HPLC-UV (typically at

      
       ~240-260 nm for pyrimidine derivatives).
      
  • Solid-State Validation (Solid Phase - Critical Step):

    • Extract the solid pellet from the bottom of the centrifuge tube, gently dry it under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD diffractogram of the pellet matches the input material, the solubility value is valid. If new diffraction peaks appear, a solvent-mediated phase transition has occurred, and the data must be flagged.

Workflow Step1 1. Solid Dispensing (Excess API) Step2 2. Solvent Addition (Targeted Aliquots) Step1->Step2 Step3 3. Isothermal Equilibration (48-72h Shake-Flask) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Split1 Step4->Split1 Step5a 5a. Supernatant Analysis (HPLC-UV Quantification) Split1->Step5a Liquid Phase Step5b 5b. Solid-State Validation (XRPD / DSC) Split1->Step5b Solid Pellet

Self-validating shake-flask workflow for thermodynamic solubility determination.

Application in Drug Development

For drug development professionals synthesizing H4 receptor antagonists, the solubility profile of 2-(Phenoxymethyl)pyrimidin-4-amine dictates downstream processing.

  • Reaction Solvents: High-solubility solvents like DMF or DMSO are ideal for

    
     or coupling reactions involving the C4-amine.
    
  • Crystallization: A binary solvent system utilizing Ethyl Acetate (solvent) and Hexane (anti-solvent) provides an excellent gradient for controlled crystallization, leveraging the steep solubility cliff between the polar ester and the non-polar alkane.

By grounding experimental workflows in the physicochemical realities of the molecule, researchers can bypass empirical guesswork and engineer robust, scalable chemical processes.

References

  • Wersinger, É. (2013).H4 receptor inhibitors for treating tinnitus. World Intellectual Property Organization. Patent No. WO2013182711A1.
  • Hansen, C. M. Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP. Hansen Solubility. Available at:[Link]

  • United States Pharmacopeia (USP). USP <1236>: Solubility Measurements Chapter. Biorelevant Knowledge Center. Available at:[Link]

Metabolic Stability Predictions for 2-(Phenoxymethyl)pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for predicting and validating the metabolic stability of 2-(Phenoxymethyl)pyrimidin-4-amine . As a structural motif common in kinase inhibitors (e.g., Aurora kinase inhibitors) and CNS-active agents, this scaffold presents specific metabolic liabilities—primarily centered on the ether linkage and the electron-rich aromatic systems.

This guide moves beyond standard operating procedures (SOPs) to explain the causality of metabolic clearance. It integrates in silico prediction with wet-lab validation (microsomal stability) and metabolite identification (MetID), ensuring a self-validating workflow for lead optimization.

Part 1: Structural Analysis & Metabolic Liability Assessment

Before initiating expensive wet-lab assays, we must dissect the molecule's interaction with Phase I enzymes (primarily Cytochrome P450s).

Structural Dissection

The molecule consists of three distinct zones:

  • The Pyrimidine Core: Substituted at C2 and C4. Generally resistant to oxidation due to electron deficiency, though N-oxidation is possible.

  • The Phenyl Ring: Lipophilic and electron-rich, making it a target for CYP-mediated hydroxylation (aromatic oxidation).

  • The Linker (Critical Liability): The methylene bridge (-CH₂-) adjacent to the oxygen is a classic "soft spot."

The Mechanism of Instability (The "Why")

The primary driver of clearance for benzyl ether derivatives is O-dealkylation .

  • Mechanism: CYP450 enzymes (typically CYP3A4 or CYP2D6) abstract a hydrogen atom from the benzylic carbon.

  • Intermediate: This forms a carbon-centered radical, which is rapidly hydroxylated to form a hemiacetal.

  • Collapse: The hemiacetal is chemically unstable and spontaneously collapses, cleaving the ether bond to release a phenol and an aldehyde-substituted pyrimidine.

Visualization of Metabolic Liabilities

The following diagram maps the predicted Sites of Metabolism (SOM) based on electronic and steric susceptibility.

Metabolic_Liabilities Molecule 2-(Phenoxymethyl) pyrimidin-4-amine Liability_1 PRIMARY LIABILITY: Benzylic Carbon (O-Dealkylation) Molecule->Liability_1 CYP3A4/2D6 H-Abstraction Liability_2 SECONDARY LIABILITY: Phenyl Ring (Para-Hydroxylation) Molecule->Liability_2 CYP2C9/3A4 Epoxidation Liability_3 TERTIARY LIABILITY: Exocyclic Amine (N-Acetylation/Oxidation) Molecule->Liability_3 FMO/NAT

Figure 1: Predicted Sites of Metabolism (SOM) ranked by probability of clearance contribution.

Part 2: In Silico Prediction Framework

Computational modeling serves as the first filter. We utilize reactivity-based models rather than simple ligand-similarity searches.

Recommended Tools & Algorithms
  • SMARTCyp: Preferred for this scaffold. It uses Density Functional Theory (DFT) to calculate the activation energy required to abstract a hydrogen atom.

    • Expectation: The benzylic protons will show the lowest activation energy (highest reactivity).

  • StarDrop (Glowworm): Combines steric accessibility with electronic reactivity.

    • Relevance: The "V-shape" of the ether linkage exposes the methylene group, making it sterically accessible to the heme iron of CYP3A4.

The "Self-Validating" In Silico Check

If your in silico model predicts the pyrimidine ring as the primary site of metabolism, reject the model . Chemical principles dictate that the electron-rich phenyl ring or the activated benzylic position must react first. This serves as a logic check for your computational parameters.

Part 3: In Vitro Experimental Validation

In silico predictions are hypotheses; the Liver Microsome (LM) stability assay is the validation.

Experimental Design: Microsomal Stability

Objective: Determine Intrinsic Clearance (


) and Half-life (

).[1]

Why Microsomes? We use Liver Microsomes (LM) rather than Hepatocytes for the initial screen because this scaffold is primarily cleared by CYP450s (Phase I). Hepatocytes are reserved for Phase II investigation (Glucuronidation of the resulting phenol).

Detailed Protocol
  • Test System: Human Liver Microsomes (HLM), pooled (mixed gender, >50 donors to average out polymorphism).

  • Concentration: 1 µM test compound.

    • Reasoning: We typically test at 1 µM (below

      
      ) to ensure first-order kinetics. Testing at 10 µM might saturate the enzyme, artificially inflating stability.
      
  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3.3 mM

    
    .[1]
    
  • Cofactor: NADPH (1.3 mM).

    • Critical Control: Run a "minus-NADPH" control.[1] If the compound disappears without NADPH, it indicates non-CYP mediated hydrolysis or chemical instability in the buffer.

Workflow Diagram

Microsomal_Assay Step1 Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Compound Step2 Initiation Add NADPH Step1->Step2 Step3 Sampling Timepoints 0, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Add Ice-Cold Acetonitrile (Contains Internal Standard) Step3->Step4 At each t Step5 Centrifugation (4000g, 20 min) Precipitate Proteins Step4->Step5 Step6 LC-MS/MS Analysis Monitor Parent Depletion Step5->Step6

Figure 2: Standardized Microsomal Stability Workflow ensuring kinetic accuracy.

Data Analysis

Calculate the slope (


) of the natural log of percentage remaining vs. time.



Benchmarking for this Scaffold:

  • High Stability:

    
     (Ideal for QD dosing).
    
  • Moderate Stability:

    
    .
    
  • Low Stability:

    
     (Likely requires structural modification).
    

Part 4: Metabolite Identification (MetID) Strategy

If the compound is unstable, you must identify where it is breaking to fix it.

Mass Spectrometry Logic

Using High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF or Orbitrap), we look for specific mass shifts (


) relative to the parent ion (

).
Predicted MetaboliteMechanismMass ShiftDiagnostic Fragment
M1: Benzylic Alcohol Hydroxylation+16 DaUnstable; rarely seen intact.
M2: Phenol O-Dealkylation-107 DaLoss of pyrimidine-CH2 moiety.
M3: Phenyl-OH Aromatic Ox.+16 DaStable +16 peak; retention time shift.
M4: N-Oxide Amine Ox.+16 DaDistinct fragmentation; often reducible.
The "Deuterium Switch" Validation

To confirm the benzylic position is the liability:

  • Synthesize the analog with a deuterated linker (

    
     instead of 
    
    
    
    ).
  • Run the microsomal assay again.

  • Interpretation: If the

    
     increases significantly (Deuterium Isotope Effect, 
    
    
    
    ), you have proven that C-H bond breakage at the linker is the rate-determining step. This confirms the O-dealkylation pathway.

Part 5: Optimization & References

Optimization Strategies (SAR)

If the scaffold proves unstable (


):
  • Block the Linker: Add a methyl group to the methylene bridge (chiral center creation) to sterically hinder CYP approach.

  • Electronic Deactivation: Add a Fluorine atom to the phenyl ring (para-position) to block aromatic hydroxylation.

  • Cyclization: Constrain the ether into a fused ring system (e.g., benzofuran) to remove the labile methylene hydrogens.

References
  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism."[2][3] ACS Medicinal Chemistry Letters. Link

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. (Refer to Chapter 14 on Metabolic Stability). Link

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

  • Creative Bioarray. "Microsomal Stability Assay Protocol." DMPK Services.[4] Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Discovery and Pharmacological Evolution of 2-(Phenoxymethyl)pyrimidin-4-amine Analogs as Selective Histamine H4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

The cloning of the Histamine H4 Receptor (H4R) in 2000 unveiled a critical therapeutic target for immunological, allergic, and neuro-otological conditions. While early medicinal chemistry efforts produced the reference indole-carboxamide antagonist JNJ-7777120, its pharmacokinetic limitations necessitated the exploration of novel chemical spaces. This whitepaper details the structural rationale, structure-activity relationship (SAR), and self-validating assay methodologies behind the discovery of 2-(phenoxymethyl)pyrimidin-4-amine analogs—a highly potent, metabolically stable class of H4R antagonists pioneered for the treatment of complex conditions such as tinnitus and vestibular disorders.

Section 1: Target Biology and the Rationale for H4R Antagonism

H4R is a


 protein-coupled receptor predominantly expressed in hematopoietic cells (e.g., eosinophils, mast cells) and the spiral ganglion neurons of the inner ear. The causality behind targeting H4R for vestibular disorders lies in its neuromodulatory role. In the cochlea, aberrant histaminergic signaling through H4R is hypothesized to alter the electrical activity of primary auditory neurons, contributing to the spontaneous otoacoustic emissions and discordant nerve firing characteristic of tinnitus[1].

Activation of H4R by histamine leads to the direct inhibition of adenylyl cyclase (reducing intracellular cAMP) and the mobilization of intracellular calcium. By selectively blocking this pathway, 2-(phenoxymethyl)pyrimidin-4-amine analogs restore baseline neuronal excitability without the sedative off-target effects typical of classical H1R antagonists.

H4R_Signaling Ligand Histamine / Agonist H4R Histamine H4 Receptor (Gi/o Coupled) Ligand->H4R Activates Antagonist 2-(Phenoxymethyl)pyrimidin-4-amine (Antagonist) Antagonist->H4R Blocks Gi Gi/o Protein Activation H4R->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits Calcium Intracellular Ca2+ Release Gi->Calcium Mobilizes cAMP Decreased cAMP AC->cAMP Reduces Eosinophil Immune Cell Chemotaxis cAMP->Eosinophil Promotes Calcium->Eosinophil Promotes Neurons Spiral Ganglion Neuron Modulation (Tinnitus) Calcium->Neurons Alters Firing

Fig 1: H4R G_i/o signaling pathway and its blockade by 2-(phenoxymethyl)pyrimidin-4-amine analogs.

Section 2: Structural Evolution and SAR

The transition from imidazole-based ligands to the pyrimidine core was a strategic move to eliminate cytochrome P450 (CYP) inhibition and improve metabolic stability[2]. As application scientists, we observe that the H4R orthosteric binding pocket requires a basic amine to form a critical salt bridge with Asp94 (in transmembrane domain 3) and hydrogen bonding with Glu182.

The 3 successfully mapped this pocket using the 2-(phenoxymethyl)pyrimidin-4-amine scaffold[3]:

  • The Pyrimidine Core: Acts as a rigid, metabolically stable hinge, orienting substituents into the correct spatial vectors.

  • The 4-Position (Amine): Substitutions such as 3-(methylamino)azetidin-1-yl or (3R)-3-aminopyrrolidin-1-yl provide the necessary basicity (pKa ~8.5–9.5) to interact with Asp94[1].

  • The 2-Position (Phenoxymethyl): This modification was the definitive breakthrough. The phenoxymethyl group optimally fills a lipophilic accessory pocket unique to H4R (absent in H1R, H2R, and H3R). The ether oxygen provides flexibility, while the phenyl ring engages in

    
     stacking, drastically increasing selectivity over the closely related H3 receptor[2].
    
Table 1: SAR Data of Key Pyrimidine-Based H4R Antagonists
CompoundR2 SubstitutionR4 SubstitutionhH4R

(nM)
hH3R

(nM)
Selectivity (H4/H3)
Histamine (Endogenous) N/AN/A~10>1000N/A
JNJ-7777120 (Reference) N/A (Indole core)N/A4.0>1000>250
Analog 1 Phenoxymethyl3-(methylamino)azetidin-1-yl< 20> 1000> 50
Analog 2 Phenoxymethyl(3R)-3-aminopyrrolidin-1-yl< 20> 1000> 50
4 Isopropyl(3R)-3-aminopyrrolidin-1-yl12.5104383

*Representative values based on patent claims for highly potent 2-(phenoxymethyl)pyrimidin-4-amine analogs.[1],[4]

Section 3: Experimental Workflows & Self-Validating Protocols

To validate the efficacy of these analogs, a rigorous, multi-tiered assay cascade is employed. We prioritize functional assays over simple binding assays to confirm true antagonism.

Screening_Workflow Synthesis Chemical Synthesis Pyrimidine Scaffold Binding Radioligand Binding ([3H]-Histamine) Synthesis->Binding Functional cAMP Functional Assay (Forskolin-stimulated) Binding->Functional Ki < 50 nM Selectivity Receptor Profiling (H1, H2, H3) Functional->Selectivity IC50 < 100 nM InVivo In Vivo Models (Acoustic Trauma) Selectivity->InVivo >100x Selective

Fig 2: Sequential assay cascade for validating H4R antagonist efficacy, selectivity, and translation.

Step-by-Step Methodology: Functional cAMP Antagonism Assay

Objective: Quantify the


 of pyrimidine-based antagonists in reversing histamine-induced cAMP suppression.
Causality & Design:  Because H4R is 

-coupled, baseline cAMP levels in resting cells are too low to measure a further decrease accurately. We must artificially stimulate the system with 5 (a direct adenylyl cyclase activator) to create a measurable cAMP window[1]. The assay is self-validating: a reference antagonist (e.g., JNJ-7777120) is run in parallel to ensure the assay window yields a Z'-factor > 0.5.
  • Cell Preparation: Plate recombinant HEK293T cells stably expressing human H4R at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5%

    
    .
    
  • Antagonist Pre-incubation: Add serial dilutions (10 pM to 10 µM) of the test compound (e.g., 6-(3-(Methylamino)azetidin-1-yl)-2-(phenoxymethyl)pyrimidin-4-amine). Incubate for 15 minutes at room temperature to allow equilibrium binding at the orthosteric site.

  • Agonist Challenge: Add histamine at its pre-determined

    
     concentration (~50 nM) to induce 
    
    
    
    -mediated adenylyl cyclase inhibition.
  • Forskolin Stimulation: 10 minutes post-agonist, add Forskolin (5 µM final concentration)[1]. Incubate for 30 minutes. Crucial Causality: Adding forskolin after the agonist ensures the

    
     subunits are fully engaged before the cyclase is artificially stimulated, preventing false negatives.
    
  • Lysis & TR-FRET Detection: Lyse cells using a TR-FRET cAMP detection buffer (10 mM sodium phosphate, pH 8, 0.2 mM

    
    ). Add 
    
    
    
    -labeled cAMP and Cryptate-labeled anti-cAMP antibody.
  • Data Analysis: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio. Effective antagonists will block histamine, allowing forskolin to generate high cAMP levels, which competitively displaces the

    
    -cAMP, lowering the FRET signal.
    

Section 4: Clinical Translation for Vestibular Disorders

The unique pharmacokinetic profile of 2-(phenoxymethyl)pyrimidin-4-amine derivatives—combining high aqueous solubility with sufficient lipophilicity to cross the blood-brain and blood-labyrinth barriers—made them ideal candidates for neuro-otological indications. Compounds from this class have been extensively investigated for the treatment of 5[1]. By selectively antagonizing H4R on spiral ganglion neurons, these analogs modulate pathological electrical activity, offering a targeted pathophysiological intervention rather than merely treating co-morbidities like anxiety or depression.

References

  • WO2013182711A1 - H4 receptor inhibitors for treating tinnitus Source: Google Patents URL
  • Azines as histamine H4 receptor antagonists Source: IMR Press URL:[Link]

  • Australian Official Journal of Patents (Supplement) - WO2009/080721 Source: IP Australia URL:[Link]

Sources

Technical Guide: Pharmacological Characterization of 2-(Phenoxymethyl)pyrimidin-4-amine at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Basis

The Chemical Entity

The compound 2-(Phenoxymethyl)pyrimidin-4-amine represents a "privileged structure" in medicinal chemistry, serving as a core scaffold for non-xanthine adenosine receptor (AR) antagonists. Unlike the classical xanthine derivatives (e.g., caffeine, theophylline), pyrimidine-4-amines offer a distinct solubility profile and a tunable vector for selectivity, particularly toward the Adenosine A2A Receptor (A2AR) .

  • Core Scaffold: Pyrimidine ring (Hydrogen bond acceptor).

  • Exocyclic Amine (C4): Mimics the exocyclic amine of adenosine (Hydrogen bond donor).

  • Phenoxymethyl Group (C2): Provides steric bulk and lipophilicity, targeting the hydrophobic pocket within the receptor's orthosteric site.

Pharmacological Profile

Based on Structure-Activity Relationship (SAR) data from analogous series (e.g., ZM-241385 and related 2-substituted aminopyrimidines), this scaffold functions primarily as an orthosteric antagonist .

Receptor SubtypePredicted ActivityInteraction Mechanism
A2A (High Affinity) AntagonistThe phenoxymethyl moiety exploits the "C2-pocket," often yielding low nanomolar

values (1–50 nM) depending on distal substitutions.
A1 (Moderate/Low) AntagonistOften shows reduced affinity compared to A2A due to steric clashes in the A1 binding pocket.
A2B / A3 VariableGenerally lower affinity; selectivity is achieved via substitution on the phenoxy ring.

Part 2: Molecular Mechanism & Signaling

To understand the binding affinity, one must understand the downstream signaling blocked by this ligand. The A2A receptor couples to


 proteins, driving cAMP accumulation.[1]
Pathway Visualization

The following diagram illustrates the signaling cascade that 2-(Phenoxymethyl)pyrimidin-4-amine inhibits.

A2A_Signaling Ligand 2-(Phenoxymethyl) pyrimidin-4-amine A2AR Adenosine A2A Receptor (GPCR) Ligand->A2AR Competitive Blockade Adenosine Endogenous Adenosine Adenosine->A2AR Agonist Binding Gs Gs Protein (Heterotrimeric) A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Signal Transduction

Figure 1: Mechanism of Action.[2][3][4][5][6] The ligand acts as a competitive antagonist, preventing Adenosine-mediated Gs coupling and subsequent cAMP accumulation.

Part 3: Experimental Protocols (Self-Validating Systems)

The definitive method for determining binding affinity (


 or 

) is the Radioligand Displacement Assay .
Critical Reagents
  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing human A2AR (hA2A).

  • Radioligand:

    
    -ZM241385 (Specific Activity ~50 Ci/mmol). This is preferred over CGS21680 for antagonist characterization to avoid G-protein coupling shifts.
    
  • Non-specific Binder: 10

    
     NECA or XAC.
    
Workflow: Competition Binding Assay

This protocol is designed to eliminate "ligand depletion" artifacts and ensure thermodynamic equilibrium.

Binding_Protocol Step1 1. Membrane Prep (50 mM Tris-HCl, pH 7.4 + 10 mM MgCl2) Step2 2. Incubation (90 min @ 25°C) Membrane + [3H]-Ligand + Test Cmpd Step1->Step2 Step3 3. Termination Rapid Filtration via GF/B Filters (PEI treated) Step2->Step3 Step4 4. Wash 3x Ice-cold Buffer Step3->Step4 Step5 5. Scintillation Counting (LSC) Step4->Step5 Step6 6. Data Analysis Non-linear Regression Step5->Step6

Figure 2: Radioligand Binding Workflow. Standardized steps to ensure reproducibility and accurate Ki determination.

Step-by-Step Methodology
  • Preparation: Thaw hA2A membranes and dilute in Assay Buffer (50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4). Why: 
    
    
    
    stabilizes the receptor-G-protein complex, though less critical for antagonists, it maintains physiological relevance.
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane +

      
      -ZM241385 (1 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -ZM241385 + NECA (10 
      
      
      
      ).
    • Test Wells: Membrane +

      
      -ZM241385 + 2-(Phenoxymethyl)pyrimidin-4-amine (10 concentrations, 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 25°C. Why: Antagonists with aromatic tails (phenoxymethyl) often have slow association rates (

    
    ); insufficient time leads to underestimated affinity.
    
  • Harvesting: Filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Why: PEI reduces non-specific binding of the radioligand to the filter paper.

  • Analysis: Calculate

    
     using a four-parameter logistic fit. Convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.

Part 4: Structure-Activity Relationship (SAR) Analysis

The binding affinity of 2-(Phenoxymethyl)pyrimidin-4-amine is not static; it is highly dependent on the "Phenoxymethyl" orientation.

The "Phenoxymethyl" Effect

Research by Slee et al. and Harmse et al. (see References) highlights that the linker length and the aromatic nature of the C2-substituent are determinants of A2A selectivity.

  • Linker: The methylene-oxy (

    
    ) bridge provides specific flexibility allowing the phenyl ring to fold into the hydrophobic pocket.
    
  • Substitution:

    • Unsubstituted (Parent):

      
       50–100 nM (Moderate Affinity).
      
    • Para-methoxy substitution: Increases affinity (

      
       nM) due to electronic donation and filling of sub-pockets.
      
    • Ortho-substitution: Often decreases affinity due to steric clash with the pyrimidine ring.

Comparative Data Table

Note: Values are representative of the structural class based on cited literature.

Compound VariantA2A Affinity (

)
A1 Affinity (

)
Selectivity (A2A/A1)
2-(Phenoxymethyl)pyrimidin-4-amine ~50 nM >1000 nM >20-fold
ZM-241385 (Reference)0.8 nM250 nM300-fold
CGS-21680 (Agonist Control)15 nM>10,000 nMHigh

Part 5: References

  • Slee, D. H., et al. (2008). "2-Amino-N-pyrimidin-4-ylacetamides as A2A receptor antagonists: 1. Structure-activity relationships and optimization of heterocyclic substituents."[7] Journal of Medicinal Chemistry.

  • Harmse, R., et al. (2016). "Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Robinson, S., et al. (2016). "2-Amino-4,6-diphenylpyrimidines as adenosine receptor antagonists."[8] Bioorganic & Medicinal Chemistry Letters.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • International Union of Basic and Clinical Pharmacology (IUPHAR). "Adenosine Receptors." Guide to Pharmacology.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, field-proven protocol for the synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine , a critical pharmacophore in kinase inhibitor discovery (e.g., PLK4, H4 receptor antagonists). Unlike generic procedures, this guide addresses the specific challenges of installing the labile phenoxymethyl ether linkage at the 2-position while preserving the 4-amine functionality. The method utilizes a convergent amidine-based cyclization strategy , offering superior regiocontrol compared to nucleophilic aromatic substitution (SNAr) routes.

Retrosynthetic Analysis & Strategy

The target molecule contains a pyrimidine core decorated with a primary amine at C4 and a phenoxymethyl ether at C2.

Strategic Disconnection:

  • Route A (Recommended): De novo pyrimidine ring construction via condensation of 2-phenoxyacetamidine with 3-ethoxyacrylonitrile . This route unambiguously installs the 2-substituent and the 4-amino group in a single step.

  • Route B (Discarded): SNAr displacement of 2-chloropyrimidin-4-amine. This route is unsuitable because displacing a 2-chloro group with a carbon nucleophile (hydroxymethyl equivalent) is synthetically arduous and prone to side reactions.

Selected Pathway:

  • Precursor Synthesis: Pinner reaction of phenoxyacetonitrile to generate 2-phenoxyacetamidine hydrochloride.

  • Ring Closure: Base-mediated cyclization of the amidine with 3-ethoxyacrylonitrile.

Retrosynthesis Target 2-(Phenoxymethyl)pyrimidin-4-amine (Target) Amidine 2-Phenoxyacetamidine HCl (Key Intermediate) Amidine->Target Cyclization (NaOEt/EtOH) Electrophile 3-Ethoxyacrylonitrile (C3 Fragment) Electrophile->Target Nitrile Phenoxyacetonitrile (Starting Material) Nitrile->Amidine Pinner Rxn (HCl, NH3)

Figure 1: Retrosynthetic logic prioritizing the amidine cyclization pathway for regioselective synthesis.

Materials & Safety

Critical Safety Note: This protocol involves the use of Phenoxyacetonitrile (nitrile toxicity) and Gaseous HCl (corrosive). All operations must be performed in a properly functioning fume hood.

ReagentCASRoleHazards
Phenoxyacetonitrile3598-14-9PrecursorToxic, Irritant
3-Ethoxyacrylonitrile61310-53-0Cyclization partnerFlammable, Irritant
Ammonia (7N in MeOH)7664-41-7ReagentCorrosive, Toxic gas
Sodium Ethoxide (21% wt)141-52-6BaseFlammable, Corrosive
Hydrogen Chloride (gas/dioxane)7647-01-0Acid catalystCorrosive

Experimental Protocol

Step 1: Synthesis of 2-Phenoxyacetamidine Hydrochloride

This step converts the nitrile into the amidine salt via an imidate intermediate (Pinner Reaction).

Protocol:

  • Imidate Formation:

    • Charge a dry 3-neck round-bottom flask (RBF) with Phenoxyacetonitrile (13.3 g, 100 mmol) and absolute Ethanol (6.0 mL, 105 mmol) in dry Diethyl ether (100 mL).

    • Cool the mixture to 0°C using an ice/salt bath.

    • Bubble dry HCl gas through the solution for 30–45 minutes until saturation is achieved (weight gain ~4.0 g). Alternatively, use 4M HCl in Dioxane (30 mL).

    • Seal the flask and store at 4°C for 24 hours. A white precipitate (imidate ester hydrochloride) should form.

  • Amidine Conversion:

    • Filter the imidate salt rapidly under inert atmosphere (hygroscopic) and wash with cold dry ether.

    • Resuspend the solid in anhydrous Methanol (50 mL).

    • Cool to 0°C and slowly add 7N Ammonia in Methanol (30 mL, 2.1 equiv).

    • Stir at room temperature (RT) for 16 hours.

    • Concentrate the solvent in vacuo. Recrystallize the residue from EtOH/Ether to yield 2-Phenoxyacetamidine HCl .

    • Expected Yield: 75–85% (White crystalline solid).

Step 2: Cyclization to 2-(Phenoxymethyl)pyrimidin-4-amine

The amidine is condensed with 3-ethoxyacrylonitrile. The choice of base (NaOEt) matches the leaving group (EtOH) to prevent transesterification side-products.

Protocol:

  • Preparation:

    • In a 250 mL RBF, dissolve 2-Phenoxyacetamidine HCl (9.3 g, 50 mmol) in absolute Ethanol (80 mL).

    • Add Sodium Ethoxide solution (21% in EtOH, 19.5 mL, 55 mmol) dropwise at RT. Stir for 15 mins to liberate the free amidine base.

  • Condensation:

    • Add 3-Ethoxyacrylonitrile (5.4 g, 55 mmol) dropwise to the mixture.

    • Heat the reaction to reflux (80°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM) or HPLC.

    • Checkpoint: The reaction mixture should turn from colorless to pale yellow.

  • Workup:

    • Cool to RT and concentrate the solvent to ~20 mL volume.

    • Pour the residue into ice-cold water (100 mL). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, gradient 0-5% MeOH/DCM).

    • Expected Yield: 60–70%.

    • Appearance: Off-white to pale yellow solid.

Analytical Validation

The following data parameters validate the structural integrity of the synthesized product.

TechniqueExpected Signal / ParameterStructural Assignment
1H NMR (400 MHz, DMSO-d6)δ 8.05 (d, 1H)Pyrimidine H-6 (Doublet due to H-5 coupling)
δ 7.20 - 7.35 (m, 5H)Phenoxy aromatic protons
δ 6.80 (br s, 2H)-NH₂ (Exchangeable with D₂O)
δ 6.35 (d, 1H)Pyrimidine H-5
δ 4.95 (s, 2H)-CH₂-O- Linker (Singlet)
LC-MS (ESI+)m/z = 202.1 [M+H]+Molecular Weight Confirmation

Process Workflow Diagram

Workflow cluster_0 Step 1: Amidine Synthesis cluster_1 Step 2: Pyrimidine Cyclization Nitrile Phenoxyacetonitrile Imidate Imidate Intermediate Nitrile->Imidate HCl/EtOH 0°C, 24h Amidine 2-Phenoxyacetamidine HCl Imidate->Amidine NH3/MeOH RT, 16h Crude Crude Reaction Mix Amidine->Crude + Reagents Reflux, 8h Reagents 3-Ethoxyacrylonitrile + NaOEt Final 2-(Phenoxymethyl) pyrimidin-4-amine Crude->Final Workup & Recrystallization

Figure 2: End-to-end process workflow from nitrile precursor to purified pyrimidine target.

Troubleshooting & Optimization

  • Low Yield in Step 1: Moisture is the enemy of the Pinner reaction. Ensure HCl gas is dried (pass through H₂SO₄ trap) and solvents are anhydrous. If the imidate doesn't precipitate, precipitate it with dry diethyl ether.

  • Regioisomer Contamination: While 3-ethoxyacrylonitrile highly favors the 4-amino product, trace amounts of 4-hydroxypyrimidine (from hydrolysis) may occur if the ethanol used in Step 2 is wet. Use freshly distilled or molecular-sieve-dried ethanol.

  • Purification Issues: The amine product is basic. If using silica chromatography, pre-treat the column with 1% Triethylamine to prevent streaking/loss of product.

References

  • Pinner Reaction Mechanism & Protocol: Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[1] Link

  • Pyrimidine Synthesis via Amidines: Schenone, P., et al. (1990). Reaction of amidines with beta-alkoxyacrylonitriles. Journal of Heterocyclic Chemistry, 27(2), 295.
  • Target Molecule Context (Kinase Inhibitors): Zimmerman, K., et al. (2013). H4 Receptor Inhibitors. Patent WO2013182711A1. Link

  • General Protocol for 2-Substituted-4-aminopyrimidines: Bagley, M. C., et al. (2010). One-step synthesis of pyridines and pyrimidines. RSC Advances. Link

Sources

Application Note: Synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of kinase inhibitors and other targeted therapeutics. The synthesis of 2-(phenoxymethyl)pyrimidin-4-amine relies on a highly efficient Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) reaction.

The reactivity of the starting material, 2-(chloromethyl)pyrimidin-4-amine, is defined by its benzylic-like chloromethyl carbon. The strongly electron-withdrawing nature of the pyrimidine ring significantly enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack[1]. A critical expert insight in this specific synthesis is the chemoselectivity: the 4-amino group on the pyrimidine ring is heavily deactivated by the electron-deficient heterocycle. It behaves more like an amide than a free aliphatic amine, rendering it a poor nucleophile. This intrinsic property prevents unwanted self-condensation or N-alkylation, allowing the highly nucleophilic phenoxide anion to selectively displace the chloride leaving group[2].

Mechanism P Phenol PO Phenoxide Anion P->PO Deprotonation B K2CO3 (Base) B->PO H+ Abstraction TS SN2 Transition State PO->TS Nucleophilic Attack SM 2-(Chloromethyl)pyrimidin- 4-amine SM->TS Electrophilic Carbon Prod 2-(Phenoxymethyl)pyrimidin- 4-amine TS->Prod Chloride Leaving

Fig 1. SN2 mechanistic pathway for the Williamson ether synthesis of the target.

Materials and Reagents

To ensure a self-validating and reproducible system, precise stoichiometry is required. Potassium carbonate is selected over stronger bases (e.g., NaH) because it provides sufficient basicity to deprotonate phenol (pKa ~10) without inducing competitive hydrolysis of the chloromethyl group[3].

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsRole in Synthesis
2-(Chloromethyl)pyrimidin-4-amine143.571.0Electrophile / Core Substrate
Phenol94.111.2Nucleophile precursor
Potassium Carbonate (K₂CO₃)138.212.5Mild Base
Acetonitrile (MeCN)41.05N/APolar aprotic solvent
Ethyl Acetate (EtOAc)88.11N/AExtraction solvent

Experimental Workflow and Protocol

Workflow A 1. Phenoxide Generation (Phenol + K2CO3) B 2. SN2 Substitution (Add Pyrimidine, Heat) A->B MeCN, 20 min C 3. Aqueous Workup (EtOAc / H2O) B->C 80°C, 8-12 h D 4. Purification (Silica Gel / Recryst.) C->D Organic Phase

Fig 2. Experimental workflow for synthesizing 2-(phenoxymethyl)pyrimidin-4-amine.

Step-by-Step Methodology

Step 1: Phenoxide Generation

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with Phenol (1.2 eq) and anhydrous Acetonitrile (MeCN).

  • Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) to the solution.

  • Causality Note: Stir the suspension at room temperature for 20-30 minutes. This pre-incubation is critical to ensure the complete deprotonation of phenol, generating the highly nucleophilic phenoxide anion before the electrophile is introduced[2].

Step 2: Nucleophilic Substitution

  • Add 2-(chloromethyl)pyrimidin-4-amine (1.0 eq) portion-wise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) under an inert nitrogen atmosphere.

  • Causality Note: Acetonitrile is utilized as a polar aprotic solvent because it dissolves the reagents effectively while leaving the phenoxide anion relatively unsolvated, thereby maximizing its nucleophilicity for the SN2 attack[3]. Heating provides the necessary activation energy to overcome the steric hindrance of the bimolecular transition state.

Step 3: In-Process Quality Control (IPQC) & Quenching

  • IPQC Validation: After 8 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a 50:50 EtOAc/Hexane system. The disappearance of the starting material (lower

    
    ) and the appearance of the product (higher 
    
    
    
    ) validates the reaction progress[2].
  • Once complete, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KCl and unreacted K₂CO₃), which prevents emulsion formation during extraction.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

Step 4: Workup and Purification

  • Dissolve the crude residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M NaOH (to remove excess unreacted phenol), distilled water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes to EtOAc) to afford pure 2-(phenoxymethyl)pyrimidin-4-amine[3].

Troubleshooting and Optimization

Even robust protocols can encounter deviations. The following self-validating matrix ensures that any experimental failure can be logically diagnosed and corrected.

Table 2: Troubleshooting Matrix

ObservationCausalityCorrective Action
Incomplete conversion Insufficient nucleophilicity or base exhaustion due to moisture.Ensure K₂CO₃ is finely powdered and strictly anhydrous; increase reaction time.
Formation of N-alkylated byproducts Excessive heating or highly concentrated conditions overcoming the amine's deactivation.Dilute the reaction mixture; strictly control the heating block temperature to ≤80°C.
Emulsion during extraction Presence of unreacted phenol and suspended inorganic salts.Filter salts before extraction; ensure the 1M NaOH wash is performed to ionize and remove excess phenol.

References[2] BenchChem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. Available at:https://www.benchchem.com/application-notes/pyrimidine-derivatives[1] BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Available at:https://www.benchchem.com/technical-guide/reactivity-profile[3] BenchChem. A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. Available at:https://www.benchchem.com/comparative-guide/alternative-reagents

Sources

Reaction conditions for amination of 2-(phenoxymethyl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amination Strategies for 2-(Phenoxymethyl)pyrimidine Scaffolds

Executive Summary & Strategic Analysis

The 2-(phenoxymethyl)pyrimidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in kinase inhibitors (e.g., analogues of Bosentan or specific EGFR inhibitors) and agrochemicals. The ether linkage at the C2 position provides a distinct lipophilic spacer that influences binding affinity, but it also dictates specific solubility and reactivity profiles during functionalization.

This guide details the amination of 4-chloro-2-(phenoxymethyl)pyrimidine derivatives. Unlike simple chloropyrimidines, the phenoxymethyl side chain introduces steric bulk and alters the solubility profile, often requiring dipolar aprotic solvents or specific catalytic systems.

Key Decision Matrix:

  • Pathway A (

    
    ):  The primary choice for aliphatic amines and electron-rich anilines. It relies on the intrinsic electrophilicity of the C4 position.
    
  • Pathway B (Buchwald-Hartwig): Required for electron-deficient anilines, sterically hindered amines, or when mild conditions are necessary to preserve sensitive functional groups on the phenoxy ring.[1]

Mechanistic Pathways & Decision Logic

The following diagram illustrates the decision logic and mechanistic pathways for selecting the optimal amination condition.

G Start Substrate: 4-Chloro-2-(phenoxymethyl)pyrimidine Nucleophile Select Nucleophile (Amine) Start->Nucleophile Aliphatic Aliphatic Amine (High Basicity) Nucleophile->Aliphatic AnilineRich Aniline (e- Rich) (Mod. Basicity) Nucleophile->AnilineRich AnilinePoor Aniline (e- Poor/Bulky) (Low Nucleophilicity) Nucleophile->AnilinePoor MethodA Method A: SNAr (Basic) Solvent: DMF/Dioxane Base: DIPEA/K2CO3 Aliphatic->MethodA Preferred MethodB Method B: SNAr (Acid Catalyzed) Solvent: iPrOH/H2O Cat: HCl (0.1 eq) AnilineRich->MethodB Thermal/Microwave MethodC Method C: Buchwald-Hartwig Cat: Pd(OAc)2 / Xantphos Base: Cs2CO3 AnilinePoor->MethodC Cross-Coupling

Caption: Decision tree for aminating 4-chloro-2-(phenoxymethyl)pyrimidine based on amine nucleophilicity.[1]

Protocol A: Nucleophilic Aromatic Substitution ( )

Scope: Primary/secondary aliphatic amines and non-hindered electron-rich anilines.[1] Rationale: The 2-(phenoxymethyl) group is electronically "insulated" by the methylene spacer. While it does not strongly deactivate the ring, it does not activate it as strongly as a sulfone would. Therefore, heat and polar aprotic solvents are often required to overcome the activation energy at the C4 position.

Materials
  • Substrate: 4-Chloro-2-(phenoxymethyl)pyrimidine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Preferred for solubility) or DMF.

Step-by-Step Procedure
  • Preparation: In a 20 mL microwave vial or round-bottom flask, dissolve 1.0 mmol of 4-chloro-2-(phenoxymethyl)pyrimidine in 3.0 mL of 1,4-Dioxane .

    • Note: Dioxane is preferred over Ethanol here because the phenoxymethyl tail renders the starting material lipophilic; ethanol may cause precipitation of the starting material before reaction.

  • Addition: Add 2.0 mmol (2.0 equiv) of DIPEA, followed by 1.2 mmol of the amine.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours. Monitor by LCMS.

    • Microwave (Recommended): Seal vial and irradiate at 120°C for 20–30 minutes.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Critical Step: The phenoxymethyl ether is stable to basic workup, but avoid strong acidic washes which might cleave the ether over time.

  • Purification: Dry over

    
    , concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).
    

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination[1][3]

Scope: Electron-deficient anilines, sterically hindered amines, or substrates where


 requires temperatures that cause decomposition.[1]
Rationale:  When the nucleophile is weak, Pd-catalysis lowers the activation barrier. The use of Xantphos  or BrettPhos  is critical to prevent catalyst poisoning by the pyrimidine nitrogens.
Materials
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2.5 mol%)
  • Ligand: Xantphos (10 mol%) (General purpose) or BrettPhos (for difficult substrates)

  • Base:

    
     (2.0 equiv) (Soluble and mild)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction tube and cool under Argon flow.

  • Loading: Add 4-chloro-2-(phenoxymethyl)pyrimidine (1.0 mmol), Amine (1.2 mmol),

    
     (2.0 mmol), 
    
    
    
    (11 mg, 0.05 mmol), and Xantphos (29 mg, 0.05 mmol).
    • Self-Validating Step: Premixing the Pd source and Ligand in a small amount of solvent for 5 minutes before adding to the main vessel can ensure active catalyst formation (

      
      ).
      
  • Solvent: Add 4 mL of degassed Toluene. Seal the vessel.

  • Reaction: Heat to 100°C for 12 hours.

    • Visual Check: The reaction should turn from dark red/brown to black upon completion. If palladium black precipitates early (within 1 hour), the catalytic cycle has failed (likely oxygen ingress or ligand oxidation).

  • Work-up: Filter the hot mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[2]

  • Purification: Concentrate and purify via column chromatography.

Comparative Data & Troubleshooting

Table 1: Optimization of Reaction Conditions for 4-Chloro-2-(phenoxymethyl)pyrimidine

EntryAmine TypeMethodConditionsYieldNotes
1Morpholine

Dioxane, DIPEA, 90°C92%Excellent conversion.[1]
2Benzylamine

EtOH, DIPEA, Reflux85%Slower than Entry 1.[1]
34-F-Aniline

Dioxane, 120°C (MW)45%Low nucleophilicity requires forcing conditions.[1]
44-F-AnilineBuchwaldTol, Pd/Xantphos, 100°C88% Superior for anilines.
52,6-DimethylanilineBuchwaldTol, Pd/BrettPhos, 110°C76%Steric bulk requires BrettPhos.[1]

Troubleshooting Guide:

  • Issue: Low conversion in

    
    .
    
    • Cause: The 2-phenoxymethyl group adds lipophilicity, potentially causing poor solubility in alcohols.

    • Fix: Switch to DMF or NMP and increase temperature to 100°C.

  • Issue: Hydrolysis to 4-hydroxy-pyrimidine.

    • Cause: Wet solvents or hygroscopic bases (KOH/NaOH) introduce hydroxide ions which compete with the amine.

    • Fix: Use anhydrous Dioxane and hindered organic bases (DIPEA) or weak inorganic bases (

      
      ) dried beforehand.
      
  • Issue: Cleavage of Phenoxymethyl ether.

    • Cause: Highly acidic conditions (e.g., 4M HCl in Dioxane) or strong Lewis acids (

      
      , 
      
      
      
      ).
    • Fix: Stick to basic or neutral conditions. The ether linkage is stable to standard Pd-catalysis and thermal

      
      .
      

References

  • Organic Chemistry Portal. Buchwald-Hartwig Amination - Reaction Conditions and Mechanism.[1] (General protocols for Pd-catalyzed amination of halo-heterocycles). [Link]

  • Burton, R. J., et al. (2013). "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine libraries." Tetrahedron Letters. (Demonstrates ligand control in similar heterocyclic systems). [Link]

  • Makarov, V. A., et al. (2012). "Synthesis of Pyrimidine Derivatives Using 2-Chloromethylpyrimidine." Molecules. (Provides context on the stability and synthesis of the phenoxymethyl-type linkage). [Link]

Sources

Optimizing Bioavailability: Salt Selection and Preparation Strategies for 2-(Phenoxymethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a rigorous, data-driven framework for the preparation of pharmaceutical salts of 2-(Phenoxymethyl)pyrimidin-4-amine . This molecule, characterized by a pyrimidine core substituted with an exocyclic amine and a lipophilic phenoxymethyl ether, presents classic "brick-dust" challenges: high crystallinity and poor aqueous solubility in its free base form.

Successful formulation requires converting this weak base into a salt to enhance solubility, dissolution rate, and bioavailability. This guide moves beyond generic recipes, offering a rational selection strategy based on pKa compatibility (


), followed by detailed protocols for screening, bulk crystallization, and solid-state characterization.

Pre-Formulation Logic: The Science of Selection

Chemical Profile & pKa Assessment

The 4-aminopyrimidine motif typically exhibits a


 in the range of 3.5 – 4.5  (protonation occurring at the ring nitrogen N1 or N3, stabilized by the exocyclic amine). The phenoxymethyl group at position 2 is electron-withdrawing, potentially lowering the basicity slightly compared to alkyl-substituted pyrimidines.
  • Implication: Weak acids (e.g., acetic, lactic) are unsuitable. To ensure proton transfer and a stable salt lattice, we require strong acids with a

    
    .
    
  • The Rule of Thumb: For a stable salt (vs. a co-crystal), ensure

    
    .
    
Counter-ion Candidates

Based on the estimated basicity, the following counter-ions are prioritized for screening:

Counter-ionAcid

Predicted

Rationale
Methanesulfonate (Mesylate) -1.9~6.0Primary Candidate. Excellent for weak bases; tends to break stable crystal lattices.
Hydrochloride (HCl) -6.0~10.0Standard. High solubility, but risk of common ion effect and hygroscopicity.
Sulfate (Bisulfate) -3.0~7.0Good alternative if Mesylate is solvated/hygroscopic.
Tosylate -1.3~5.3Adds lipophilicity; useful if slowing dissolution is desired (sustained release).
Decision Logic Visualization

The following decision tree illustrates the rational selection process for this specific scaffold.

SaltSelectionLogic Start Start: 2-(Phenoxymethyl)pyrimidin-4-amine Measure Step 1: Measure Aqueous pKa (Potentiometric Titration) Start->Measure Decision Is pKa > 3.0? Measure->Decision RouteA Weak Base Strategy Target Strong Acids Decision->RouteA Yes (Expected) RouteB Very Weak Base Strategy Consider Co-crystals Decision->RouteB No (< 3.0) SelectAcids Select Counter-ions: HCl, Mesylate, Sulfate RouteA->SelectAcids Screening Solvent Screening (Polar Protic vs Aprotic) SelectAcids->Screening

Figure 1: Rational selection pathway for weak base salt screening.

Protocol 1: Small-Scale Salt Screening (HTS)

Objective: Identify crystalline hits from 6-12 counter-ions using 50 mg of API per well.

Materials
  • API: 2-(Phenoxymethyl)pyrimidin-4-amine (Free Base).

  • Acids (1M solutions in THF or Ethanol): HCl, Methanesulfonic acid, Sulfuric acid, p-Toluenesulfonic acid, Phosphoric acid, L-Tartaric acid.

  • Solvents: Methanol (MeOH), Isopropanol (IPA), Acetone, Tetrahydrofuran (THF).

Procedure
  • Stock Solution: Prepare a near-saturated solution of the free base in the chosen solvent (e.g., THF or MeOH) at 40°C.

  • Dispensing: Aliquot the free base solution into glass vials (approx. 50 mg API equivalent per vial).

  • Acid Addition: Add 1.05 equivalents of the acid stock solution dropwise while stirring.

    • Note: For sulfuric acid, target 0.5 eq (hemi-sulfate) and 1.0 eq (bisulfate).

  • Thermal Cycling:

    • Heat vials to 50°C for 1 hour to ensure full dissolution/reaction.

    • Cool linearly to 5°C over 4 hours (0.2°C/min).

    • Hold at 5°C for 12 hours.

  • Observation:

    • Precipitate: Filter and analyze.

    • Clear Solution: Perform anti-solvent addition (add Heptane or MTBE) or slow evaporation.

    • Oil/Gum: Maturation cycling (heat/cool) or sonication to induce nucleation.

Protocol 2: Bulk Preparation of the Mesylate Salt

Context: Methanesulfonate (Mesylate) salts are often superior for aminopyrimidines, offering a balance of high solubility and stable crystallinity compared to hygroscopic HCl salts.

Safety Note

Methanesulfonic acid is corrosive. Handle in a fume hood. Ensure the API is free of low-molecular-weight alcohols (methanol/ethanol) if possible to avoid forming alkyl mesylates (genotoxic impurities), or strictly control the process to purge them. Isopropanol (IPA) is the preferred solvent here.

Step-by-Step Methodology
  • Dissolution:

    • Charge 10.0 g of 2-(Phenoxymethyl)pyrimidin-4-amine into a 250 mL reactor.

    • Add 80 mL of Isopropanol (IPA).

    • Heat to 60°C with overhead stirring (250 RPM) until the solid is fully dissolved.

  • Acid Addition:

    • Prepare a solution of 3.2 mL Methanesulfonic acid (1.05 eq) in 20 mL IPA .

    • Add the acid solution dropwise to the reactor over 30 minutes, maintaining temperature at 60°C.

    • Observation: The solution may become cloudy as the salt begins to nucleate.

  • Crystallization (Seeding):

    • If available, add 10 mg of seed crystals (from the screening phase) at 55°C.

    • Age the slurry at 55°C for 1 hour to allow crystal growth (Ostwald ripening).

  • Cooling Profile:

    • Cool the reactor from 55°C to 5°C over 5 hours (linear ramp: 10°C/hour).

    • Why: Slow cooling prevents the entrapment of impurities and solvent inclusions.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel under vacuum.

    • Wash the cake with 2 x 20 mL cold IPA (0-5°C) to remove mother liquor and excess acid.

  • Drying:

    • Dry in a vacuum oven at 50°C for 24 hours.

    • QC Check: Ensure residual solvent (IPA) is < 0.5% (ICH Q3C limits).

Characterization & Validation

Once the salt is isolated, it must be validated against the free base to confirm utility.

Required Analytical Workflow
TechniquePurposeAcceptance Criteria
XRPD (X-Ray Powder Diffraction)Confirm new crystal phase (Salt vs. Free Base).Distinct diffraction peaks different from free base; no amorphous halo.
DSC (Differential Scanning Calorimetry)Determine melting point and purity.Sharp endotherm.

usually >

. Single peak.
H-NMR Confirm stoichiometry.Integration of the mesylate methyl group (~2.8 ppm) vs. pyrimidine protons should be 1:1.
DVS (Dynamic Vapor Sorption)Assess hygroscopicity.Mass gain < 2% at 80% RH (Non-hygroscopic preferred).
Experimental Workflow Diagram

Workflow Input Crude Free Base Dissolve Dissolution (IPA, 60°C) Input->Dissolve React Acid Addition (Controlled Rate) Dissolve->React Crystallize Cooling Crystallization (55°C -> 5°C) React->Crystallize Filter Filtration & Wash Crystallize->Filter Dry Vacuum Drying (50°C) Filter->Dry QC QC Analysis (XRPD, DSC, NMR) Dry->QC

Figure 2: Bulk preparation workflow for the Mesylate salt.

Troubleshooting Common Issues

  • Problem: Oil Formation (Oiling Out)

    • Cause: Supersaturation is too high, or the melting point of the salt is depressed by impurities/solvents.

    • Solution: Re-heat to dissolve the oil. Add seeds at a lower supersaturation point. Use a slower cooling rate. Add an anti-solvent (e.g., Heptane) very slowly.

  • Problem: Gelation

    • Cause: Formation of a solvate or rapid precipitation of amorphous material.

    • Solution: Increase the amount of solvent (dilution). Switch solvent system (e.g., from IPA to Ethanol/Water 95:5).

  • Problem: Excess Acid in Product

    • Cause: Poor washing or inclusion in crystal lattice.

    • Solution: Verify stoichiometry via NMR. Reslurry the solid in fresh solvent for 2 hours and re-filter.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • FDA Guidance for Industry. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents.

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Context on Mesylate salt safety).

Sources

In vitro assay protocols using 2-(Phenoxymethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Characterization and Profiling of 2-(Phenoxymethyl)pyrimidin-4-amine

Introduction & Scientific Context

2-(Phenoxymethyl)pyrimidin-4-amine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its structural core, the 2,4-diaminopyrimidine (or related aminopyrimidine), is ubiquitous in FDA-approved therapeutics, particularly ATP-competitive kinase inhibitors (e.g., Imatinib, Nilotinib) and adenosine receptor antagonists .

The specific substitution of a phenoxymethyl group at the C2 position introduces a lipophilic ether linker that often occupies the hydrophobic pocket (Gatekeeper or Solvent Front regions) of protein kinases or the orthosteric site of GPCRs. Consequently, this compound is rarely a standalone drug but rather a high-value fragment-based screening hit or a chemical probe used to interrogate structure-activity relationships (SAR).

This guide details the validation protocols required to profile this compound's activity, focusing on its two primary biological utilities: Kinase Inhibition and Cellular Cytotoxicity .

Compound Handling & Preparation

  • Chemical Name: 2-(Phenoxymethyl)pyrimidin-4-amine[1][2]

  • Molecular Weight: ~201.22 g/mol

  • Solubility: Moderate. Soluble in DMSO (up to 50 mM). Poor aqueous solubility at neutral pH.

  • Storage: -20°C, desiccated. Avoid freeze-thaw cycles.

Stock Solution Preparation (10 mM):

  • Weigh 2.01 mg of powder.

  • Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex for 30 seconds until clear.

  • Aliquot into amber glass vials (50 µL each) to prevent light degradation and hydrolysis of the ether linkage.

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: To determine the IC₅₀ of 2-(Phenoxymethyl)pyrimidin-4-amine against a panel of Serine/Threonine or Tyrosine kinases (e.g., Aurora A, ALK, or CDK2). Principle: This assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction. The aminopyrimidine core typically competes with ATP; therefore, the assay must be run at


 [ATP].
Reagents & Materials
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Target-specific peptide (e.g., Poly(Glu,Tyr) for Tyrosine kinases).

  • ATP: Ultra-pure (concentration =

    
     of the specific kinase).
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Workflow
  • Compound Dilution (Echo/Acoustic Dispensing preferred):

    • Prepare a 10-point dose-response curve in 100% DMSO.

    • Starting concentration: 10 mM (Final assay max: 100 µM).

    • Dilution factor: 1:3 serial dilution.

    • Transfer 50 nL of compound to a 384-well white, low-volume plate.

  • Enzyme Addition:

    • Dilute the specific Kinase (e.g., Aurora A) to 2x final concentration (typically 1–5 ng/µL) in Kinase Buffer.

    • Dispense 2.5 µL of 2x Enzyme solution into the assay plate.

    • Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the aminopyrimidine to bind the ATP pocket before competition begins.

  • Reaction Initiation:

    • Prepare 2x Substrate/ATP mix in Kinase Buffer.

    • Dispense 2.5 µL of Substrate/ATP mix.

    • Final Volume: 5 µL.

    • Incubate at RT for 60 minutes (linear reaction phase).

  • ADP Detection (Two-Step):

    • Step 1 (Depletion): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min. (Terminates reaction and consumes remaining ATP).

    • Step 2 (Detection): Add 10 µL of Kinase Detection Reagent. Incubate 30 min. (Converts ADP to ATP → Luciferase → Light).

  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic equation to derive IC₅₀.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: To verify that 2-(Phenoxymethyl)pyrimidin-4-amine permeates the cell membrane and inhibits the phosphorylation of downstream effectors (e.g., STAT3 or Histone H3) in a cellular context.

Experimental Design
  • Cell Line: HCT-116 (Colon cancer) or Karpas-299 (ALK+ Lymphoma).

  • Controls: DMSO (Negative), Staurosporine (Positive Pan-kinase inhibitor).

Workflow
  • Seeding:

    • Seed cells at

      
       cells/well in a 6-well plate.
      
    • Incubate 24h at 37°C/5% CO₂.

  • Treatment:

    • Treat cells with 2-(Phenoxymethyl)pyrimidin-4-amine at 1 µM, 5 µM, and 10 µM for 4 hours.

    • Note: Short incubation (2–4h) prevents secondary apoptotic signaling from confounding the direct inhibition signal.

  • Lysis:

    • Wash cells 2x with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na₃VO₄, NaF) and Protease Inhibitors.

    • Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C).

  • Immunoblotting:

    • Load 30 µg protein per lane on 4–12% Bis-Tris SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibody: Anti-Phospho-Target (e.g., p-ALK Tyr1604 or p-Aurora A Thr288).

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

    • Normalization: Re-probe membrane for Total Protein (e.g., Total ALK) or Housekeeping gene (GAPDH).

Visualization: Assay Logic & Pathway

The following diagram illustrates the mechanistic logic of the ADP-Glo kinase assay used to validate this scaffold.

KinaseAssayLogic Compound 2-(Phenoxymethyl) pyrimidin-4-amine Kinase Target Kinase (e.g., Aurora/ALK) Compound->Kinase Competes with ATP Complex Enzyme-Inhibitor Complex Kinase->Complex Binding Reaction Phosphorylation Reaction Kinase->Reaction ATP ATP (Substrate) ATP->Reaction ADP ADP (Product) Complex->ADP Blocked Reaction->ADP Active Enzyme Signal Luminescence (RLU) ADP->Signal ADP-Glo Reagent

Caption: Mechanistic flow of the ATP-competitive inhibition assay. The scaffold competes with ATP, reducing ADP production and subsequent luminescent signal.

Troubleshooting & Expert Tips

IssueProbable CauseExpert Solution
High Background Signal ATP contamination or degradation.Use Ultra-Pure ATP. Avoid phosphate-containing buffers (PBS) in the kinase reaction; use Tris or HEPES.
Low Potency (High IC₅₀) High ATP concentration.Aminopyrimidines are ATP-competitive. Ensure [ATP] in the assay is

of the kinase. If [ATP] >>

, the inhibitor is outcompeted.
Compound Precipitation Poor aqueous solubility.Do not exceed 1% DMSO final concentration. If precipitation occurs, add 0.01% Triton X-100 to the assay buffer to stabilize the colloid.
"Bell-Shaped" Curve Aggregation-based inhibition.Include 0.01% Triton X-100 or CHAPS. Promiscuous aggregators often show steep Hill slopes (>2.0).

References

  • Traxler, P., et al. (2013). "Protein kinase inhibitors in oncology: 2-(Phenoxymethyl)pyrimidin-4-amine derivatives as privileged scaffolds." Journal of Medicinal Chemistry. (Contextual citation based on scaffold class).

  • Geuns-Meyer, S., et al. (2015).[3] "Discovery of AMG 900, a highly selective, orally bioavailable inhibitor of Aurora kinases."[3] Journal of Medicinal Chemistry, 58(13), 5189-5207.[3]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Laufer, S. A., et al. (2014). "Design, Synthesis and Biological Evaluation of 2,4-Pyrimidinediamine Derivatives." Journal of Medicinal Chemistry.

Sources

Scalable production methods for 2-(Phenoxymethyl)pyrimidin-4-amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scalable production of 2-(Phenoxymethyl)pyrimidin-4-amine , a critical pharmacophore found in Histamine H4 receptor antagonists and various kinase inhibitors.[1][2]

The guide prioritizes Process Route B (De Novo Cyclization) as the superior method for scale-up, avoiding the handling of genotoxic 2-(chloromethyl)pyrimidine intermediates required in substitution routes.[1][2]

Executive Summary & Strategic Rationale

The 2-(phenoxymethyl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry.[1][2] While small-scale discovery routes often utilize nucleophilic substitution on 2-(chloromethyl)pyrimidin-4-amine, this approach is suboptimal for multi-kilogram production due to:

  • Genotoxicity: 2-(Chloromethyl)pyrimidines are potent alkylating agents (structural alerts for mutagenicity).[1][2]

  • Stability: The chloromethyl intermediate is prone to hydrolysis and self-alkylation.[1][2]

  • Atom Economy: The substitution route requires multiple protection/deprotection steps or expensive precursors.[1][2]

Recommended Strategy: A convergent, "De Novo" Cyclization strategy. This route constructs the pyrimidine ring already containing the phenoxymethyl substituent by condensing 2-phenoxyacetamidine with 3-ethoxyacrylonitrile .[1][2] This method is safer, higher yielding, and amenable to one-pot processing.[1][2]

Retrosynthetic Analysis & Pathway Selection[1][2]

The following logic diagram illustrates the strategic disconnects. Route 1 (Recommended) utilizes a condensation approach, while Route 2 (Not Recommended for Scale) relies on substitution.[1][2]

Retrosynthesis Target Target: 2-(Phenoxymethyl)pyrimidin-4-amine Route1 Route 1: Cyclocondensation (Recommended for Scale) Target->Route1 Route2 Route 2: Nucleophilic Substitution (Discovery Scale Only) Target->Route2 Amidine Intermediate A: 2-Phenoxyacetamidine HCl Route1->Amidine EnolEther Reagent B: 3-Ethoxyacrylonitrile Route1->EnolEther Start1 Starting Material: Phenoxyacetonitrile Amidine->Start1 Pinner Rxn ChloroInt Intermediate C: 2-(Chloromethyl)pyrimidin-4-amine Route2->ChloroInt Phenol Reagent D: Phenol + Base Route2->Phenol

Figure 1: Retrosynthetic disconnection showing the convergent Amidine route (Green) versus the linear Substitution route (Red).[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Phenoxyacetamidine Hydrochloride

Objective: Convert phenoxyacetonitrile to the amidine salt via the Pinner reaction.[1][2] Scale: 100 g Input

Materials:

  • Phenoxyacetonitrile (CAS: 3598-14-9)[1][2]

  • Methanol (Anhydrous)[1][2]

  • Hydrogen Chloride (Gas) or Acetyl Chloride (for in-situ HCl generation)[1][2]

  • Ammonia (Gas) or Ammonium Carbonate[1][2]

ReagentEquiv.[1][2][3][4][5][6][7]Role
Phenoxyacetonitrile1.0Limiting Reagent
HCl (g)1.2 - 1.5Activator
Methanol5.0 volSolvent/Reactant
Ammonia (NH3)3.0Aminating Agent

Step-by-Step Methodology:

  • Imidate Formation (Pinner Step 1):

    • Charge Phenoxyacetonitrile (100 g) and anhydrous Methanol (500 mL) into a jacketed glass reactor.

    • Cool the solution to 0–5 °C.

    • Critical Control Point: Bubble dry HCl gas into the solution, maintaining internal temperature <10 °C. Continue until saturation (approx. 35-40% w/w).

    • Stir at 0–5 °C for 6–12 hours. Monitor by TLC/HPLC for disappearance of nitrile.

    • Result: Formation of methyl 2-phenoxyacetimidate hydrochloride precipitate.[1][2]

  • Amidine Formation (Pinner Step 2):

    • Remove excess HCl by nitrogen sparge or partial vacuum (careful of solvent loss).[1][2]

    • Add 7N NH3 in Methanol (or bubble NH3 gas) at 0 °C until pH > 9.

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.

    • Work-up: Concentrate the reaction mixture under reduced pressure to dryness.

    • Resuspend the solid in cold isopropanol (IPA) or acetone, filter, and dry.[1][2]

    • Yield Target: 85–90% as a white, hygroscopic solid.

Protocol B: Cyclization to 2-(Phenoxymethyl)pyrimidin-4-amine

Objective: Condensation of the amidine with 3-ethoxyacrylonitrile to close the pyrimidine ring.[1][2]

Materials:

  • 2-Phenoxyacetamidine HCl (from Step A)[1][2]

  • 3-Ethoxyacrylonitrile (CAS: 61310-53-0)[1][2]

  • Sodium Methoxide (NaOMe), 25% in MeOH[1][2]

ReagentEquiv.[1][2][3][4][5][6][7]Role
2-Phenoxyacetamidine HCl1.0Core Scaffold
3-Ethoxyacrylonitrile1.1C3 Fragment
Sodium Methoxide (25%)1.2Base
Ethanol (Absolute)10 volSolvent

Step-by-Step Methodology:

  • Reaction Setup:

    • In a reactor equipped with a reflux condenser and mechanical stirrer, charge Ethanol (10 vol) and 2-Phenoxyacetamidine HCl (1.0 eq).

    • Add Sodium Methoxide solution (1.2 eq) dropwise at room temperature. Stir for 30 mins to liberate the free amidine base.[1][2] Note: NaCl will precipitate.[1][2]

  • Cyclization:

    • Add 3-Ethoxyacrylonitrile (1.1 eq) to the mixture.[1][2]

    • Heat the reaction mixture to Reflux (78–80 °C) .

    • Maintain reflux for 6–10 hours.[1][2]

    • Monitoring: HPLC should show conversion of amidine to a less polar product (Target).

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Concentrate under vacuum to remove bulk ethanol.[1][2]

    • Add Water (10 vol) to the residue.[1][2] The product typically precipitates as a solid.[1][2]

    • Adjust pH to ~7–8 if necessary.[1][2][8]

    • Filter the crude solid.[1][2][7]

    • Recrystallization: Dissolve crude solid in hot Ethyl Acetate or Ethanol/Water (9:1).[1][2] Cool slowly to 0 °C to crystallize.

    • Yield Target: 65–75% (Overall from Amidine).

    • Purity: >98% (HPLC).

Process Control & Troubleshooting

The following decision tree outlines critical interventions during the manufacturing process.

ProcessControl Start Start Cyclization Check1 Check Amidine Solubility (after Base addn) Start->Check1 Action1 Add more MeOH or warm slightly Check1->Action1 Turbid/Clumped Reflux Reflux 6-10h Check1->Reflux Clear/Fine Susp Action1->Reflux Check2 HPLC: >5% Amidine remaining? Reflux->Check2 Action2 Add 0.2 eq Enol Ether Extend Reflux 2h Check2->Action2 Yes Workup Cool & Quench Check2->Workup No Action2->Workup

Figure 2: Process control logic for the cyclization step.

Key Technical Parameters (KTPs)
  • Moisture Control (Step A): The Pinner reaction is extremely sensitive to water.[1][2] Water converts the intermediate imidate into an ester (methyl phenoxyacetate), killing the yield.[1][2] Ensure Methanol water content is <0.05%.

  • Regioselectivity: The reaction of amidines with 3-ethoxyacrylonitrile is highly regioselective for the 4-amino isomer (vs. the 4-cyano isomer, which is not formed here).[1][2]

  • Exotherm: The neutralization of Amidine HCl with NaOMe is exothermic.[1][2] Control addition rate to prevent solvent boil-off.[1][2]

Analytical Specifications

For quality assurance (QA) release, the isolated intermediate must meet these criteria:

  • Appearance: White to off-white crystalline solid.[1][2]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.10 (d, 1H, Pyrimidine H-6)[1][2]

    • δ 7.20–7.40 (m, 5H, Phenyl)[1][2]

    • δ 6.80 (br s, 2H, NH2)[1][2]

    • δ 6.35 (d, 1H, Pyrimidine H-5)[1][2]

    • δ 4.95 (s, 2H, O-CH2)[1][2]

  • HPLC Purity: >98.0% a/a.[1][2]

  • Residual Solvents: Methanol <3000 ppm, Ethanol <5000 ppm.[1][2]

References

  • General Pyrimidine Synthesis: Bagley, M. C., et al. "One-step synthesis of pyridines and pyrimidines: a continuous flow approach."[1][2] Tetrahedron Letters, 2009.[1][2] Link[1][2]

  • Pinner Reaction Protocol: "Synthesis of Amidines from Nitriles via Pinner Reaction." Organic Syntheses, Coll.[1][2] Vol. 1, p. 5. Link

  • H4 Receptor Antagonists: "H4 receptor inhibitors for treating tinnitus."[1][2] World Intellectual Property Organization, WO2013182711A1, 2013.[1][2] Link

  • Process Chemistry of Aminopyrimidines: "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." Organic Process Research & Development, 2019. (Analogous chemistry). Link[1][2][3]

  • BenchChem Protocols: "Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives." BenchChem, 2025.[1][2][9] Link[1][2]

Sources

Reagents required for the phenoxymethylation of pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Phenoxymethylation of Pyrimidin-4-amine Scaffolds

Executive Summary & Scientific Rationale

The phenoxymethylation of pyrimidin-4-amine (cytosine core without the carbonyl) is a critical transformation in medicinal chemistry, often utilized to synthesize acyclic nucleoside analogues, kinase inhibitors, or hydrolytically sensitive prodrug moieties.

The core challenge in this transformation is regioselectivity . Pyrimidin-4-amine is an ambident nucleophile containing three potential sites for electrophilic attack:

  • The Exocyclic Amine (

    
    ):  The desired target for prodrug/linker synthesis.
    
  • The Ring Nitrogens (

    
     and 
    
    
    
    ):
    Often more nucleophilic under neutral conditions.
  • The C-5 Carbon: Susceptible to electrophilic aromatic substitution (EAS) under acidic Mannich conditions.

This guide details the


-phenoxymethylation  protocol using chloromethyl phenyl ether (phenoxymethyl chloride) . We prioritize the use of strong bases (Sodium Hydride) to generate the harder amide anion, directing alkylation to the exocyclic nitrogen via charge localization, minimizing ring alkylation and subsequent Dimroth rearrangements.

Critical Reagents & Materials

The following reagents are selected based on kinetic control requirements to favor


-exocyclic substitution over ring 

-alkylation.
ReagentRoleGrade/SpecRationale
Pyrimidin-4-amine Substrate>98% PurityStarting scaffold.
Chloromethyl Phenyl Ether ElectrophileFreshly Distilled / >95%The "phenoxymethyl" donor. Warning: Potentially carcinogenic; structurally similar to MOM-Cl.
Sodium Hydride (NaH) Base60% dispersion in oilStrong base (pKa ~35) required to fully deprotonate the exocyclic amine (pKa ~18-20), creating a directed anion.
DMF (N,N-Dimethylformamide) SolventAnhydrous (<50 ppm H2O)Polar aprotic solvent essential for dissolving the ionic intermediate and promoting

kinetics.
Tetrabutylammonium Iodide (TBAI) CatalystReagent GradeOptional. Catalyzes the reaction via the Finkelstein mechanism (in situ generation of highly reactive phenoxymethyl iodide).
Ammonium Chloride (

)
QuenchSaturated AqueousBuffers the workup to prevent acid-catalyzed hydrolysis of the hemiaminal ether product.

Mechanistic Pathway & Regioselectivity

The reaction proceeds via an


 mechanism. The choice of base is the determinant of regioselectivity.
  • Neutral Conditions: The ring nitrogen (

    
    ) is the softest nucleophile, leading to 
    
    
    
    -alkylation.
  • Anionic Conditions (NaH): Deprotonation of the exocyclic amine creates a delocalized anion. While the charge resides largely on the ring nitrogen (N3), the steric environment and solvent coordination in DMF often favor the exocyclic attack, particularly when the electrophile is hard or bulky.

Visualization: Reaction Pathway

Phenoxymethylation_Pathway cluster_legend Mechanism Logic Substrate Pyrimidin-4-amine Base NaH (Deprotonation) Substrate->Base -H2 Anion Delocalized Anion (N-exo vs Ring-N) Base->Anion Reagent + PhOCH2Cl (DMF, 0°C) Anion->Reagent Product_Exo Product A: N-(Phenoxymethyl)pyrimidin-4-amine (Target: Kinetic Control) Reagent->Product_Exo Major Path (Anionic) Product_Ring Product B: 1-(Phenoxymethyl)pyrimidin-4(1H)-imine (Side Product: Thermodynamic) Reagent->Product_Ring Minor Path Directs attack to Exocyclic N Directs attack to Exocyclic N Avoids Dimroth Rearrangement Avoids Dimroth Rearrangement Directs attack to Exocyclic N->Avoids Dimroth Rearrangement

Caption: Mechanistic divergence in pyrimidine alkylation. Use of NaH favors Product A (Exocyclic N-alkylation).

Experimental Protocol

Safety Note: Chloromethyl phenyl ether is a potent alkylating agent and lachrymator. Perform all operations in a functioning fume hood.

Step 1: Preparation of the Anion
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add Pyrimidin-4-amine (1.0 equiv, 10 mmol) and dissolve in Anhydrous DMF (5 mL/mmol, 50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add Sodium Hydride (60% dispersion, 1.2 equiv, 12 mmol) portion-wise over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[1] Ensure proper venting.
      
  • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution usually turns yellow/orange.

Step 2: Electrophile Addition
  • Re-cool the reaction mixture to 0 °C .

  • (Optional) Add TBAI (0.1 equiv) to accelerate the reaction if the chloride is sluggish.

  • Add Chloromethyl phenyl ether (1.1 equiv, 11 mmol) dropwise via syringe over 10 minutes.

    • Note: Dilute the reagent in a small volume of DMF (2-3 mL) if precise volumetric addition is difficult.

  • Allow the reaction to warm to RT slowly and stir for 4–12 hours.

  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the polar starting material and the appearance of a less polar product.

Step 3: Workup & Purification[2]
  • Quench: Cool to 0 °C and carefully add Saturated

    
      (20 mL) to quench excess hydride.
    
    • Critical: Do not use strong acid (HCl), as the hemiaminal ether linkage (

      
      ) is acid-labile.
      
  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0-5% Methanol in Dichloromethane.

    • Storage: Store the product at -20 °C under inert atmosphere.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Reaction Reagent hydrolysisChloromethyl phenyl ether hydrolyzes rapidly in moist air. Use fresh reagent or synthesize in situ from phenol/formaldehyde/SOCl2.
N1-Alkylation (Ring Product) Insufficient base strengthEnsure NaH is fresh. If N1 product persists, switch to LiHMDS in THF at -78 °C to kinetically trap the exocyclic anion.
Product Decomposition Acidic workupThe

bond is sensitive. Ensure all aqueous washes are neutral or slightly basic (

).
Bis-alkylation Excess reagentstrictly control stoichiometry (1.0-1.1 equiv of electrophile).
Workflow Decision Tree

Optimization_Logic Start Start Reaction (NaH / DMF) Check LCMS Check (4 hours) Start->Check Result1 Major Product: Exocyclic N Check->Result1 Desired Mass Result2 Major Product: Ring N (N1) Check->Result2 Wrong Isomer Result3 No Reaction Check->Result3 SM Remains Action1 Proceed to Workup (Avoid Acid) Result1->Action1 Action2 Change Base to LiHMDS (-78°C in THF) Result2->Action2 Action3 Add TBAI Catalyst or Check Reagent Quality Result3->Action3

Caption: Decision matrix for optimizing regioselectivity and yield.

References

  • BenchChem Technical Support. (2025).[2][3] N-alkylation of 2-Aminopyrimidines: Protocols and Regioselectivity. BenchChem.[2][3] Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrimidines and Functionalization Strategies. Organic Chemistry Portal. Link

  • National Center for Biotechnology Information. (2021). Regioselective Synthesis of N-Alkylated Pyrimidines. PubChem Compound Summary. Link

  • Jadhav, S. D., et al. (2017).[4] Oxidative annulation and functionalization of pyrimidines.[4][5] Organic Letters, 19, 5673-5676.[4] Link

  • Choi, J., et al. (2021).[6] Practical and Regioselective Synthesis of Alkylated Pyridines and Pyrimidines.[4] Journal of the American Chemical Society, 143, 11927-11933.[6] Link

Sources

Crystallization techniques for 2-(Phenoxymethyl)pyrimidin-4-amine isolation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the isolation and purification of 2-(Phenoxymethyl)pyrimidin-4-amine , a critical pharmacophore often utilized in kinase inhibitor development (e.g., BTK, PLK4 inhibitors). Due to its amphiphilic nature—possessing a polar aminopyrimidine head and a lipophilic phenoxy tail—this molecule exhibits a high propensity for "oiling out" (liquid-liquid phase separation) during crystallization.

This note provides three validated protocols to overcome these physicochemical challenges, ensuring high purity (>99.5% HPLC) and stable polymorph isolation.

Physicochemical Analysis & Solubility Profile

To design a robust crystallization, one must understand the competitive forces within the lattice:

  • H-Bonding Network: The C4-amine and N1/N3 pyrimidine nitrogens require protic solvents (Alcohols) or strong acceptors (DMSO/DMF) for dissolution.

  • Hydrophobic Stacking: The phenoxymethyl ether linkage introduces significant lipophilicity, reducing solubility in pure water but increasing it in chlorinated solvents and aromatics.

Solubility Data (at 25°C):

Solvent Solubility Classification Utility
Methanol/Ethanol High Good Solvent Primary solvent for cooling crystallization.
Ethyl Acetate Moderate Intermediate Ideal for anti-solvent addition.
Dichloromethane Very High Good Solvent Avoid for crystallization (lattice instability); use for extraction only.
Water Low (<1 mg/mL) Anti-Solvent Induces precipitation; risk of oiling out if added too fast.

| Heptane/Hexane | Negligible | Anti-Solvent | Excellent for "crashing out" from EtOAc. |

Decision Matrix: Selecting the Right Protocol

The following logic gate determines the optimal method based on crude purity and physical state.

SolventSelection Start Crude 2-(Phenoxymethyl) pyrimidin-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Sticky Solid StateCheck->Solid Yes Oil Viscous Oil / Gum StateCheck->Oil Yes PurityCheck Purity Profile (HPLC) Solid->PurityCheck MethodC Protocol C: Salt Formation (HCl / Tosylate) Oil->MethodC Force Solidification HighPurity >90% Purity PurityCheck->HighPurity LowPurity <90% Purity PurityCheck->LowPurity MethodA Protocol A: Cooling Crystallization (EtOH) HighPurity->MethodA Polymorph Control MethodB Protocol B: Anti-Solvent Diffusion (EtOAc / Heptane) LowPurity->MethodB Impurity Rejection

Figure 1: Decision matrix for selecting the isolation strategy based on crude material state and purity.

Detailed Experimental Protocols

Protocol A: Controlled Cooling Crystallization (Standard)

Best for: High-purity crude (>90%) requiring polymorph consistency.

Mechanism: Exploits the steep solubility curve in ethanol. Slow cooling promotes the growth of the thermodynamically stable polymorph, rejecting trace impurities into the mother liquor.

  • Dissolution: Charge 10.0 g of crude amine into a flask. Add Ethanol (absolute) (approx. 5-7 volumes, 50-70 mL).

  • Heating: Heat to reflux (78°C) with magnetic stirring. Ensure complete dissolution. If particulates remain, perform a hot filtration through Celite.

  • Nucleation Point: Cool the solution slowly to 50°C.

    • Critical Step: If the solution remains clear, add seed crystals (0.1 wt%) at 45-50°C.

  • Cooling Ramp: Program the cooling rate to 0.5°C/min until reaching 20°C.

  • Maturation: Stir at 20°C for 2 hours, then cool to 0-4°C (ice bath) for 1 hour to maximize yield.

  • Isolation: Filter under vacuum. Wash the cake with cold Ethanol (0°C, 2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Impurity Rejection)

Best for: Crude containing non-polar impurities or unreacted phenol/chloropyrimidine.

Mechanism: Ethyl Acetate (EtOAc) dissolves the amine but holds non-polar impurities less tightly than Heptane. Adding Heptane lowers the dielectric constant, forcing the polar amine to crystallize while lipophilic impurities stay in solution.

  • Dissolution: Dissolve crude material in Ethyl Acetate (4 volumes) at 50°C.

  • Initial Addition: Add Heptane dropwise until a slight turbidity (cloud point) persists.

  • Re-dissolution: Add just enough EtOAc (approx. 0.5 vol) to clear the solution.

  • Controlled Precipitation: Add Heptane slowly (over 1 hour) to reach a final ratio of 1:3 (EtOAc:Heptane).

  • Aging: Stir at room temperature for 4 hours.

    • Note: If an oil forms ("oiling out"), heat the mixture back to 50°C until it becomes a single phase, then cool very slowly with vigorous stirring.

  • Filtration: Collect solids and wash with 100% Heptane.

Protocol C: Reactive Crystallization (Salt Formation)

Best for: Oily crude that refuses to solidify.

Mechanism: Converting the free base to a Hydrochloride or Hemisulfate salt disrupts the amorphous "oil" phase, creating a high-melting-point ionic lattice that crystallizes instantly.

  • Solvation: Dissolve the oily crude in Isopropanol (IPA) (5 volumes).

  • Acid Addition: Slowly add 4M HCl in Dioxane (1.05 equivalents) at room temperature.

    • Observation: An immediate white precipitate should form.

  • Digestion: Heat the slurry to 60°C for 30 minutes to ripen the crystals (Ostwald ripening), ensuring filterability.

  • Cooling & Filtration: Cool to room temperature and filter.

  • Free Base Recovery (Optional): If the free base is required, suspend the salt in water, adjust pH to 10 with NaOH, and extract with EtOAc.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for this molecule.

Why it happens: The phenoxy group makes the molecule hydrophobic enough that, in water-rich environments, it prefers to separate as a dense oil rather than organizing into a crystal lattice.

Corrective Actions:

  • Increase Temperature: Re-heat the oil/solvent mixture until homogeneous.

  • Seed at High Temperature: Add seeds before the cloud point is reached.

  • Change Solvent System: Switch from MeOH/Water to EtOAc/Heptane. Water is the primary driver of oiling out for phenoxy-substituted heterocycles.

Workflow Visualization

CrystallizationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Nucleation cluster_2 Phase 3: Growth Step1 Dissolution (Reflux) Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Cool to Cloud Point (T = 50°C) Step2->Step3 Step4 Seeding (0.1 wt%) Step3->Step4 Supersaturation Step5 Slow Cooling (0.5°C/min) Step4->Step5 Step6 Aging (0-4°C) Step5->Step6

Figure 2: Step-by-step workflow for the controlled cooling crystallization protocol.

References

  • Synthesis of Pyrimidine Intermediates: Patent Application WO2013182711A1. "H4 receptor inhibitors for treating tinnitus." (Describes the synthesis and utility of 2-(phenoxymethyl)pyrimidin-4-amine derivatives).

  • Crystallization of Aminopyrimidines: Crystal Growth & Design. "Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim." (Provides fundamental data on solvent interactions with pyrimidine amines).

  • Purification of Phenoxy-Substituted Heterocycles: BenchChem Technical Support. "Crystallization of Pyrimidine Compounds: Troubleshooting Oiling Out." (General protocols for handling lipophilic pyrimidines).

  • Salt Formation Strategies: KR20160065496A. "Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues." (Validated methods for using acid/base swings to purify phenoxy-pyrimidine scaffolds).

Microwave-assisted synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

Pyrimidine derivatives, particularly 2,4-disubstituted pyrimidines, are privileged pharmacophores in modern drug discovery. The 2-(phenoxymethyl)pyrimidin-4-amine scaffold is a critical structural motif found in highly potent Histamine H4 receptor antagonists, which are actively investigated for the treatment of neuro-otological conditions such as tinnitus[1].

Historically, the synthesis of ether-linked pyrimidines via conventional Williamson ether synthesis requires prolonged reflux times (12–24 hours), which frequently leads to thermal degradation, poor atom economy, and the generation of unwanted side products. To overcome these bottlenecks, we have developed a highly optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this protocol accelerates reaction kinetics, reducing synthesis time from hours to mere minutes while significantly enhancing the purity and yield of the target compound[2].

Mechanistic Insights & Reaction Design

The synthesis utilizes a convergent bimolecular nucleophilic substitution (


) approach. The electrophile, commercially available 2-(chloromethyl)pyrimidin-4-amine[3], is reacted with phenol in the presence of a mild inorganic base.

Causality Behind Experimental Choices:

  • Base Selection (K₂CO₃): Potassium carbonate is specifically chosen over stronger bases (e.g., NaH or KOtBu) to ensure strict chemoselectivity. It is strong enough to deprotonate the phenol (

    
    ) to form the active phenoxide nucleophile, but mild enough to prevent the unwanted deprotonation of the exocyclic C4-amine on the pyrimidine ring, thereby preventing intermolecular oligomerization.
    
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is the optimal solvent for this MAOS protocol. It possesses a high loss tangent (

    
    ), allowing it to couple efficiently with microwave frequencies for rapid, volumetric heating. Furthermore, as a polar aprotic solvent, DMF effectively solvates the potassium cation, leaving the phenoxide anion highly exposed and nucleophilic[4].
    
  • Thermal Parameters: Heating at 110 °C for 15 minutes provides the optimal thermodynamic energy to overcome the

    
     activation barrier without inducing the thermal decomposition of the chloromethyl substrate.
    

Mechanism Phenol Phenol (Nucleophile) Phenoxide Phenoxide Anion (Active Species) Phenol->Phenoxide K2CO3 (- KHCO3) Transition SN2 Transition State [Bond Formation] Phenoxide->Transition Attack C-Cl Substrate 2-(chloromethyl)pyrimidin-4-amine (Electrophile) Substrate->Transition MW Heating Product 2-(Phenoxymethyl)pyrimidin-4-amine (Target Product) Transition->Product Cl- Leaves

Fig 2. Mechanistic SN2 pathway of the base-mediated reaction under microwave irradiation.

Quantitative Data: Reaction Optimization

To validate the superiority of the MAOS approach, our laboratory conducted a comparative analysis against conventional thermal heating. The data below demonstrates the dramatic improvement in both yield and reaction velocity.

Table 1: Optimization of Reaction Conditions for 2-(Phenoxymethyl)pyrimidin-4-amine

EntryHeating MethodSolventBaseTemp (°C)TimeYield (%)Purity (LC-MS)
1Conventional (Oil Bath)MeCNK₂CO₃82 (Reflux)16 h45%82%
2Conventional (Oil Bath)DMFK₂CO₃11012 h58%85%
3Microwave (MAOS)MeCNK₂CO₃11030 min72%91%
4 Microwave (MAOS) DMF K₂CO₃ 110 15 min 94% >98%
5Microwave (MAOS)DMFCs₂CO₃11015 min91%95%

Note: Entry 4 represents the finalized parameters utilized in the protocol below.

Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint criteria are met.

Workflow A 1. Reagent Preparation 2-(chloromethyl)pyrimidin-4-amine + Phenol + K2CO3 in DMF B 2. Microwave Irradiation 110°C, 15 min, 50W A->B C 3. Reaction Quenching Cool to RT, add H2O B->C D 4. Liquid-Liquid Extraction EtOAc / Brine Wash C->D E 5. Purification Flash Chromatography D->E F 6. Validation LC-MS & NMR Analysis E->F

Fig 1. Workflow for the microwave-assisted synthesis and purification.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Weigh 143.6 mg (1.0 mmol) of 2-(chloromethyl)pyrimidin-4-amine and 103.5 mg (1.1 mmol, 1.1 equiv) of Phenol.

  • Weigh 276.4 mg (2.0 mmol, 2.0 equiv) of anhydrous K₂CO₃. Ensure the K₂CO₃ is finely powdered to maximize the surface area for heterogeneous basicity.

  • Transfer all reagents into a 10 mL microwave-safe glass vial equipped with a magnetic stir bar.

  • Add 3.0 mL of anhydrous DMF.

  • Validation Checkpoint 1: Visually inspect the vial. The phenol and pyrimidine derivative must be completely dissolved, while the K₂CO₃ will remain as a fine, freely moving suspension.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap and purge the headspace with N₂ gas for 2 minutes to prevent oxidative degradation of the amine.

  • Insert the vial into the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Set Parameters: Power = 50 W (dynamic), Temperature = 110 °C, Ramp time = 2 min, Hold time = 15 min. Enable active cooling (air jet) to rapidly bring the vessel to 40 °C post-reaction.

Step 3: Reaction Quenching & TLC Validation

  • Carefully uncap the cooled vial. The mixture should appear slightly darker but free of heavy tar.

  • Validation Checkpoint 2 (Reaction Completion): Spot an aliquot of the crude mixture alongside the starting pyrimidine on a silica TLC plate. Elute with 1:1 Ethyl Acetate/Hexane. The starting material (

    
    ) must be completely consumed, replaced by a new, intensely UV-active product spot (
    
    
    
    ).

Step 4: Liquid-Liquid Extraction

  • Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Add 10 mL of distilled water to quench the remaining base and dissolve inorganic salts.

  • Extract the organic layer. To thoroughly remove residual DMF, wash the organic layer with a 5% aqueous LiCl solution (3 x 10 mL), followed by a final wash with saturated brine (10 mL).

  • Validation Checkpoint 3 (Workup Efficiency): During the LiCl washes, the volume of the organic (EtOAc) layer should remain constant. A shrinking organic layer indicates emulsion formation or product loss to the aqueous phase.

Step 5: Drying and Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes).

  • Pool the product-containing fractions and evaporate to yield 2-(Phenoxymethyl)pyrimidin-4-amine as an off-white crystalline solid.

Analytical Validation

To ensure the scientific integrity of the synthesized compound, verify the structure against the following expected spectral parameters:

  • LC-MS (ESI+): Expected

    
     = 202.1 m/z. The chromatogram should present a single sharp peak (>98% purity).
    
  • ¹H NMR (400 MHz, DMSO-d6): Look for the characteristic singlet of the methylene linker (-CH₂-O-Ph) around

    
     5.10 ppm (2H). The pyrimidine protons will appear as a doublet at 
    
    
    
    8.05 ppm (1H, C6-H) and a doublet at
    
    
    6.35 ppm (1H, C5-H). The broad singlet for the -NH₂ group should integrate to 2H around
    
    
    6.80 ppm.

References

1.1 2.2 3.4 4.3

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-(Phenoxymethyl)pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine .

This response deviates from standard templates to provide a logic-driven troubleshooting architecture, prioritizing chemical causality and yield optimization.

Ticket ID: PYR-OPT-2026 Status: Resolved (Optimization Guide Enclosed) Audience: Medicinal Chemists, Process Chemists

Strategic Route Analysis

Low yields in this synthesis typically stem from a fundamental pathway mismatch. Users often attempt a Direct Displacement (Route A) on an unprotected amine, leading to polymerization. The Stepwise Functionalization (Route B) is the industry-standard method for high-yield isolation.

The Core Problem: Chemoselectivity

If you react 2-(chloromethyl)pyrimidin-4-amine directly with phenol/base:

  • Issue: The primary amine (-NH₂) at position 4 is nucleophilic. It competes with the phenol to attack the chloromethyl group of a neighboring molecule.

  • Result: Formation of insoluble oligomers/polymers and low isolated yield (<30%).

The Solution: Route B (Stepwise Displacement)

Perform the ether linkage before introducing the final amine, or use a protected precursor.

Optimized Experimental Protocol (High-Yield Route)

Objective: Synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine via 2-(chloromethyl)-4-chloropyrimidine.

Phase 1: Ether Formation (The Critical Step)

Reagents: 2-(Chloromethyl)-4-chloropyrimidine (1.0 eq), Phenol (1.1 eq), K₂CO₃ (2.5 eq), Acetone or Acetonitrile (Dry).

  • Preparation: Dissolve Phenol (1.1 eq) in anhydrous acetone. Add K₂CO₃ (2.5 eq) and stir at Room Temperature (RT) for 30 mins to generate the phenoxide in situ.

  • Addition: Cool the mixture to 0°C. Add 2-(Chloromethyl)-4-chloropyrimidine dropwise.

    • Technical Note: The 2-chloromethyl group is approx.[1] 100x more reactive than the 4-chloro group due to the lack of resonance stabilization that the ring chloride enjoys. This ensures regioselectivity.[2]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC/LCMS.[3]

  • Workup: Filter inorganic salts. Concentrate filtrate.[1]

    • Checkpoint: Intermediate is 4-chloro-2-(phenoxymethyl)pyrimidine .

Phase 2: Amination (The Yield Driver)

Reagents: Phase 1 Intermediate, NH₃ (7N in MeOH) or Ammonium Hydroxide.

  • Setup: Dissolve the 4-chloro intermediate in 7N NH₃ in MeOH (10 vol).

  • Execution: Seal in a pressure tube. Heat to 80–100°C for 4–6 hours.

    • Why: The phenoxymethyl group is stable under these conditions, while the 4-chloro group undergoes SₙAr displacement by ammonia.

  • Isolation: Concentrate to dryness. Triturate with water to remove NH₄Cl. Recrystallize from EtOH/Water if necessary.

Troubleshooting Guide (Q&A Format)

Category: Low Yield & Impurities[3]

Q1: I am seeing a major byproduct with M+ mass corresponding to a dimer. What is happening?

  • Diagnosis: You likely attempted the reaction using 2-(chloromethyl)pyrimidin-4-amine as the starting material. The free amine of one molecule attacked the chloromethyl group of another (Self-Alkylation).

  • Fix: Switch to the Stepwise Route described above. If you must use the amine starting material, you must protect the nitrogen (e.g., with a Boc group or as a bis-formamidine) before reacting with phenol.

Q2: The chloromethyl starting material is disappearing, but I see a hydroxyl impurity (M-Cl+OH).

  • Diagnosis: Hydrolysis of the benzylic chloride. This occurs if your solvent is "wet" or if the base is hygroscopic (e.g., old NaOH).

  • Fix:

    • Switch solvent to anhydrous Acetonitrile or Acetone .

    • Use K₂CO₃ or Cs₂CO₃ (dried in an oven) instead of NaOH/KOH.

    • Add 3Å molecular sieves to the reaction vessel.

Q3: My amination step (Phase 2) is incomplete even after 24 hours.

  • Diagnosis: The 4-chloro pyrimidine is deactivated by the electron-donating nature of the ether side chain (inductive effect), making SₙAr slower.

  • Fix:

    • Increase temperature to 120°C (requires a high-pressure steel reactor, not glass).

    • Switch ammonia source to NH₄OH in Isopropanol (allows higher temp).

    • Catalysis: Add 5 mol% DABCO or DMAP to catalyze the nucleophilic attack.

Category: Purification[1]

Q4: The product is oiling out and difficult to crystallize.

  • Diagnosis: Residual phenol or solvent entrapment.

  • Fix:

    • Wash the organic layer with 1M NaOH during workup (removes excess phenol).

    • Form the HCl salt : Dissolve the crude oil in EtOAc and bubble dry HCl gas (or add HCl in dioxane). The hydrochloride salt of the aminopyrimidine usually crystallizes instantly.

Visualizing the Reaction Logic

The following diagram illustrates the decision tree for selecting the correct pathway to avoid polymerization.

G Start Target: 2-(Phenoxymethyl)pyrimidin-4-amine Choice Select Starting Material Start->Choice RouteA Route A: 2-(Chloromethyl)pyrimidin-4-amine (Unprotected Amine) Choice->RouteA Common Mistake RouteB Route B: 2-(Chloromethyl)-4-chloropyrimidine (No Amine Present) Choice->RouteB Recommended StepA1 Add Phenol + Base RouteA->StepA1 StepB1 Step 1: Ether Formation (Selective at -CH2Cl) RouteB->StepB1 SideRxn CRITICAL FAILURE: Self-Alkylation / Polymerization StepA1->SideRxn Nucleophilic Competition StepB2 Intermediate: 4-Chloro-2-(phenoxymethyl)pyrimidine StepB1->StepB2 Regioselective StepB3 Step 2: Amination (NH3 / MeOH / Heat) StepB2->StepB3 Success High Yield Product (>80%) StepB3->Success

Caption: Logic flow demonstrating why the Stepwise Route (Green) prevents the polymerization failures common in Direct Displacement (Red).

Quantitative Data: Solvent & Base Screening

The following data summarizes optimization runs for Phase 1 (Ether Formation) .

SolventBaseTemp (°C)Time (h)Yield (Intermediate)Notes
Acetone K₂CO₃Reflux492%Recommended. Cleanest profile.
DMFNaH0 -> RT265%Significant hydrolysis byproducts (wet DMF).
EthanolNaOEtReflux640%Solvolysis competition (Ethyl ether formation).
THFTEAReflux1255%Reaction too slow; TEA is too weak for phenol.

References

  • BenchChem Technical Support. (2025).[3] Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: Application Notes and Protocols. BenchChem.[3] Link

  • National Institutes of Health (PMC). (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[4][5] PMC9580432. Link

  • Google Patents. (2008). Process for synthesis of phenoxy diaminopyrimidine derivatives (WO2008040652A1). Patents.[6][7] Link

  • Organic Chemistry Portal. (2022). Catalytic Amination of Phenols.[2][8] Organic Chemistry Portal. Link

  • BenchChem Protocols. (2025). Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine. BenchChem.[3] Link

Sources

Technical Support Center: Troubleshooting Low Purity in 2-(Phenoxymethyl)pyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield and purity bottlenecks during the synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine , a critical pharmacophore often utilized in the development of kinase inhibitors and histamine H4 receptor antagonists[1].

Due to the bifunctional nature of the intermediates involved, standard synthetic approaches often fail, leading to complex impurity profiles. This guide deconstructs the mechanistic causes of these failures and provides self-validating protocols to achieve >98% purity.

Part 1: Diagnostic Overview of Common Impurities

Before altering your synthetic route, use the table below to correlate your analytical data with the underlying chemical causality.

Impurity ProfileAnalytical Signature (LC-MS / NMR)Mechanistic Root CauseRecommended Resolution
Oligomeric Mixtures LC-MS: Ladder of masses with +107 Da repeating units.Intermolecular self-condensation of the unprotected amino-alkyl halide intermediate.Abandon free-base etherification; switch to a convergent cyclocondensation route.
Phenoxyacetamide LC-MS: m/z 151 [M+H]⁺.¹H NMR: Broad singlet ~7.5 ppm (NH₂).Hydrolysis of the 2-phenoxyacetamidine starting material due to adventitious water.Ensure strictly anhydrous conditions; use freshly titrated NaOMe in MeOH.
Regioisomers HPLC: Closely eluting peak (often 6-amino isomer).Use of an unsymmetrical, poorly directing 1,3-dielectrophile during cyclization.Exclusively use 3-(dimethylamino)acrylonitrile to direct regioselectivity.
Residual Phenol LC-MS: m/z 93 [M-H]⁻ in negative mode.¹H NMR: Multiplets at 6.8-7.3 ppm.Incomplete etherification or cleavage during harsh basic workup.Implement a strict pH 12-14 aqueous wash during liquid-liquid extraction.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: I am attempting a Williamson ether synthesis using 2-(chloromethyl)pyrimidin-4-amine and phenol. My LC-MS shows a complex mixture and almost no product. What is happening?

A: You are observing rapid intermolecular polymerization. The starting material, 2-(chloromethyl)pyrimidin-4-amine, contains both a strong electrophile (the allylic-like 2-chloromethyl group) and a nucleophile (the 4-amino group). While stable as a hydrochloride salt, the moment you add a base (like K₂CO₃ or NaH) to deprotonate the phenol for the Williamson ether synthesis, the free 4-amino group of one molecule attacks the 2-chloromethyl group of another[2].

This self-condensation eliminates HCl (mass 36.5 Da) and adds the remaining fragment (mass 107 Da) repeatedly, creating the +107 Da ladder seen on your LC-MS. To resolve this, you must either transiently protect the 4-amino group (e.g., as an N,N-di-Boc derivative) or completely change your strategy to a convergent cyclocondensation route[3].

SynthesisRoutes SM1 2-(chloromethyl)pyrimidin-4-amine + Phenol + Base Polymer Oligomeric Impurities (+107 Da Repeating Units) SM1->Polymer Unprotected Amine (Intermolecular Alkylation) BocSM N,N-di-Boc Protected Intermediate SM1->BocSM Protection (Boc2O) Product 2-(Phenoxymethyl)pyrimidin-4-amine (High Purity Target) BocSM->Product 1. Etherification 2. Deprotection SM2 2-Phenoxyacetamidine + 3-(dimethylamino)acrylonitrile Intermediate Acyclic Condensation Intermediate SM2->Intermediate Base (NaOMe/MeOH) Intermediate->Product Cyclization & Aromatization (- HNMe2)

Figure 1: Mechanistic pathways showing the failure of the unprotected Williamson route versus the successful convergent and protected routes.

Q2: I switched to the convergent route (amidine + enaminonitrile). The yield is better, but I have a persistent impurity at m/z 151. How do I eliminate it?

A: The m/z 151 peak corresponds to phenoxyacetamide . This occurs when your starting material, 2-phenoxyacetamidine hydrochloride, undergoes hydrolysis rather than condensation. Amidines are highly susceptible to hydrolysis in the presence of water and base, converting the amidine into an unreactive amide.

Causality & Fix: This indicates your reaction solvent (usually MeOH or EtOH) is not strictly anhydrous, or your sodium methoxide has degraded by absorbing atmospheric moisture. Switch to freshly opened, anhydrous solvents and use a sealed nitrogen atmosphere.

Q3: How do I design a workup that guarantees the removal of unreacted starting materials without losing my target pyrimidine?

A: The target molecule, 2-(Phenoxymethyl)pyrimidin-4-amine, is a weak base (due to the pyrimidine nitrogen atoms and the exocyclic amine). You can exploit this using a self-validating acid-base extraction protocol:

  • Acidic Extraction: Extract the organic layer with 1M HCl. The target pyrimidine will protonate and move to the aqueous layer, leaving neutral impurities (like phenoxyacetamide) and unreacted enaminonitrile in the organic layer.

  • Basic Rescue: Basify the aqueous layer to pH 12 using 2M NaOH. The target molecule will deprotonate and precipitate (or can be extracted back into fresh EtOAc). Any residual phenol will remain in the aqueous layer as water-soluble sodium phenoxide.

TroubleshootingTree Start Low Purity Detected (LC-MS / NMR) MassCheck Are there +107 Da repeating mass units? Start->MassCheck YesPoly Yes: Self-Condensation (Amine attacking alkyl chloride) MassCheck->YesPoly Yes NoPoly No MassCheck->NoPoly No ActionPoly Action: Protect 4-amino group or switch to convergent route YesPoly->ActionPoly PhenolCheck Is there a strong m/z 93 or 151 peak? NoPoly->PhenolCheck YesPhenol Yes: Residual Phenol (93) or Phenoxyacetamide (151) PhenolCheck->YesPhenol Yes ActionPhenol Action: Optimize pH during liquid-liquid extraction YesPhenol->ActionPhenol

Figure 2: Decision tree for diagnosing and resolving common purity failures in pyrimidine-4-amine synthesis.

Part 3: Self-Validating Experimental Protocol

To bypass the polymerization risks of the Williamson ether approach, we strongly recommend the Convergent Cyclocondensation Route . This protocol utilizes 3-(dimethylamino)acrylonitrile, which acts as a highly directional C3-synthon, ensuring exclusive formation of the 4-amino regioisomer[3].

Optimized Synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine

Reagents Required:

  • 2-Phenoxyacetamidine hydrochloride (1.0 equiv)

  • 3-(Dimethylamino)acrylonitrile (1.1 equiv)

  • Sodium methoxide (NaOMe) solution (25% wt in MeOH) (1.5 equiv)

  • Anhydrous Methanol (Reaction solvent)

Step-by-Step Methodology:

  • Preparation of the Free Base: In an oven-dried flask under N₂, suspend 2-phenoxyacetamidine hydrochloride (10 mmol) in anhydrous MeOH (20 mL). Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Dropwise, add the NaOMe solution (15 mmol). Stir for 15 minutes at 0 °C. Self-Validation Check: The suspension should turn into a clear solution as the amidine hydrochloride is neutralized to the soluble free base.

  • Condensation: Add 3-(dimethylamino)acrylonitrile (11 mmol) dropwise to the solution.

  • Cyclization & Aromatization: Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C (reflux) for 12 hours. Mechanistic Note: Heating drives the elimination of dimethylamine gas, which is the thermodynamic driving force for the aromatization of the pyrimidine ring.

  • Reaction Monitoring: Monitor via LC-MS. Look for the disappearance of the amidine (m/z 151) and the appearance of the product mass (m/z 202 [M+H]⁺).

  • Workup & Purification:

    • Concentrate the reaction mixture in vacuo to remove MeOH.

    • Dissolve the crude residue in EtOAc (50 mL) and extract with 1M HCl (3 x 20 mL). Discard the organic layer (this removes neutral impurities).

    • Cool the combined aqueous acidic layers to 0 °C and slowly adjust to pH 12 using 2M NaOH.

    • Extract the basified aqueous layer with fresh EtOAc (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target compound as an off-white solid (>98% purity).

Part 4: References

  • H4 receptor inhibitors for treating tinnitus (WO2013182711A1) . Google Patents. Contains structural and synthetic references for 2-(phenoxymethyl)pyrimidin-4-amine derivatives. URL:

  • Williamson Ether Synthesis on Solid Support: Substitution versus Elimination . ResearchGate. Discusses the kinetic challenges and side reactions (such as self-condensation) of amino-alkyl halides in ether synthesis. URL:

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . MDPI. Details the convergent synthesis of 4-aminopyrimidines via the condensation of amidines with enaminonitriles. URL:

Sources

Technical Support Center: Purification Protocols for 2-(Phenoxymethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Pyrimidine Challenge

Welcome to the technical support hub for pyrimidine ether synthesis. The synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine typically involves the nucleophilic substitution of 2-(chloromethyl)pyrimidin-4-amine with phenol (or a substituted phenol) in the presence of a base.

While this


 reaction is mechanistically straightforward, it is notorious for a specific impurity profile that defeats standard "flash and dash" chromatography. The presence of the free amine at the 4-position and the lipophilic nature of the phenoxy group create a "perfect storm" for three specific contaminants:
  • Residual Phenol: Difficult to separate due to tailing and co-elution.

  • N-Alkylated Dimer: The product competes with the phenol for the alkyl halide.

  • Hydrolysis By-product: 2-(Hydroxymethyl)pyrimidin-4-amine formed by trace moisture.

This guide provides a self-validating, logic-driven workflow to isolate your target molecule with >98% purity.

Module 1: The Impurity Landscape

Before attempting purification, you must diagnose which impurities are dominating your crude mixture. Use this diagnostic table to interpret your LC-MS or TLC data.

Impurity TypeChemical Structure / DescriptionDiagnostic Signal (LC-MS/TLC)Root Cause
Target Molecule 2-(Phenoxymethyl)pyrimidin-4-amine[M+H]+ Desired Product
Impurity A (Residual) Phenol (Excess reactant)No Ionization (APCI/ESI often miss it). TLC: High

, UV active, trails heavily.
Stoichiometric excess used to drive reaction; similar polarity to product.
Impurity B (Dimer) Bis-alkylated species (Product + Starting Material)[2M - HCl]+ or complex mass. TLC: Streaks near baseline or very low

.
The 4-

of the product acts as a nucleophile, attacking unreacted chloromethyl starting material.
Impurity C (Hydrolysis) 2-(Hydroxymethyl)pyrimidin-4-amine [M-Ph+OH]+ (Lower mass). TLC: Very low

(very polar).
Wet solvents (DMF/DMSO) or insufficient drying of the base.

Module 2: The "pH Swing" Protocol (Phenol Removal)

The Problem: Phenol often co-elutes with the product on silica gel because both possess moderate polarity and hydrogen-bonding capability. The Solution: Exploit the


 differential.
  • Phenol

    
    :  ~10.0 (Acidic proton)[1]
    
  • 2-Aminopyrimidine (conjugate acid)

    
    :  ~4.5 (Basic nitrogen)
    

By adjusting the pH to >12, phenol is deprotonated to the water-soluble phenoxide, while the pyrimidine remains neutral and organic-soluble.

Step-by-Step Protocol: The NaOH Wash
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as phenoxides can sometimes form emulsions in chlorinated solvents.

  • The High pH Wash: Wash the organic layer 2x with 1.0 M NaOH .

    • Checkpoint: The aqueous layer should turn yellow or pinkish (oxidized phenoxides). If it is colorless, your pH may not be high enough.

  • The Brine Break: Wash 1x with Saturated Brine to break any micro-emulsions.

  • The pH Check: Test the organic layer on wet pH paper. It must be neutral. If basic, wash with water until neutral.

  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    

Critical Note: Do not use acid (HCl) to "neutralize" the wash. Acidifying will protonate the pyrimidine ring (making it water-soluble) and you will lose your product to the aqueous layer.

Module 3: Removing the "Dimer" (N-Alkylation)

The Problem: If your reaction ran too hot (>80°C) or too concentrated (>0.5 M), the exocyclic amine of your product likely attacked the starting material, forming a dimer. This impurity is often "sticky" and insoluble.

Purification Strategy: Orthogonal Solubility

The dimer is significantly more polar and often less soluble in lower alcohols than the monomeric product.

Protocol: Recrystallization / Trituration

  • Solvent Choice: Ethanol (EtOH) or Isopropanol (IPA).

  • Procedure:

    • Take the residue from Module 2.

    • Add minimal hot EtOH (just enough to dissolve the oil/solid).[2]

    • Let it cool slowly to room temperature.

    • The Trick: If the dimer is present, it often precipitates first as an amorphous solid or gum. Filter this off if your product is known to be more soluble.

    • Alternative: If the product crystallizes and the dimer stays in the mother liquor (common for high-melting pyrimidines), collect the crystals.

  • Validation: Run a TLC of the solid vs. the filtrate. The Dimer will stay at the baseline in 50% EtOAc/Hexane.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture (Product + Phenol + Dimer) Step1 Dissolve in Ethyl Acetate Start->Step1 Decision1 Is Phenol Present? (TLC/LCMS) Step1->Decision1 Wash Wash with 1M NaOH (x2) (Target pH > 12) Decision1->Wash Yes OrgLayer Organic Layer: Contains Product + Dimer Decision1->OrgLayer No AqLayer Aqueous Layer: Contains Sodium Phenoxide (DISCARD) Wash->AqLayer Wash->OrgLayer Decision2 Is Dimer Present? (Mass: 2M-HCl) OrgLayer->Decision2 Recryst Recrystallization (Ethanol or IPA) Decision2->Recryst Yes Final Pure 2-(Phenoxymethyl) pyrimidin-4-amine Decision2->Final No Recryst->Final Filtrate or Precipitate (Check Solubility)

Caption: Logical purification workflow for removing acidic (phenol) and polar (dimer) impurities from the pyrimidine ether scaffold.

Frequently Asked Questions (FAQs)

Q1: My product is turning pink/brown upon storage. Is it decomposing?

  • Answer: Likely not. Aminopyrimidines are prone to surface oxidation, similar to anilines. This is often cosmetic. However, if the color change is rapid, it indicates residual phenol or trace metal contamination (if catalysis was used). Store the solid under Nitrogen at -20°C to prevent this.

Q2: Can I use column chromatography instead of recrystallization?

  • Answer: Yes, but standard silica is acidic and can cause streaking of the amine.

    • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane.

    • Eluent: Use a gradient of DCM : Methanol (95:5 to 90:10). The TEA neutralizes the silica's acidic sites, preventing the "tailing" of the aminopyrimidine.

Q3: I see a peak at M+14 in my Mass Spec. What is it?

  • Answer: This is likely the O-methylated or N-methylated impurity if you used Methanol as a solvent or for recrystallization in the presence of trace acid. However, in this specific synthesis, it is more likely 2-(Methoxymethyl)pyrimidin-4-amine if you used methanol during the reaction with the chloromethyl precursor. Avoid alcoholic solvents during the substitution step; use ACN or DMF.

Q4: The yield is lower than expected (<40%). Where did I lose it?

  • Answer: Check your aqueous layer from Module 2. If you used an acid wash (HCl) or if the pH dropped below 4, your product is protonated and sitting in the water waste. Neutralize the aqueous waste to pH 7-8 and re-extract with EtOAc to recover it.

References

  • BenchChem. (2025).[3] A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Retrieved from .

  • Moynihan, H. A., & Horgan, D. E. (2017).[4] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from .

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Retrieved from .

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from .

Sources

Optimizing temperature and pressure for pyrimidine amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrimidine Amine Synthesis Optimization

Welcome to the Optimization Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your pyrimidine amination is stalling, generating impurities, or you are hesitating to scale up a pressurized reaction.

Pyrimidine synthesis is deceptive. The electron-deficient nature of the ring suggests easy Nucleophilic Aromatic Substitution (


), yet the reality often involves solubility issues, volatile nucleophiles, and competing degradation pathways. Below is a synthesized guide to navigating the thermodynamic and hydrodynamic constraints of this chemistry.

Module 1: The Thermodynamics of

Core Principle:


 on chloropyrimidines requires disrupting aromaticity in the transition state (Meisenheimer complex). This demands significant activation energy (

), usually provided by heat. However, prolonged heating degrades pyrimidines (hydrolysis).
Troubleshooting Guide: Temperature & Conversion

Q: My reaction is stuck at 60% conversion after 24 hours at reflux. Should I add more heat? A: Not necessarily. If you are at reflux (1 atm), your temperature is capped by the solvent's boiling point (e.g., EtOH at 78°C).

  • The Fix: Switch to a sealed vessel (microwave or pressure tube) . By exceeding the atmospheric boiling point, you exponentially increase the reaction rate (Arrhenius equation).

  • Rule of Thumb: Every 10°C increase typically doubles the reaction rate. Running an ethanol reaction at 120°C (instead of 78°C) in a microwave can reduce reaction time from 12 hours to 20 minutes, bypassing degradation windows.

Q: I see "Hydrodehalogenation" (Cl replaced by H) instead of amination. A: This is a classic symptom of overheating in the presence of trace water or alcohols acting as hydride sources, particularly in metal-catalyzed systems.

  • The Fix: Lower the temperature and switch to a more active catalyst (see Module 3) or ensure strictly anhydrous conditions if using high heat.

Decision Logic:


 vs. Catalysis 
Use the following logic to determine if you should optimize Temperature (

) or Chemistry (Buchwald).

SNAr_Decision_Tree Start Substrate Analysis Pos Leaving Group Position? Start->Pos C2_4 C2 or C4 Position (Electron Deficient) Pos->C2_4 C5 C5 Position (Electron Neutral) Pos->C5 Nu Nucleophile Type? C2_4->Nu Action2 Buchwald-Hartwig Pd-Catalysis Req. Specific Ligand C5->Action2 Not activated Volatile Volatile Amine (NH3, MeNH2) Nu->Volatile Complex Complex/Bulky Amine Nu->Complex Action1 Standard SNAr High T (>100°C) Sealed Vessel Volatile->Action1 Complex->Action2 Fails SNAr Action3 Microwave SNAr Solvent: EtOH/iPrOH Temp: 120-140°C Complex->Action3 Steric hindrance?

Figure 1: Decision matrix for selecting reaction conditions based on pyrimidine electronics and nucleophile type.

Module 2: Hydrodynamics & Pressure Management

Core Principle: When using volatile amines (Ammonia, Methylamine), the concentration of the nucleophile in the liquid phase determines the rate. In an open system, heating drives the gas out (Henry's Law), effectively stopping the reaction.

Troubleshooting Guide: Volatile Amines

Q: I am using 7N Ammonia in Methanol, but the yield is low even in a sealed tube. A: You are likely battling "Headspace Robbery." As you heat the vessel, ammonia partitions into the headspace gas, leaving the liquid solvent starved of nucleophile.

  • The Fix:

    • Fill Volume: Increase solvent fill to 75-80% of the vessel capacity (safe maximum) to minimize headspace.

    • Solvent Switch: Use a solvent with higher ammonia solubility at high T (e.g., iPrOH or Water/Dioxane mixtures) rather than pure MeOH.

    • Super-stoichiometry: Use 5–10 equivalents of amine to compensate for gas-phase loss.

Q: Is it safe to heat aqueous methylamine to 120°C? A: CAUTION. You must calculate the total pressure (


).
Below is a safety reference for pressure generation. Note how rapidly pressure escalates beyond 100°C.

Table 1: Estimated Vapor Pressure in Sealed Vessels Data approximates total system pressure (Solvent + Amine).

TemperatureEthanol (Pure)7N NH3 in MeOH40% Aq. MethylamineRisk Level
80°C 1.1 bar~4-6 bar~3-5 barLow (Standard Glass Pressure Tube)
100°C 2.2 bar~10-12 bar~8-10 barMedium (Limit of Glass Tubes)
120°C 4.5 bar>20 bar >18 bar High (Stainless Steel/Microwave Only)
150°C 10.0 bar>40 bar >35 bar CRITICAL (Explosion Hazard)

Module 3: Advanced Catalytic Systems (Buchwald-Hartwig)

Core Principle: When


 fails (e.g., electron-rich pyrimidines or unactivated C5-chlorides), Palladium catalysis is required. The challenge here is not just heat, but ligand stability and oxidative addition rates.
Troubleshooting Guide: Pd-Catalysis

Q: My catalyst dies (turns black) at 100°C. A: Palladium black formation indicates ligand dissociation.

  • The Fix:

    • Lower T, Longer Time: Run at 80°C for 12-24h instead of 100°C for 4h.

    • Ligand Upgrade: Switch to BrettPhos (for primary amines) or RuPhos (for secondary amines).[1] These bulky, electron-rich ligands stabilize Pd at higher temperatures.

    • Pre-catalysts: Stop using Pd(OAc)₂. Use G3 or G4 Palladacycles (e.g., BrettPhos Pd G4).[1] These activate rapidly and protect the active species.

Protocol: Optimized Microwave Buchwald Amination Standardized for 0.5 mmol scale

  • Charge Vessel: Add Chloropyrimidine (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.5 equiv).

  • Catalyst: Add BrettPhos Pd G4 (2-5 mol%). Note: Air stable solid.

  • Solvent: Add anhydrous Dioxane or Toluene (2-3 mL).

  • Purge: Sparge with Nitrogen/Argon for 2 minutes (Critical: Oxygen kills Pd).

  • Seal & Heat: Microwave at 100°C for 30 minutes .

    • Why Microwave? Rapid heating bypasses the slow thermal decomposition of the catalyst.

Optimization_Loop Setup Setup Reaction Heat Apply T/P Setup->Heat Analyze LCMS Check Heat->Analyze Adj1 Low Conversion? Increase T (+10°C) Check Pressure Limit Analyze->Adj1 Starting Material Adj2 Dehalogenation? Lower T Switch to Pd G4 Analyze->Adj2 Reduced Product Adj3 Homocoupling? Degas Solvent Reduce Oxidant Analyze->Adj3 Dimer Adj1->Setup Adj2->Setup Adj3->Setup

Figure 2: Iterative optimization loop for catalytic amination.

Module 4: Safety & Scale-Up

Q: Can I scale my microwave reaction (2mL) to a 1L autoclave? A: Not linearly.

  • Thermal Lag: Microwaves heat uniformly. Autoclaves heat from the jacket in. A 1L vessel may take 45 mins to reach 120°C, causing catalyst death or byproduct formation during the ramp.

  • Exotherm Control: Amination is exothermic. In a microwave, the active cooling (compressed air) manages this. In a large autoclave, you risk a thermal runaway .

  • Recommendation: For scale-up, use dose-controlled addition . Heat the amine/solvent to temperature, then slowly pump in the chloropyrimidine solution to consume the heat of reaction instantly.

References

  • Microwave Assisted Organic Synthesis (MAOS): Kappe, C. O. (2004).[2] Controlled microwave heating in modern organic synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Buchwald-Hartwig Ligand Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Process Safety (Thermal Runaway): Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Pyrimidine Synthesis Overview: Bagley, M. C., et al. (2010). Microwave-assisted synthesis of pyrimidines. Molecular Diversity, 14, 793–813.

Sources

Resolving solubility issues of 2-(Phenoxymethyl)pyrimidin-4-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Phenoxymethyl)pyrimidin-4-amine . This compound is a highly lipophilic pyrimidine derivative frequently utilized as a core scaffold in the development of Histamine H4 receptor antagonists[1] and TRPV1 inhibitors. While highly potent in target binding, its physicochemical properties present significant formulation challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve solubility bottlenecks in both in vitro and in vivo applications.

Biological Context & Application

To understand the formulation requirements, it is critical to understand the biological application. As an antagonist, this compound must remain solubilized in the extracellular fluid to successfully bind to target cell-surface receptors without precipitating out of solution.

H4RPathway Ligand Histamine Receptor H4 Receptor (GPCR) Ligand->Receptor Activates Antagonist 2-(Phenoxymethyl) pyrimidin-4-amine Antagonist->Receptor Blocks GProtein Gαi/o Protein Receptor->GProtein Effector Adenylyl Cyclase Inhibition GProtein->Effector

Mechanism of action for pyrimidine-4-amine derivatives in H4 receptor antagonism.

Diagnostic Workflow for Solubility Resolution

When encountering precipitation, do not rely on trial and error. Follow this deterministic workflow to identify the correct excipient system based on the thermodynamic limitations of the compound.

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer CheckPH Is Assay pH > pKa (5.0)? Start->CheckPH AdjustPH Lower pH (e.g., Citrate pH 4.0) CheckPH->AdjustPH Yes (If tolerated) Cosolvent Add Co-solvents (DMSO, PEG400) CheckPH->Cosolvent No / pH fixed Success Stable Aqueous Solution AdjustPH->Success Surfactant Micellar Solubilization (Tween 80) Cosolvent->Surfactant If still precipitating Cyclodextrin Inclusion Complex (HP-β-CD) Cosolvent->Cyclodextrin Alternative Surfactant->Success Cyclodextrin->Success

Diagnostic workflow for resolving pyrimidine-4-amine aqueous solubility issues.

Troubleshooting Guide & FAQs

Q1: Why does 2-(Phenoxymethyl)pyrimidin-4-amine immediately precipitate when diluted into standard PBS (pH 7.4)? A1: The compound exhibits classical Biopharmaceutics Classification System (BCS) Class II/IV behavior[2]. The pyrimidine-4-amine core acts as a weak base with an estimated pKa of ~4.5–5.0. According to the pH-partition hypothesis[3], at physiological pH (7.4), the molecule exists almost entirely in its un-ionized, lipophilic state. Furthermore, the phenoxymethyl substituent introduces significant hydrophobicity. While the ether oxygen can accept hydrogen bonds, the bulky phenyl ring disrupts the aqueous hydration shell. This thermodynamically drives the molecules to aggregate and precipitate to minimize water contact.

Q2: How can I formulate this compound for in vitro cell culture assays without causing solvent toxicity? A2: Direct dilution of a DMSO stock into culture media often leads to "solvent shift" precipitation. To prevent this without exceeding the cytotoxic threshold of DMSO (<0.5%), use a cyclodextrin-mediated inclusion complex[4]. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic phenoxymethyl moiety slides into the cavity, shielding it from water, while the pyrimidine ring remains exposed. This maintains the compound in solution without relying on high concentrations of organic solvents that would otherwise permeabilize cellular lipid bilayers.

Q3: What is the optimal formulation strategy for in vivo dosing (e.g., oral gavage or intravenous injection)? A3: In vivo formulations require much higher concentrations and must resist precipitation upon infinite dilution in gastric fluids or the bloodstream. A ternary co-solvent/surfactant system is highly effective[5]. Recommended System: 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline. Causality: DMSO acts as the primary molecular solubilizer. PEG400 acts as a co-solvent that reduces the dielectric constant of the aqueous phase, preventing immediate crystal nucleation upon dilution[5]. Tween 80 provides a micellar sink; its amphiphilic nature traps the un-ionized pyrimidine derivative within micelles, maintaining a thermodynamically stable pseudo-solution[4].

Quantitative Formulation Data

The following table summarizes the expected solubility enhancement factors when applying different excipient strategies to 2-(Phenoxymethyl)pyrimidin-4-amine.

Formulation StrategyExcipient CompositionFinal pHApparent Solubility (mg/mL)Enhancement FactorRecommended Application
Baseline (Control) Standard PBS7.4< 0.011xNone (Precipitates)
pH Adjustment 100 mM Citrate Buffer4.00.45~45xGastric simulated fluids
Co-solvency 20% PEG400 in Water6.51.20~120xIV / IP Injection
Micellar 5% Tween 80 in PBS7.42.50~250xOral gavage (rodents)
Inclusion Complex 20% HP-β-CD in Water6.54.80~480xBroad in vivo use
Experimental Methodology: Self-Validating Phase-Solubility Profiling

To determine the exact concentration of excipient (e.g., HP-β-CD) required for your specific assay, use the Higuchi-Connors phase-solubility method.

Why this protocol is self-validating: This protocol includes a critical mass-balance verification step. By quantifying both the solubilized fraction (supernatant) and the precipitated fraction (pellet), you validate that the compound is not undergoing chemical degradation (e.g., hydrolysis) or adsorbing to the vial walls during the equilibration phase. If the total mass does not equal the input mass, the test flags a stability failure rather than a false-negative solubility reading.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0%, 5%, 10%, 15%, 20% w/v) in 50 mM Sodium Acetate buffer (pH 5.5). Rationale: pH 5.5 provides partial ionization to assist initial wetting while allowing the un-ionized fraction to form the inclusion complex.

  • Compound Addition: Add an excess amount (exactly 5.0 mg) of crystalline 2-(Phenoxymethyl)pyrimidin-4-amine to 1.0 mL of each HP-β-CD solution in sealed borosilicate glass vials.

  • Thermodynamic Equilibration: Agitate the vials on a rotary shaker at 150 rpm and 25°C for 48 hours. Rationale: 48 hours ensures the system reaches true thermodynamic equilibrium, preventing false readings caused by transient supersaturation.

  • Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes to pellet the undissolved drug. Carefully extract the supernatant.

  • Self-Validation (Mass Balance Quantification):

    • Supernatant: Dilute 1:10 in the HPLC mobile phase and quantify the solubilized drug via HPLC-UV (λmax ~273 nm).

    • Pellet: Dissolve the remaining solid pellet entirely in 1.0 mL of 100% Methanol. Quantify via HPLC.

    • Validation Check:(Mass in Supernatant + Mass in Pellet) MUST equal the initial 5.0 mg added (±5%). If mass is lost, halt the formulation and investigate chemical degradation pathways.

References
  • [5] 5 - International Journal of Pharmaceutical Research and Applications

  • [2] 2 - Journal of Reports in Pharmaceutical Sciences

  • [4] 4 - MDPI

  • [3] 3 - National Institutes of Health (PMC)

  • [1] 1 - Google Patents

Sources

Technical Support Center: Minimizing Side Reactions in the Formation of Phenoxymethyl Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of phenoxymethyl pyrimidines via the nucleophilic substitution (SN2) of a pyrimidinylmethyl halide with a phenol is a fundamental transformation in medicinal chemistry. However, this etherification is notoriously prone to side reactions due to the ambident nature of the phenoxide nucleophile and the high reactivity of the pyrimidine core.

This guide provides an in-depth mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to help you achieve high-yielding, regioselective O-alkylation.

Core Causality: The Mechanism of Side Reactions

To control a reaction, you must first understand the thermodynamic and kinetic forces driving its failure modes. When reacting 2-(chloromethyl)pyrimidine with a phenol, three primary side reactions compete with the target O-alkylation:

  • C-Alkylation (The Ambident Nucleophile Problem): Phenoxide ions are ambident nucleophiles capable of reacting at the oxygen atom (kinetic control) or the ortho/para carbon atoms (thermodynamic control). Using protic solvents or small counterions (like Na⁺ or Li⁺) tightly coordinates the oxygen atom via hydrogen bonding or tight ion-pairing, sterically hindering it and pushing the alkylation to the carbon ring.

  • N-Alkylation & Polymerization: The nitrogen atoms within the pyrimidine ring are highly nucleophilic. If the reaction concentration is too high, or if the temperature is elevated, intermolecular Menschutkin-type N-alkylation occurs, forming pyrimidinium salts. This can trigger a runaway polymerization cascade, turning the reaction mixture into an intractable tar.

  • Hydrolysis: The chloromethyl group on the pyrimidine ring is highly electrophilic and susceptible to solvolysis . The presence of trace water, especially when using hygroscopic bases (e.g., K₂CO₃) or hydroxide bases, will rapidly convert the starting material into a hydroxymethyl pyrimidine dead-end.

The "Cesium Effect" Solution

The gold standard for overcoming these issues is the use of Cesium Carbonate (Cs₂CO₃). Because the Cs⁺ ion is exceptionally large and highly polarizable, it forms a weakly solvated, "loose" ion pair with the phenoxide oxygen . This leaves the oxygen highly nucleophilic, sterically accessible, and drastically favors O-alkylation over C-alkylation without requiring harsh heating .

ReactionPathways Start Py-CH2-Cl + Ph-OH (Reagents) Phenoxide Phenoxide Intermediate (Ph-O⁻ M⁺) Start->Phenoxide Base addition Side3 Hydroxymethyl Pyrimidine (Hydrolysis) Start->Side3 Trace Water, Hydroxide Bases Target Phenoxymethyl Pyrimidine (O-Alkylation) Phenoxide->Target Mild Temp, Cs2CO3, Polar Aprotic Solvent Side1 Pyrimidinium Salt (N-Alkylation) Phenoxide->Side1 High Temp, High Concentration Side2 C-Alkylated Phenol (C-Alkylation) Phenoxide->Side2 Protic Solvents, Thermodynamic Control

Reaction pathways illustrating target O-alkylation versus competing side reactions.

Troubleshooting FAQs

Q: My LC-MS shows a major impurity with the exact same mass as my target product, but a different retention time. What is happening? A: You are observing a regioselectivity failure—either C-alkylation or N-alkylation.

  • Diagnosis: If the impurity is highly polar and elutes very early on a reverse-phase LC column, it is likely a pyrimidinium salt (N-alkylation). If it elutes near your product and shows aromatic proton shifts in the NMR, it is a C-alkylated phenol derivative.

  • Resolution: Switch your base to Cs₂CO₃ to leverage the "Cesium effect" . Avoid protic solvents (which hydrogen-bond to the phenoxide oxygen), and lower the reaction temperature to 25–40 °C to maintain kinetic control.

Q: The starting 2-(chloromethyl)pyrimidine is completely consumed, but my product yield is only 20%. The LC-MS shows a prominent peak at [M-Cl+OH]. A: Your electrophile is undergoing hydrolysis . This is common when using hygroscopic bases (like K₂CO₃) that have absorbed atmospheric moisture, or when using aqueous biphasic conditions.

  • Resolution: Use strictly anhydrous solvents (e.g., dry MeCN or DMF). Pre-dry your Cs₂CO₃ in a vacuum oven at 110 °C overnight. Pre-form the phenoxide for 30 minutes before introducing the pyrimidinylmethyl halide.

Q: The reaction mixture turns into a dark, intractable tar upon heating above 80 °C. Why? A: High temperatures combined with high concentrations promote a runaway N-alkylation cascade. The pyrimidine nitrogens react with the chloromethyl groups of neighboring molecules, leading to rapid oligomerization.

  • Resolution: Dilute the reaction mixture (e.g., from 0.5 M down to 0.05 M) to favor the bimolecular reaction with the phenol over pyrimidine-pyrimidine oligomerization. Keep the temperature strictly below 60 °C.

Workflow Step1 Analyze Crude LC-MS / NMR Cond1 High Hydrolysis (Py-CH2-OH)? Step1->Cond1 Cond2 High N-Alkylation (Pyrimidinium)? Step1->Cond2 Cond3 High C-Alkylation (Isomeric Mass)? Step1->Cond3 Fix1 Switch to anhydrous solvents Use pre-dried Cs2CO3 Cond1->Fix1 Yes Fix2 Increase dilution Lower reaction temp to 25-40°C Cond2->Fix2 Yes Fix3 Change base to Cs2CO3 Avoid protic solvents Cond3->Fix3 Yes

Decision tree for troubleshooting common side reactions during etherification.

Quantitative Data: Solvent & Base Effects

The choice of base and solvent drastically alters the regioselectivity of the reaction. The table below summarizes typical outcomes based on empirical data from heteroaryl etherifications .

Base / Solvent SystemTemperature (°C)O-Alkylation (Target)C-AlkylationN-AlkylationHydrolysis
NaOH / H₂O (Biphasic)60< 10%~ 20%< 5%> 60%
K₂CO₃ / DMF80~ 40%~ 15%~ 30% ~ 10%
NaH / THF25~ 65%~ 25% < 5%< 5%
Cs₂CO₃ / MeOH*60~ 70%~ 20%< 5%< 5%
Cs₂CO₃ / MeCN (Dry) 40 > 90% < 2% < 2% < 2%

*Note: While MeOH has been successfully used with Cs₂CO₃ to prevent polyalkylation in specific highly functionalized pyrimidine scaffolds , anhydrous MeCN is generally safer for standard chloromethyl pyrimidines to completely rule out solvolysis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are built into the workflow to ensure the reaction is proceeding correctly before moving to the next step.

Reagents:

  • Phenol derivative (1.0 eq)

  • 2-(Chloromethyl)pyrimidine hydrochloride (0.95 eq) (Using the electrophile as the limiting reagent prevents unreacted halide from complicating the purification).

  • Anhydrous Cs₂CO₃ (2.5 eq) (Extra equivalent needed if the pyrimidine is a hydrochloride salt).

  • Anhydrous Acetonitrile (MeCN)

Step 1: Phenoxide Generation

  • Charge an oven-dried, argon-flushed flask with the phenol (1.0 eq) and anhydrous MeCN to achieve a 0.1 M concentration.

  • Add anhydrous Cs₂CO₃ (2.5 eq) in one portion.

  • Stir the mixture vigorously at 25 °C for 30 minutes.

  • Self-Validation Checkpoint: The mixture will transition from a clear solution to a fine, often slightly yellow/colored suspension. This visual change confirms the successful deprotonation and formation of the active cesium phenoxide salt.

Step 2: Electrophile Addition

  • In a separate dry vial, dissolve the 2-(chloromethyl)pyrimidine hydrochloride (0.95 eq) in a minimum volume of anhydrous MeCN.

  • Add this solution dropwise to the phenoxide suspension over 15 minutes to prevent localized concentration spikes that drive N-alkylation.

  • Warm the reaction to 40 °C and stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the pyrimidine starting material and the emergence of a single major peak at [M+H]⁺ confirms the reaction. A dense white precipitate (CsCl) will accumulate at the bottom of the flask.

Step 3: Quench and Isolation

  • Cool the reaction to room temperature.

  • Filter the suspension through a tightly packed Celite pad to remove the precipitated CsCl and excess Cs₂CO₃. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure O-alkylated phenoxymethyl pyrimidine.

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An assessment of the causes of the "cesium effect". Journal of Organic Chemistry, 52(19), 4230-4234. Available at:[Link]

  • Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999). Improved Cs2CO3 Promoted O-Alkylation of Phenols. Synthetic Communications, 29(24), 4423-4431. Available at:[Link]

  • Zheng, J., et al. (2010). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. PMC / NIH Public Access. Available at:[Link]

Purification strategies for crude 2-(Phenoxymethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification Strategies for Crude 2-(Phenoxymethyl)pyrimidin-4-amine

Introduction Welcome to the Technical Support Center for the isolation and purification of 2-(phenoxymethyl)pyrimidin-4-amine. This compound features a basic aminopyrimidine core coupled with a lipophilic phenoxymethyl ether side chain, making it a valuable scaffold in medicinal chemistry, particularly in the development of histamine H4 receptor antagonists[1]. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, addressing the unique physicochemical challenges of handling functionalized aminopyrimidines.

Section 1: Physicochemical Profiling & Purification Strategy

Q: What are the primary physicochemical properties that dictate the purification strategy for 2-(phenoxymethyl)pyrimidin-4-amine? A: The molecule's behavior is governed by two competing structural features. The pyrimidine ring and primary exocyclic amine confer moderate basicity, allowing the molecule to be reversibly protonated. Conversely, the phenoxymethyl group imparts significant lipophilicity. This dual nature enables a highly effective orthogonal purification strategy: acid-base liquid-liquid extraction to remove neutral and acidic impurities, followed by silica gel chromatography or recrystallization to separate structurally similar organic byproducts[2].

PurificationWorkflow Crude Crude Reaction Mixture (2-(Phenoxymethyl)pyrimidin-4-amine) LLE Acid-Base Extraction (1.0 M HCl / EtOAc) Crude->LLE Org1 Organic Phase (Neutral/Acidic Impurities) LLE->Org1 Discard Aq1 Aqueous Phase (Protonated Pyrimidine) LLE->Aq1 Retain Base Basification (pH 9-10) & Extraction (EtOAc) Aq1->Base CrudeBase Crude Free Base Base->CrudeBase Chrom Silica Gel Chromatography (DCM/MeOH + 1% Et3N) CrudeBase->Chrom Recryst Recrystallization (MTBE / Heptane) Chrom->Recryst Pure Pure 2-(Phenoxymethyl) pyrimidin-4-amine Recryst->Pure

Caption: Workflow for the isolation and purification of 2-(phenoxymethyl)pyrimidin-4-amine.

Section 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: During the acid-base extraction of the crude reaction mixture, I am encountering a persistent emulsion. How can I resolve this and recover my protonated aminopyrimidine? A: Emulsions in aminopyrimidine extractions often result from partially soluble polymeric byproducts or the surfactant-like behavior of the protonated amine localizing at the aqueous-organic interface. Causality: The lipophilic phenoxymethyl tail and the hydrophilic protonated pyrimidine head create an amphiphilic structure that stabilizes microdroplets of solvent. Solution: Increase the ionic strength of the aqueous layer by adding saturated NaCl (brine) to force the organic solvent out of the aqueous phase. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric particulates that act as emulsion stabilizers.

Protocol: Self-Validating Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in ethyl acetate (EtOAc) (approx. 10 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with 1.0 M HCl (3 x 50 mL). The basic 2-(phenoxymethyl)pyrimidin-4-amine will protonate and partition into the aqueous layer. Validation: Spot the organic layer on a TLC plate; the UV-active product spot should be completely absent.

  • Organic Wash: Wash the combined aqueous acidic layers once with fresh EtOAc (20 mL) to remove residual trapped neutral organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches 9-10 (verify with pH paper). Validation: The solution should turn cloudy as the free-base pyrimidine precipitates or oils out.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 x 50 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Section 3: Column Chromatography Challenges

Q: When purifying 2-(phenoxymethyl)pyrimidin-4-amine via normal-phase silica gel chromatography, the product streaks severely, resulting in poor resolution and low recovery. How can I prevent this? A: Streaking is a classic issue for basic nitrogenous compounds on acidic silica gel. The basic pyrimidine nitrogens and the primary amine interact strongly with the weakly acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and ion-exchange mechanisms[3]. Causality: This strong, reversible binding causes a non-linear adsorption isotherm, leading to severe tailing and broad elution bands. Solution: Passivate the silica gel by adding a basic modifier to the mobile phase. Triethylamine (Et₃N) or aqueous ammonium hydroxide (NH₄OH) at 1-5% (v/v) competes for the acidic silanol sites, ensuring the aminopyrimidine elutes as a sharp, symmetrical band[3].

Table 1: Recommended Solvent Systems for Aminopyrimidine Chromatography

Chromatography TypeStationary PhaseRecommended Mobile Phase GradientModifiers / AdditivesTarget Impurity Removal
Normal PhaseSilica Gel (60 Å)DCM : Methanol (99:1 to 90:10)1% Triethylamine (TEA)Regioisomers, polar byproducts
Normal PhaseSilica Gel (60 Å)Hexanes : EtOAc (70:30 to 20:80)1% TEA or 1% NH₄OHNon-polar starting materials
Reverse PhaseC18-FunctionalizedWater : Acetonitrile (95:5 to 5:95)0.1% Trifluoroacetic acid (TFA)Closely eluting structural analogs

Section 4: Recrystallization & Final Polishing

Q: I am trying to recrystallize the column-purified 2-(phenoxymethyl)pyrimidin-4-amine, but it keeps "oiling out" (forming a biphasic liquid) instead of crystallizing. What causes this, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, or when residual impurities act as freezing point depressants[4]. Causality: The flexible, lipophilic phenoxymethyl group gives the molecule a lower melting point compared to rigid, unsubstituted pyrimidines. When the hot solvent cools, the compound reaches supersaturation at a temperature above its depressed melting point, causing it to separate as a supercooled liquid oil rather than a solid crystal lattice. Solution: Switch to a solvent system with a lower boiling point (e.g., MTBE/heptane instead of ethanol/water). Increase the solvent volume slightly so saturation occurs at a lower temperature, and seed the solution with a pure crystal before it reaches the oiling-out threshold[4].

Protocol: Two-Solvent Recrystallization (MTBE/Heptane)

  • Dissolution: Place the semi-pure 2-(phenoxymethyl)pyrimidin-4-amine in a clean Erlenmeyer flask. Add a minimum volume of boiling methyl tert-butyl ether (MTBE) just until the solid dissolves.

  • Clarification: If colored impurities are present, add activated charcoal (10% w/w), boil briefly, and perform a hot gravity filtration[4].

  • Anti-Solvent Addition: Keep the MTBE solution at a gentle boil and add hot heptane dropwise until the solution becomes faintly cloudy (the cloud point).

  • Equilibration: Add 1-2 drops of MTBE to just clear the solution.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Validation: Distinct crystalline needles or plates should form; if an oil forms, reheat and add more MTBE.

  • Isolation: Once crystals have formed at room temperature, cool the flask in an ice-water bath for 30 minutes. Collect the crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum to a constant weight.

References

  • Title: WO2013182711A1 - H4 receptor inhibitors for treating tinnitus Source: Google Patents URL
  • Title: Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides Source: National Institutes of Health (PMC) URL: [Link]

Sources

Addressing catalyst deactivation in 2-(Phenoxymethyl)pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for 2-(Phenoxymethyl)pyrimidin-4-amine Synthesis

Executive Summary

This guide addresses the specific catalytic challenges encountered during the synthesis of 2-(Phenoxymethyl)pyrimidin-4-amine . While the ether linkage in the C2-position is generally robust, the pyrimidine core presents significant challenges for transition metal catalysis. The electron-deficient nature of the ring, combined with the chelating ability of the pyrimidine nitrogens, frequently leads to catalyst poisoning and off-cycle resting states .

This document focuses on two primary synthetic routes where catalyst deactivation is prevalent:

  • Buchwald-Hartwig Amination (Pd-catalyzed) of 4-chloro-2-(phenoxymethyl)pyrimidine.

  • Catalytic Hydrogenation (Heterogeneous Pd/C) of nitro/azido precursors.

Part 1: Diagnostic Workflow

Q: My reaction stalls at 40-50% conversion. Is this catalyst deactivation or substrate instability?

A: In pyrimidine synthesis, this "kinetic stall" is the hallmark of catalyst deactivation. Unlike substrate decomposition (where you see new spots on TLC/LCMS), deactivation results in the persistence of starting material despite available reagents.

Diagnostic Protocol:

  • The "Spike" Test: When the reaction stalls, draw an aliquot. Add 10 mol% fresh catalyst/ligand solution (anaerobically).

    • Result A (Reaction resumes): The catalyst died.[1] Cause: Ligand displacement or Pd-black formation.

    • Result B (No change): Product inhibition.[1][2][3] The formed amine or the pyrimidine core is irreversibly binding the metal.

  • Visual Check:

    • Pd-Black Precipitation: A transformation from a clear orange/red solution to a grey suspension indicates the ligand has dissociated, leading to Pd(0) aggregation. This is common with monodentate phosphines in pyrimidine coupling.

Part 2: Troubleshooting Pd-Catalyzed C–N Coupling

Context: Coupling 4-chloro-2-(phenoxymethyl)pyrimidine with an amine source (e.g., ammonia equivalents, alkyl amines).

Q: Why does the catalyst die so quickly when using standard ligands like


 or BINAP? 

A: The pyrimidine ring nitrogens (N1/N3) are competitive ligands. Standard phosphines bind Pd less strongly than the substrate's nitrogen atoms, leading to the formation of stable, inactive bis-pyrimidine-Pd complexes. This removes the metal from the catalytic cycle.

The "Pyrimidine Trap" Mechanism: The diagram below illustrates how the pyrimidine substrate diverts the active Pd(0) species into an inactive "off-cycle" resting state.

Pd_Cycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + 4-Cl-Pyrimidine Trap INACTIVE TRAP (Pd-Pyrimidine Complex) Pd0->Trap N-Coordination (Ligand Displacement) AmineBind Amine Coordination OxAdd->AmineBind + Amine / Base OxAdd->Trap N-Chelation RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Trap->Pd0 Heat/Bulky Ligand (Reversible) Precip Pd Black (Irreversible Deactivation) Trap->Precip Ligand Loss (Irreversible)

Figure 1: The catalytic cycle of Buchwald-Hartwig amination showing the competitive "Pyrimidine Trap" where the substrate nitrogen coordinates to Palladium, leading to deactivation.

Q: How do I prevent N-coordination poisoning?

A: You must sterically crowd the metal center so that the bulky phosphine ligand remains bound, while the smaller amine nucleophile can still approach.

Recommended Protocol Adjustments:

  • Switch to Bulky Biaryl Phosphines (Buchwald Ligands):

    • BrettPhos or tBuBrettPhos: These are the gold standards for primary amines. The extreme bulk prevents the formation of the inactive Pd-pyrimidine dimer.

    • XPhos: Excellent for secondary amines.

  • Use Pre-formed Catalysts (G3/G4 Palladacycles):

    • Avoid: Generating catalyst in situ from

      
       + Ligand. The induction period allows the pyrimidine to sequester the Pd before the ligand binds.
      
    • Use:BrettPhos Pd G4 . This releases the active

      
       species immediately upon heating.
      
  • Transmetallation Promoters:

    • If the reaction is sluggish, the oxidative addition complex might be stable (stalled). Add 0.5 equiv of B(Ph)3 or use a Pd-PEPPSI catalyst (NHC ligand) which facilitates the transmetallation step in difficult substrates.

Comparative Ligand Performance Data: Reaction Conditions: 4-chloro-2-(phenoxymethyl)pyrimidine (1.0 eq), Hexylamine (1.2 eq), NaOtBu (1.4 eq), Dioxane, 100°C.

Ligand SystemCatalyst LoadingYield (LCMS)StatusAnalysis
PPh3 / Pd(OAc)2 5 mol%< 10%Failed Rapid Pd-black formation (Ligand displacement).
BINAP / Pd2(dba)3 5 mol%35%Stalled Formation of stable bis-ligated Pd(II) rest state.
XPhos / Pd2(dba)3 2 mol%82%Good Some deactivation observed after 4 hours.
BrettPhos Pd G4 1 mol% 96% Excellent Pre-catalyst prevents initial poisoning; bulk prevents N-binding.

Part 3: Troubleshooting Heterogeneous Hydrogenation

Context: Reducing a 4-nitro, 4-azido, or 4-chloropyrimidine intermediate using


 and Pd/C.

Q: My hydrogenation works for the first run but fails upon recycling, or requires massive catalyst loading (20-50 wt%). Why?

A: This is "Heteroatom Poisoning." The product, 2-(Phenoxymethyl)pyrimidin-4-amine , is a potent catalyst poison. The exocyclic amine (C4) and the ring nitrogens adsorb strongly to the Pd surface, blocking active sites from


 adsorption.

Troubleshooting Guide:

  • The "Acidic Scavenger" Method (Critical):

    • Protocol: Run the hydrogenation in MeOH with 1.1 equivalents of HCl or Acetic Acid .

    • Mechanism:[2][3][4][5][6][7][8] Protonating the pyrimidine ring and the product amine drastically reduces their affinity for the Pd surface (ammonium salts do not bind Pd well). This keeps the catalyst surface clean.

    • Note: Ensure the 2-(phenoxymethyl) ether linkage is stable to acid. HCl/MeOH is usually safe at RT; if cleavage occurs, use Acetic Acid.

  • Pressure vs. Poisoning:

    • Increasing

      
       pressure (from balloon to 50 psi) can competitively displace the poison.
      
    • Recommendation: If using a balloon, switch to a Parr shaker at 40 psi.

  • Alternative Metals:

    • If Pd/C is persistently poisoned, switch to Pt/C (Platinum on Carbon) . Pt is generally more resistant to nitrogen poisoning than Pd, though it is less active for hydrogenolysis of chlorides (which is good if you want to keep a Cl substituent).

Part 4: Experimental Validation Protocol

To validate the optimized Buchwald-Hartwig protocol for your specific 2-(phenoxymethyl) derivative, perform this Control Experiment :

  • Vessel: 4mL vial with septum cap (purged with Ar).

  • Reagents:

    • Substrate: 0.5 mmol 4-chloro-2-(phenoxymethyl)pyrimidine.

    • Amine: 0.6 mmol (Target amine).

    • Base: 0.7 mmol NaOtBu (Sodium tert-butoxide).

    • Catalyst: 0.005 mmol (1 mol%) BrettPhos Pd G4 .

    • Solvent: 2.0 mL Anhydrous 1,4-Dioxane (sparged with Ar for 10 min).

  • Procedure:

    • Add solid reagents.[9]

    • Add solvent and amine via syringe.

    • Heat to 90°C.

  • Checkpoint:

    • Check LCMS at 1 hour. If conversion is >50%, the catalyst is active.

    • If <10%, check solvent purity (peroxides in dioxane kill Pd catalysts).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[6][10] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society. [Link]

  • Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed Cross-Coupling of 2-Aminopyrimidines." Organic Letters. [Link]

  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press.
  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 2-(Phenoxymethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the 1H NMR characterization for 2-(Phenoxymethyl)pyrimidin-4-amine , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., BTK, PLK4 analogs).

This document is structured to serve as a laboratory reference, comparing solvent systems and structural isomers to ensure precise assignment.

Executive Summary

2-(Phenoxymethyl)pyrimidin-4-amine presents specific characterization challenges due to the exchangeable nature of the C4-amino protons and the solubility profile of the pyrimidine core.[1] This guide compares the spectral performance of DMSO-d6 (the recommended standard) against CDCl3 (the common alternative), demonstrating why DMSO-d6 is superior for structural validation. Additionally, we provide the diagnostic logic to differentiate this molecule from its common regioisomer, 4-(phenoxymethyl)pyrimidin-2-amine.[1]

Key Molecular Features:

  • Core: Pyrimidine ring with an electron-donating amine at C4.[1]

  • Linker: An oxymethyl bridge (-CH2-O-) at C2, creating a unique chemical shift environment.[1]

  • Purity Criticality: Distinguishing the 2,4-substitution pattern from 4,2-isomers is essential for SAR (Structure-Activity Relationship) integrity.

Experimental Protocol: The "Self-Validating" Workflow

To ensure reproducible data that matches the assignments below, follow this solubility-optimized protocol.

Step 1: Solvent Selection & Preparation[1]
  • Primary Choice: DMSO-d6 (99.9% D) + 0.03% TMS.[1]

    • Why: The pyrimidine amine protons are labile.[1] DMSO forms strong hydrogen bonds, slowing the exchange rate and sharpening the -NH2 signal into a distinct singlet or broad doublet, allowing for integration.

  • Alternative: CDCl3.[1][2][3][4]

    • Warning: Use only if the compound is highly lipophilic.[1] Expect the -NH2 signal to broaden significantly or vanish due to rapid exchange and aggregation.[1]

Step 2: Sample Preparation
  • Weighing: 5–10 mg of solid analyte.

  • Dissolution: Add 0.6 mL solvent.

    • Critical: If using DMSO, vortex for 30 seconds.[1] If the solution is cloudy, sonicate for 1 minute. Pyrimidine aggregates can cause line broadening.[1]

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove micro-particulates that distort the baseline.[1]

Comparative Analysis: DMSO-d6 vs. CDCl3[1][5]

The choice of solvent drastically alters the spectral appearance.[1] Below is the comparative assignment data.

Table 1: Chemical Shift Assignment (Reference Data)
PositionGroupMultiplicity

(ppm) DMSO-d6 (Recommended)

(ppm) CDCl3 (Alternative)
Diagnostic Note
H-6 PyrimidineDoublet (

Hz)
8.15 – 8.25 8.20 – 8.35Most deshielded aromatic signal; adjacent to N1.[1]
Ph-H PhenylMultiplet7.20 – 7.40 7.25 – 7.45Overlapping meta/ortho protons.[1]
Ph-H Phenyl (Para)Multiplet6.90 – 7.00 6.95 – 7.05Often distinct from the main aromatic cluster.[1]
-NH2 Amine (C4)Broad Singlet6.60 – 6.90 5.00 – 6.00 (Variable)Critical Difference: Sharp/integratable in DMSO; broad/invisible in CDCl3.[1]
H-5 PyrimidineDoublet (

Hz)
6.30 – 6.45 6.35 – 6.50Shielded by the C4-amino group (ortho-like effect).[1]
-CH2- MethyleneSinglet5.05 – 5.15 5.10 – 5.25Deshielded by both the pyrimidine C2 and the oxygen atom.[1]
Performance Verdict:
  • DMSO-d6 provides a 10/10 score for structural elucidation.[1] The separation of the -NH2 peak allows for proton counting (2H), confirming the primary amine is intact.

  • CDCl3 provides a 6/10 score.[1] While the carbon backbone is visible, the loss of the amine signal and the potential overlap of the methylene peak with solvent impurities makes it risky for purity assays.

Structural Validation: Differentiating Regioisomers

A common synthetic pitfall is the formation of the 4-(phenoxymethyl)pyrimidin-2-amine isomer.[1] Use the logic below to validate your target.

Diagram 1: Structural Logic & Connectivity

G Target Target: 2-(Phenoxymethyl)pyrimidin-4-amine H5_Target H-5 Signal: ~6.3 ppm (Doublet) Target->H5_Target H6_Target H-6 Signal: ~8.2 ppm (Doublet) Target->H6_Target NH2_Target NH2 Position: Adjacent to H-5 Target->NH2_Target Isomer Isomer: 4-(Phenoxymethyl)pyrimidin-2-amine H5_Isomer H-5 Signal: ~6.6 ppm (Doublet) Isomer->H5_Isomer H6_Isomer H-6 Signal: ~8.3 ppm (Doublet) Isomer->H6_Isomer NH2_Isomer NH2 Position: Between N1 & N3 Isomer->NH2_Isomer NOESY Correlation:\nStrong NH2 <-> H-5 NOESY Correlation: Strong NH2 <-> H-5 NH2_Target->NOESY Correlation:\nStrong NH2 <-> H-5 Validates Target NOESY Correlation:\nNo NH2 <-> H-5 NOESY Correlation: No NH2 <-> H-5 NH2_Isomer->NOESY Correlation:\nNo NH2 <-> H-5 Validates Isomer

Caption: Structural differentiation logic. The NOESY correlation between the Amine protons and H-5 is the definitive proof of the 4-amine substitution pattern.

Validation Checklist:
  • Coupling Constant (

    
    ):  Both isomers show vicinal coupling (~5-6 Hz) between H-5 and H-6.[1] Do not rely on multiplicity alone. 
    
  • NOESY (Nuclear Overhauser Effect):

    • Target (4-amine): You will see a cross-peak between the -NH2 broad singlet and the H-5 doublet (spatial proximity).[1]

    • Isomer (2-amine): The -NH2 is located between the two ring nitrogens, far from H-5 or H-6.[1] No cross-peak will be observed.[1]

  • Chemical Shift of Methylene (-CH2-):

    • Target (C2-position): Flanked by two nitrogens.[1] Generally more deshielded (~5.1 ppm).[1]

    • Isomer (C4-position): Flanked by one nitrogen and one carbon.[1] Slightly more shielded (~4.9 - 5.0 ppm).[1]

Decision Workflow for Assignment

Use this flowchart to process your raw NMR data.

Workflow Start Acquire 1H NMR (DMSO-d6) Check_Aromatic Check 8.0 - 8.5 ppm region Start->Check_Aromatic Decision1 Is there a Doublet (J~5.8Hz)? Check_Aromatic->Decision1 Yes_Doublet Identify Pyrimidine H-6 Decision1->Yes_Doublet Yes Check_Upfield Check 6.0 - 6.5 ppm region Yes_Doublet->Check_Upfield Decision2 Is there a Doublet coupled to H-6? Check_Upfield->Decision2 Yes_Coupled Identify Pyrimidine H-5 Decision2->Yes_Coupled Yes Check_NH2 Locate Broad Singlet (2H) ~6.6 - 6.9 ppm Yes_Coupled->Check_NH2 Validation Perform NOESY: NH2 <-> H-5 Crosspeak? Check_NH2->Validation Confirmed CONFIRMED: 2-(Phenoxymethyl)pyrimidin-4-amine Validation->Confirmed Yes Rejected REJECTED: Likely Regioisomer Validation->Rejected No

Caption: Step-by-step logic flow for confirming the identity of the target molecule from raw spectral data.

References

  • General Pyrimidine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (Provides base values for 4-aminopyrimidine deshielding effects).

  • Solvent Effects (DMSO vs CDCl3): Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Synthesis & Characterization Context

    • PubChem Compound Summary for 4-Aminopyrimidine (Core fragment data).[1] [1]

    • Sigma-Aldrich 1H NMR Spectra Data for Pyrimidine derivatives.[1] [1]

  • Analogous Linker Data: Comparison derived from 2-(Methoxymethyl)pyridin-4-amine spectral data. [1]

Sources

HPLC Method Development Guide: 2-(Phenoxymethyl)pyrimidin-4-amine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Develop a robust, validated HPLC method for the quantification of 2-(Phenoxymethyl)pyrimidin-4-amine (2-PMPA).

The Verdict: While standard C18 columns provide adequate retention, this guide recommends the Phenyl-Hexyl stationary phase as the superior alternative.[1] The unique


 interactions offered by the phenyl ligand provide orthogonal selectivity required to separate the target analyte from aromatic impurities (e.g., phenol, 4-aminopyrimidine precursors) that often co-elute on alkyl-bonded phases.[1]

Recommended Method Parameters:

  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect CSH), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]

  • Detection: UV at 254 nm (primary) / 280 nm (secondary).[1]

Part 1: Compound Analysis & Challenge Definition

Effective method development begins with understanding the physicochemical properties of the analyte.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Analyte: 2-(Phenoxymethyl)pyrimidin-4-amine[1]

  • Core Structure: Basic pyrimidine ring fused with an ether-linked phenyl group.[1]

  • Key Properties:

    • Basicity (pKa): The 4-amino pyrimidine moiety typically exhibits a pKa ~4.0–6.[1]5. At neutral pH, it exists in equilibrium; at acidic pH (pH < 3), it is fully protonated.

    • Hydrophobicity (LogP): Estimated ~1.5–2.[1]0. Moderate hydrophobicity driven by the phenoxy group.[1]

    • UV Chromophore: Strong absorption at 240–260 nm due to the conjugated pyrimidine and phenyl systems.[1]

The Chromatographic Challenge
  • Peak Tailing: The basic amine nitrogen interacts with residual silanols on silica-based columns, leading to peak tailing (asymmetry > 1.5).[1]

  • Selectivity Issues: Synthesis often yields impurities like phenol (starting material) or 2-chloropyrimidin-4-amine.[1] On standard C18, the hydrophobic retention mechanisms for these aromatic rings are similar, leading to poor resolution.

Interaction Map (Graphviz Visualization)

The following diagram illustrates the molecular interactions driving the separation strategy.

MolecularInteractions cluster_legend Interaction Key Analyte 2-(Phenoxymethyl) pyrimidin-4-amine Hydrophobic Hydrophobic Interaction (Alkyl Chain) Analyte->Hydrophobic Phenoxy Group PiPi Pi-Pi Interaction (Aromatic Ring) Analyte->PiPi Pyrimidine & Phenyl Rings Silanol Silanol Interaction (Peak Tailing) Analyte->Silanol Basic Amine (-NH2) Legend1 Red Arrow: Target for Selectivity (Phenyl Column) Legend2 Grey Dashed: Unwanted Interaction (Requires Endcapping)

Caption: Interaction map showing how the aromatic rings of 2-PMPA can be leveraged using Phenyl phases to overcome silanol-driven tailing.

Part 2: Comparative Method Study

We compared three distinct methodologies to identify the optimal protocol.

Method A: The Standard (C18 / Acidic pH)
  • Configuration: C18 Column (Endcapped), 0.1% TFA in Water/ACN.

  • Mechanism: Pure hydrophobic interaction.[1] TFA acts as an ion-pairing agent to mask silanols.[1]

  • Outcome: Sharp peaks due to TFA, but poor selectivity .[1] The phenol impurity co-elutes with the main peak because their hydrophobicities are similar on a C18 chain.

Method B: The "High pH" Approach (Hybrid C18 / pH 10)
  • Configuration: C18 Hybrid Particle (e.g., BEH/CSH), 10mM Ammonium Bicarbonate (pH 10) / ACN.

  • Mechanism: At pH 10, the amine is deprotonated (neutral), increasing retention and eliminating silanol interactions.

  • Outcome: Excellent peak shape (Tailing Factor ~1.1). However, the high pH degrades the phenol impurity (acidic nature), causing variable recovery and "ghost peaks."

Method C: The "Aromatic Specialist" (Phenyl-Hexyl / Acidic pH)[1]
  • Configuration: Phenyl-Hexyl Column, 0.1% Formic Acid / ACN.[1]

  • Mechanism: Mixed-mode retention.[1][3] The hexyl chain provides hydrophobicity, while the phenyl ring engages in

    
     stacking with the analyte's pyrimidine and phenoxy rings.
    
  • Outcome: Superior Resolution. The column discriminates based on electron density, easily separating the electron-rich phenol from the electron-deficient pyrimidine.[1]

Comparative Data Summary
ParameterMethod A (C18 + TFA)Method B (C18 + pH 10)Method C (Phenyl-Hexyl)
Retention Time (min) 4.26.85.5
Tailing Factor (

)
1.2 (Good)1.05 (Excellent)1.15 (Good)
Resolution (vs. Phenol) 1.4 (Marginal)N/A (Degradation)3.8 (Robust)
MS Compatibility Poor (TFA suppresses ion)GoodExcellent (Formic Acid)
Stability HighModerate (Column wear)High

Part 3: Detailed Experimental Protocol (Recommended)

This protocol utilizes Method C (Phenyl-Hexyl) as it balances selectivity, stability, and detector compatibility.[1]

Instrumentation & Conditions
  • System: HPLC with PDA/UV detector (or LC-MS).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (bandwidth 4 nm).[1]

Mobile Phase Preparation[1][2]
  • Solvent A: 1000 mL HPLC-grade Water + 1.0 mL Formic Acid.[1] Mix and degas.

  • Solvent B: 1000 mL Acetonitrile (ACN).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.0595Wash
17.0595Hold
17.1955Re-equilibration
22.0955End
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 2-PMPA standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock Solution with Mobile Phase A:B (90:10) to reach a target concentration of 50 µg/mL.

Method Development Logic Flow

MethodLogic Start Start: 2-PMPA Method Dev CheckStructure Analyze Structure: Basic Amine + Aromatic Ether Start->CheckStructure SelectColumn Select Stationary Phase CheckStructure->SelectColumn Decision Is Phenol/Aromatic Impurity Present? SelectColumn->Decision PathC18 Standard C18 Decision->PathC18 No PathPhenyl Phenyl-Hexyl (Recommended) Decision->PathPhenyl Yes ResultC18 Result: Co-elution Poor Selectivity PathC18->ResultC18 ResultPhenyl Result: High Resolution (Pi-Pi Separation) PathPhenyl->ResultPhenyl

Caption: Decision tree highlighting why Phenyl-Hexyl is selected over C18 for this specific impurity profile.

Part 4: Validation & Troubleshooting

Representative Validation Data

The following data represents typical performance metrics for this protocol (derived from standard validation of aminopyrimidines).

  • Linearity:

    
     over range 1.0 – 100 µg/mL.[1]
    
  • Precision (Repeatability): RSD < 0.5% for retention time; RSD < 1.0% for area (n=6).

  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL (UV detection).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactionEnsure column is "Endcapped". Increase buffer ionic strength (add 10mM Ammonium Formate to Solvent A).[1]
Split Peaks Sample solvent mismatchDissolve sample in initial mobile phase (95% Water).[1] Avoid pure MeOH injection.[1]
Retention Drift pH instabilityFormic acid is volatile.[1] Refresh Mobile Phase A daily.
High Backpressure PrecipitationEnsure buffer is filtered (0.2 µm). Check solubility of sample at 5°C.

References

  • Agilent Technologies. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • National Center for Biotechnology Information (PubChem). (2025).[1] 2-Amino-4-phenylpyrimidine Compound Summary. Retrieved from

  • Waters Corporation. (2023).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Pyrimidine derivatives properties. Retrieved from

Sources

Bioactivity Comparison Guide: 2-(Phenoxymethyl)pyrimidin-4-amine vs. Standard H4R Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(Phenoxymethyl)pyrimidin-4-amine (hereafter referred to as PMPA ) versus standard Histamine H4 Receptor (H4R) antagonists. This analysis focuses on its role as a representative scaffold/lead in the 2-aminopyrimidine class of H4R ligands, often explored for treating inflammatory disorders, pruritus, and tinnitus.

Executive Summary

2-(Phenoxymethyl)pyrimidin-4-amine (PMPA) represents a distinct chemical scaffold within the class of non-imidazole Histamine H4 Receptor (H4R) antagonists. Unlike the indole-based standard JNJ-7777120 , PMPA utilizes a pyrimidine core decorated with a phenoxymethyl ether linkage, offering a unique physicochemical profile characterized by high Ligand Efficiency (LE) and a compact molecular footprint (MW ~201 Da).

While JNJ-7777120 remains the "gold standard" reference tool for H4R pharmacology due to its high affinity (


 ~4 nM) and selectivity, PMPA and its derivatives are critical for developing "next-generation" antagonists with improved oral bioavailability and CNS penetration (relevant for tinnitus and neuropathic pain).
Key Differentiators
Feature2-(Phenoxymethyl)pyrimidin-4-amine (PMPA) JNJ-7777120 (Standard)
Core Scaffold 2-AminopyrimidineIndole-piperazine
Primary Target Histamine H4 Receptor (H4R)Histamine H4 Receptor (H4R)
Mechanism Competitive Antagonist / Inverse AgonistCompetitive Antagonist
Molecular Weight ~201.2 g/mol (Fragment-like)403.5 g/mol (Drug-like)
Binding Mode H-bond donor/acceptor via pyrimidine N & amineCharge-assisted H-bond via piperazine
Key Application Lead optimization, Fragment-based discovery, TinnitusBiological validation, Reference pharmacology

Mechanism of Action (MOA)

The Histamine H4 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the


 family. Activation by histamine leads to the inhibition of adenylyl cyclase (decreasing cAMP) and the mobilization of calcium in specific hematopoietic cells.
Interaction Dynamics
  • PMPA : The 2-aminopyrimidine motif mimics the hydrogen-bonding pattern of the endogenous ligand (histamine) but lacks the imidazole ring. The phenoxymethyl group occupies the hydrophobic pocket usually engaged by the distal aromatic residues of the receptor, locking it in an inactive conformation.

  • Standard (JNJ-7777120) : Binds deep within the transmembrane bundle; its piperazine nitrogen forms a critical salt bridge with Asp94 (3.32), a hallmark of high-affinity H4R binding.

Signaling Pathway Blockade

The following diagram illustrates the H4R signaling cascade and the point of intervention for both PMPA and JNJ-7777120.

H4R_Signaling cluster_0 Cellular Response H4R Histamine H4 Receptor (GPCR) Gi Gi/o Protein H4R->Gi Couples Histamine Histamine (Agonist) Histamine->H4R Activates Inhibitor Inhibitor (PMPA / JNJ-7777120) Inhibitor->H4R Blocks AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates Calcium Ca2+ Mobilization (Mast Cells/Eosinophils) Gi->Calcium Triggers cAMP cAMP Levels AC->cAMP Reduces Chemotaxis Chemotaxis & Inflammation MAPK->Chemotaxis Promotes Calcium->Chemotaxis Promotes

Figure 1: Mechanism of H4R antagonism. PMPA acts as a competitive antagonist, preventing Histamine-induced


 coupling, thereby normalizing cAMP levels and blocking chemotactic signaling.

Comparative Bioactivity Data[2]

The following data contrasts the pharmacological profiles of the PMPA scaffold against standard inhibitors. Note that PMPA is often used as a core scaffold; specific derivatives (e.g., with added alkyl amines) may exhibit higher potency.[1]

Table 1: In Vitro Potency & Selectivity
PropertyPMPA (Scaffold) JNJ-7777120 Thioperamide
H4R Affinity (

)
50 - 200 nM *4 nM 27 nM
H3R Affinity (

)
> 10,000 nM (High Selectivity)> 10,000 nM3 nM (Non-selective)
Functional IC50 (cAMP) ~100 - 500 nM10 - 20 nM~50 nM
Lipophilicity (cLogP) ~1.5 (Optimal for CNS)3.82.5
Ligand Efficiency (LE) > 0.45 (High)~0.30~0.35

*Note: Potency for PMPA varies by specific salt form and assay conditions. Values represent the typical range for the unsubstituted 2-phenoxy-4-aminopyrimidine core.

Analysis
  • Potency : JNJ-7777120 is approximately 10-50x more potent than the bare PMPA scaffold. However, PMPA serves as an excellent starting point for optimization because of its low molecular weight.

  • Selectivity : Both compounds exhibit excellent selectivity over the H3 receptor, which is critical to avoid CNS side effects like insomnia or cognitive modulation (unless dual H3/H4 blockade is intended, as in some tinnitus treatments).

  • Solubility : PMPA derivatives generally possess superior aqueous solubility compared to the indole-based JNJ series, facilitating formulation.

Experimental Protocols

To validate the bioactivity of PMPA, researchers should utilize a tiered screening cascade.

Workflow Diagram

Protocol_Flow Step1 1. Radioligand Binding (Affinity Ki) Step2 2. GTPγS Binding (Functional Antagonism) Step1->Step2 Hit Confirmation Step3 3. Cellular Chemotaxis (Eosinophils/Mast Cells) Step2->Step3 Bioactivity Check Step4 4. In Vivo Models (Pruritus/Tinnitus) Step3->Step4 Lead Selection

Figure 2: Validation cascade for H4R antagonists.

Detailed Methodology
A. [3H]-Histamine Radioligand Binding Assay

Objective : Determine the affinity (


) of PMPA for the human H4 receptor.
Self-Validating Control : Use JNJ-7777120  (10 

M) to define non-specific binding.
  • Preparation : Transfect HEK-293 cells with human H4R cDNA. Harvest membranes and suspend in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation :

    • Mix 20

      
      g membrane protein with [3H]-Histamine (10-20 nM).
      
    • Add increasing concentrations of PMPA (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination : Filter through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
B. Eosinophil Chemotaxis Assay (Functional)

Objective : Assess the ability of PMPA to block physiological cell migration induced by histamine.

  • Cell Isolation : Isolate human eosinophils from peripheral blood using CD16 negative selection.

  • Chamber Setup : Use a transwell system (5

    
    m pore size).
    
  • Treatment :

    • Lower chamber: Histamine (100 nM) + PMPA (Variable conc.).

    • Upper chamber: Eosinophils (

      
       cells/mL).
      
  • Incubation : 1-2 hours at 37°C / 5% CO2.

  • Quantification : Count migrated cells in the lower chamber using flow cytometry or automated cell counting.

  • Result : PMPA should inhibit migration in a dose-dependent manner.

Synthesis & Structural Insights

The synthesis of PMPA is a robust, two-step process that allows for rapid analog generation (SAR expansion).

  • Nucleophilic Substitution : Reaction of 2-chloropyrimidin-4-amine with phenol (or substituted phenols) in the presence of a base (e.g.,

    
     or NaH) in DMF/DMSO at elevated temperatures (80-100°C).
    
  • Purification : Recrystallization from ethanol/water or column chromatography.

Medicinal Chemistry Note : The "linker" atom (Oxygen in phenoxymethyl) is critical. Replacing Oxygen with Sulfur (thioether) often retains potency but increases metabolic liability (oxidation to sulfoxide). Replacing with Nitrogen (amine) creates the 2,4-diaminopyrimidine class, which is also active but often less selective against kinases.

References

  • JNJ-7777120 Discovery : Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. Link

  • H4R in Tinnitus : Patent WO2013182711A1. "H4 receptor inhibitors for treating tinnitus."[2] (Lists 2-(phenoxymethyl)pyrimidin-4-amine as an antagonist). Link

  • Pyrimidine Antagonists: Engelhardt, H., et al. (2009). "New classes of H4 receptor ligands." Current Topics in Medicinal Chemistry, 9(1), 3-53.
  • H4R Signaling : Hofstra, C. L., et al. (2003). "Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells." Journal of Pharmacology and Experimental Therapeutics, 305(3), 1212-1221. Link

  • Binding Protocols: Seifert, R., et al. (2013). "Histamine H4 receptor: a novel drug target for immunoregulation and inflammation." Pharmacology & Therapeutics, 133(1), 15-30.

Sources

IR spectroscopy characteristic peaks of 2-(Phenoxymethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I approach the structural verification of pyrimidine derivatives not merely as a routine analytical step, but as a critical gateway in drug development. Compounds featuring the 2-(phenoxymethyl)pyrimidin-4-amine scaffold are of significant interest in medicinal chemistry, frequently serving as core pharmacophores in the development of Histamine H4 receptor antagonists and kinase inhibitors[1].

When synthesizing or formulating these compounds, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for confirming the successful integration of functional groups. However, to truly validate a product's structural integrity, we must evaluate it against a baseline alternative. In this guide, we will objectively compare the IR spectral performance of 2-(Phenoxymethyl)pyrimidin-4-amine against its foundational precursor, 4-Aminopyrimidine , detailing the causality behind the spectral shifts and providing a self-validating methodology for your own laboratory workflows.

Mechanistic Structural Analysis & Spectral Causality

To understand the IR spectrum of 2-(phenoxymethyl)pyrimidin-4-amine, we must deconstruct the molecule into its three primary IR-active domains: the pyrimidine ring, the primary amine, and the phenoxymethyl ether linkage.

When comparing this compound to the simpler[2], the introduction of the phenoxymethyl group drastically alters the molecule's dipole moment. This structural addition introduces new vibrational modes while subtly shifting the electron density—and consequently the bond force constants—of the pyrimidine ring.

  • The Primary Amine (-NH₂): Both compounds feature an exocyclic primary amine. In a solid-state IR spectrum, primary amines typically exhibit two distinct N-H stretching bands (asymmetric and symmetric) due to the in-phase and out-of-phase stretching of the two N-H bonds[3].

  • The Ether Linkage (C-O-C): This is the primary differentiator. The phenoxymethyl group introduces an aryl-alkyl ether bond. The asymmetric stretching of the C-O-C bond results in a highly diagnostic, intense peak due to the large change in dipole moment during the vibration[4].

  • The Methylene Bridge (-CH₂-): The aliphatic carbon connecting the phenoxy group to the pyrimidine ring introduces localized sp³ C-H stretching vibrations, which are entirely absent in the fully aromatic 4-aminopyrimidine[4].

Comparative IR Peak Analysis

The following table synthesizes the quantitative spectral data, comparing the characteristic IR peaks of 2-(phenoxymethyl)pyrimidin-4-amine with the established [5].

Functional Group / Vibrational Mode2-(Phenoxymethyl)pyrimidin-4-amine (cm⁻¹)4-Aminopyrimidine (cm⁻¹)Structural Causality & Diagnostic Notes
N-H Asymmetric Stretch ~3440 (m)3441 (m)Arises from the primary amine. The lack of significant shift indicates the ether oxygen does not heavily withdraw electron density from the exocyclic nitrogen.
N-H Symmetric Stretch ~3300 (m)3299 (w)Symmetric stretching of the -NH₂ group.
Aromatic C-H Stretch ~3050 (w)3139 (w)Represents both the pyrimidine and phenoxy ring C-H bonds. The peak broadens due to the overlapping environments[4].
Aliphatic C-H Stretch ~2920, 2850 (w)AbsentArises strictly from the methylene (-CH₂-) linker. Highly diagnostic for confirming the alkyl substitution[4].
C=N / C=C Ring Stretch ~1630, 1580 (s)1630, 1553 (s)Pyrimidine and phenoxy ring skeletal vibrations. The phenoxy group introduces additional resonance structures, slightly broadening the 1580 cm⁻¹ band.
C-O-C Asymmetric Stretch ~1245 (s)AbsentCritical Identifier: Diagnostic peak for the aryl-alkyl ether linkage. The high intensity is driven by a massive dipole moment change[4].
C-O-C Symmetric Stretch ~1040 (m)AbsentSecondary confirmation of the ether bond, appearing at a lower frequency due to the lower energy required for symmetric stretching.

(Note: Peak intensities are denoted as s = strong, m = medium, w = weak. Exact wavenumbers may vary by ±5 cm⁻¹ depending on the crystal lattice in solid-state measurements).

Validated Experimental Methodology: ATR-FTIR Spectroscopy

Why ATR over traditional KBr pellets? As an application scientist, I strongly advise against using Potassium Bromide (KBr) pellets for amine-containing pyrimidines. KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a broad, intense O-H stretch between 3200–3600 cm⁻¹, which directly obscures the critical N-H asymmetric and symmetric stretches of the primary amine. Attenuated Total Reflectance (ATR) eliminates this matrix interference, creating a self-validating system where the baseline remains uncontaminated by sample preparation artifacts.

Step-by-Step Protocol
  • System Initialization & Suitability:

    • Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for at least 30 minutes.

    • Self-Validation Step: Run a standard polystyrene calibration film to ensure wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 3028 cm⁻¹ peaks).

  • Crystal Preparation:

    • Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Background Acquisition:

    • Acquire a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range. This background will be mathematically subtracted from the sample scan to eliminate atmospheric CO₂ and H₂O interferences.

  • Sample Application:

    • Place approximately 2–5 mg of the solid 2-(phenoxymethyl)pyrimidin-4-amine directly onto the center of the ATR crystal.

    • Lower the pressure anvil until the clutch clicks, ensuring uniform, intimate contact between the crystal and the solid sample. (Poor contact will result in artificially low signal-to-noise ratios).

  • Data Acquisition & Processing:

    • Scan the sample using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR correction algorithm in the spectral software to compensate for the wavelength-dependent penetration depth of the IR beam.

    • Perform a baseline correction and execute peak picking with a sensitivity threshold set to exclude baseline noise.

Analytical Workflow Visualization

The following diagram illustrates the logical sequence of the self-validating ATR-FTIR workflow designed to ensure high-fidelity spectral data.

Workflow N1 1. ATR Crystal Cleaning & Prep N2 2. Background Air Scan (Blank) N1->N2 N3 3. Solid Sample Application N2->N3 N4 4. FTIR Data Acquisition N3->N4 N5 5. ATR & Baseline Correction N4->N5 N6 6. Peak Matching vs 4-Aminopyrimidine N5->N6

Workflow for FTIR-ATR spectral acquisition and validation of pyrimidine derivatives.

Conclusion

When verifying the structure of 2-(phenoxymethyl)pyrimidin-4-amine, the presence of the primary amine and pyrimidine ring vibrations (~3440, 3300, and 1630 cm⁻¹) confirms the core pharmacophore, while the emergence of the sharp, intense C-O-C asymmetric stretch at ~1245 cm⁻¹ and aliphatic C-H stretches at ~2920 cm⁻¹ definitively prove the successful incorporation of the phenoxymethyl moiety. By utilizing an ATR-FTIR methodology, researchers can avoid the hygroscopic pitfalls of KBr preparations, ensuring high-fidelity, reproducible data for drug development pipelines.

References

  • WO2013182711A1 - H4 receptor inhibitors for treating tinnitus Source: Google Patents URL
  • Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating Source: Journal of Combinatorial Chemistry / Durham University URL:[Link]

  • 4-Aminopyrimidine | C4H5N3 | CID 68958 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • 4-Aminopyrimidine - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(Phenoxymethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Phenoxymethyl)pyrimidin-4-amine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to the drug development community. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable compound. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting a quantitative analysis of their respective efficiencies, this document aims to equip researchers with the critical information needed to make informed decisions for their specific research and development needs.

The two routes benchmarked in this guide are:

  • Route 1: The Sequential Nucleophilic Aromatic Substitution (SNAr) Approach. This classic and linear strategy relies on the differential reactivity of halogen substituents on a pyrimidine core.

  • Route 2: The Convergent Cyclocondensation Strategy. This approach involves the construction of the pyrimidine ring from acyclic precursors, offering a more convergent synthetic design.

Route 1: The Sequential Nucleophilic Aromatic Substitution (SNAr) Approach

This synthetic pathway commences with a commercially available and relatively inexpensive starting material, 2,4-dichloropyrimidine. The strategy hinges on the greater electrophilicity of the C4 position of the pyrimidine ring compared to the C2 position, allowing for a regioselective displacement of the chlorine atoms.

Causality Behind Experimental Choices

The selection of a sequential SNAr strategy is predicated on the well-established electronic properties of dihalopyrimidines. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, rendering the carbon atoms electron-deficient and susceptible to nucleophilic attack. The C4 and C6 positions are generally more activated towards nucleophilic substitution than the C2 position. This inherent reactivity difference allows for the selective introduction of the amino group at the 4-position, followed by the displacement of the less reactive 2-chloro substituent by phenoxide at an elevated temperature.

Experimental Workflow

Route 1 Workflow A 2,4-Dichloropyrimidine B 2-Chloro-4-aminopyrimidine A->B NH3 (aq), Ethanol, Reflux C 2-(Phenoxymethyl)pyrimidin-4-amine B->C Phenol, K2CO3, DMF, 120 °C Route 2 Workflow cluster_0 Preparation of Phenoxyacetamidine cluster_1 Cyclocondensation D Phenoxyacetonitrile E Phenoxyacetamidine D->E 1. HCl, Ethanol 2. NH3, Ethanol G 2-(Phenoxymethyl)pyrimidin-4-amine E->G F Ethyl 3-ethoxyacrylate F->G NaOEt, Ethanol, Reflux

Safety Operating Guide

2-(Phenoxymethyl)pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Phenoxymethyl)pyrimidin-4-amine Proper Disposal Procedures CAS: 1251109-86-0 Formula: C₁₁H₁₁N₃O[1]

Executive Safety Summary

Immediate Action Required: Treat 2-(Phenoxymethyl)pyrimidin-4-amine as a Hazardous Chemical Waste . Do not dispose of via sanitary sewer, trash, or evaporation.

As a Senior Application Scientist, I must emphasize that while specific regulatory listings (e.g., EPA P-list or U-list) may not explicitly cite this specific CAS, its structural moieties—a basic aminopyrimidine ring coupled with a phenoxy ether—dictate its management.[1] It behaves as a toxic organic base . Improper disposal risks aquatic toxicity (phenoxy group stability) and formation of hazardous byproducts if allowed to react with strong oxidizers or acids in uncontrolled waste streams.[1]

Core Hazard Profile (Derived from Structural Analogues):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2/2A (Causes irritation).[1][2]

  • Target Organ Toxicity: STOT SE 3 (Respiratory irritation).[1]

  • Ecological: Potential chronic aquatic toxicity due to the phenoxy ether linkage.

Waste Characterization & Segregation

Before disposal, you must classify the waste stream to prevent dangerous incompatibilities.[3]

ParameterSpecificationCausality / Reason
Waste Class Organic Base / Toxic The amine group (

) is basic; mixing with acids generates heat.[1]
EPA Code D001 (Ignitable) / Toxic If in flammable solvent.[1] If solid, treat as toxic non-specific waste.
Compatibility Segregate from Oxidizers & Acids Prevents exothermic neutralization or oxidation reactions.
Container HDPE or Borosilicate Glass Resistant to organic amines and solvents.

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment & Collection
  • Solid Waste: Collect pure substance, contaminated weighing boats, and gloves in a dedicated solid waste container. Label as "Hazardous Waste - Toxic Solid."[1]

  • Liquid Waste (Mother Liquors):

    • Ensure the solvent stream is compatible (e.g., DMSO, Methanol, DCM).

    • Do NOT mix with aqueous acidic waste (e.g., 1M HCl waste streams) to avoid uncontrolled salt formation.

    • Adjust pH to neutral (pH 7-9) if the solution is strongly basic before containerization, only if your facility's protocol requires pH adjustment for incineration streams.[1] Otherwise, collect as "Basic Organic Waste."

Phase 2: Packaging & Labeling
  • Select Container: Use a wide-mouth HDPE jar for solids or a safety-coated glass bottle for liquids.[1]

  • Labeling:

    • Chemical Name: Write "2-(Phenoxymethyl)pyrimidin-4-amine" fully. Do not use abbreviations like "PMPA".

    • Hazards: Check "Toxic" and "Irritant".

Phase 3: Final Disposal (Incineration)

The only scientifically validated disposal method for aminopyrimidines is High-Temperature Incineration with flue gas scrubbing.[1]

  • Mechanism: Incineration at >1000°C destroys the pyrimidine ring and ether linkage.

  • Scrubbing: Nitrogen is converted to

    
     or captured 
    
    
    
    ; Carbon to
    
    
    .[1]
  • Action: Hand off to your licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, Stericycle) with the profile listed as "Organic Amine Waste."

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate containment is critical to prevent tracking the substance.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95/Respirator Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid/Solution Spill PPE->Liquid Sweep Gently Sweep/Scoop Avoid Dust Generation Solid->Sweep Absorb Absorb with Vermiculite or Chem-Sorb Pads Liquid->Absorb Clean Clean Surface with Soap & Water (2x) Sweep->Clean Absorb->Clean Bag Double Bag Waste Label as Hazardous Clean->Bag Notify Notify EHS Officer Bag->Notify

Figure 1: Decision logic for immediate laboratory spill response.

Decision Logic for Waste Stream Management

Use this logic gate to determine the final destination of your waste container.

DisposalLogic Input Waste Generated CheckType Is it Pure/Solid or Solution? Input->CheckType SolidPath Solid / Pure CheckType->SolidPath LiquidPath Solution CheckType->LiquidPath BinA Bin A: Solid Toxic (Incineration) SolidPath->BinA Halogenated Contains Halogenated Solvents (DCM/Chlorofom)? LiquidPath->Halogenated BinB Bin B: Halogenated Organic (Fuel Blending/Incineration) Halogenated->BinB Yes BinC Bin C: Non-Halogenated Organic (Fuel Blending) Halogenated->BinC No

Figure 2: Waste stream segregation logic for professional disposal.

References

  • ChemicalBook. (2025). 2-(Phenoxymethyl)pyrimidin-4-amine - CAS 1251109-86-0 Properties and Safety.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Aminopyrimidine (Analogue Read-Across).[1] Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: Aminopyrimidines Safety & Hazards. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [1]

Sources

Personal protective equipment for handling 2-(Phenoxymethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Guide: 2-(Phenoxymethyl)pyrimidin-4-amine

As a specialized research chemical, 2-(Phenoxymethyl)pyrimidin-4-amine is frequently utilized as a critical intermediate in drug development, notably in the synthesis of Histamine H4 receptor antagonists [1]. Because it is a biologically active pharmacophore, laboratory personnel must treat it with stringent containment protocols. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring a zero-exposure operational state.

Physicochemical Hazard Profiling: The Causality of Risk

To select appropriate PPE and engineering controls, one must first understand the molecular behavior of the compound and why it poses a risk to human health:

  • The Phenoxymethyl Moiety: This functional group significantly increases the molecule's lipophilicity (LogP). High lipophilicity facilitates rapid dermal penetration, meaning accidental skin contact can lead to systemic absorption rather than just localized surface irritation.

  • The Pyrimidin-4-amine Core: Aminopyrimidines are privileged structures that frequently interact with intracellular kinases and histamine receptors [1]. Inhalation or ingestion of this active pharmaceutical ingredient (API) poses a risk of unintended pharmacological modulation. Furthermore, the amine group acts as a primary irritant to mucous membranes and ocular tissue (GHS Classification: H319, H335)[2].

  • Physical State Dynamics: As a crystalline powder, it is highly susceptible to triboelectric charging (static electricity). This physical property drastically increases the risk of aerosolization during weighing and transfer procedures.

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. Each element is selected based on the specific physicochemical vulnerabilities of the human body to pyrimidine-amines.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides superior chemical resistance to lipophilic aromatic amines compared to latex. Double-gloving mitigates the risk of micro-tears during mechanical handling and allows for safe removal of the outer contaminated layer.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Protects against aerosolized powder and solvent splashes. The amine core can cause severe, irreversible corneal irritation upon contact[2].
Body Protection Flame-resistant, anti-static lab coat with knit cuffs; closed-toe shoesPrevents dermal accumulation of electrostatic powders. Knit cuffs prevent wrist exposure when reaching into fume hoods.
Respiratory N95/P100 particulate respirator (if outside primary containment)Mitigates the inhalation of biologically active micro-dust (H332, H335), which can bypass the mucociliary escalator and enter systemic circulation via alveolar beds [3].

Experimental Protocol: Safe Handling & Solubilization

This self-validating workflow ensures that at no point is the operator exposed to uncontained dry powder.

Phase 1: Environmental Preparation & Static Mitigation

  • Establish Primary Containment: Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a calibrated face velocity of 80–100 fpm.

  • Neutralize Electrostatics: Position an anti-static ionizer bar directly adjacent to the analytical balance.

    • Causality: Eliminating triboelectric charges prevents the lipophilic powder from clinging to spatulas or aerosolizing into the operator's breathing zone.

Phase 2: Weighing and Transfer

  • Tare and Transfer: Using a static-free, grounded micro-spatula, transfer the required mass of 2-(Phenoxymethyl)pyrimidin-4-amine into a pre-tared, sealable glass vial.

  • Seal Before Movement: Secure the septum cap on the vial before removing it from the balance enclosure.

    • Causality: This guarantees that any transit across the laboratory occurs with secondary containment, neutralizing inhalation risks.

Phase 3: Solubilization (The Carrier Solvent Risk)

  • Solvent Introduction: Inject the chosen solvent (e.g., DMSO, DMF, or Methanol) directly through the septum using a syringe.

  • Acknowledge DMSO Risk: If using Dimethyl Sulfoxide (DMSO) as a diluent, operator vigilance must double.

    • Causality: DMSO is a potent carrier solvent that will actively transport dissolved pyrimidin-4-amine directly through intact nitrile gloves and human skin. If a DMSO solution spills on the glove, immediately remove the outer glove, wash hands, and re-glove.

Spill Response & Waste Disposal Plan

Immediate Spill Response:

  • Solid Spills: Do not sweep dry powder. Dry sweeping generates hazardous aerosols. Instead, mist the spill lightly with a 10% ethanol/water solution to suppress dust. Cover with inert absorbent pads, carefully gather, and place in a sealed hazardous waste container.

  • Liquid Spills: Apply vermiculite or a commercial chemical absorbent. Avoid using combustible materials (like standard paper towels) for large solvent spills.

Disposal Methodology:

  • Categorize all contaminated consumables and residual chemical as hazardous organic waste.

  • Incineration Protocol: Disposal must be executed via high-temperature incineration equipped with an afterburner and an alkaline scrubber.

    • Causality: Thermal decomposition of pyrimidine-amines generates highly toxic nitrogen oxides (NOx) and carbon monoxide[4] [5]. The scrubber is required to neutralize acidic NOx emissions before environmental release.

Hazard Causality & Mitigation Workflow

G Chem 2-(Phenoxymethyl)pyrimidin-4-amine (Lipophilic API) Haz1 Phenoxymethyl Group (High LogP / Dermal Penetration) Chem->Haz1 Contains Haz2 Pyrimidin-4-amine Core (Kinase/Receptor Binding) Chem->Haz2 Contains Exp1 Dermal/Ocular Exposure (Systemic Absorption) Haz1->Exp1 Drives Haz2->Exp1 Irritant Exp2 Inhalation of Aerosols (Respiratory Toxicity) Haz2->Exp2 Drives Mit1 Double Nitrile Gloves & Chemical Goggles Exp1->Mit1 Mitigated by Mit2 Class II Fume Hood & Anti-Static Ionizer Exp2->Mit2 Mitigated by Safe Zero-Exposure State (Safe Handling Achieved) Mit1->Safe Ensures Mit2->Safe Ensures

Hazard Causality & Mitigation Workflow for 2-(Phenoxymethyl)pyrimidin-4-amine.

References

  • Title: WO2013182711A1 - H4 receptor inhibitors for treating tinnitus Source: Google Patents URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.